molecular formula C7H3F5O B178889 3,5-Difluoro-4-(trifluoromethyl)phenol CAS No. 116640-11-0

3,5-Difluoro-4-(trifluoromethyl)phenol

Cat. No.: B178889
CAS No.: 116640-11-0
M. Wt: 198.09 g/mol
InChI Key: NAOKJLSRDFRVLJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3F5O and its molecular weight is 198.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKJLSRDFRVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557466
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116640-11-0
Record name 3,5-Difluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116640-11-0[1][2]

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development and material science. This document outlines its physicochemical properties, synthesizes available experimental data, and provides detailed protocols for its synthesis and analysis.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is limited, the following table summarizes available and predicted physicochemical properties. Researchers should note that predicted values are estimations and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C7H3F5O[1][2]
Molecular Weight 198.09 g/mol [1][2]
Purity ≥97%[2]
Density 1.526±0.06 g/cm³ (Predicted)Guidechem
Boiling Point 210.2±35.0 °C (Predicted)Guidechem
pKa 6.59±0.23 (Predicted)Guidechem
LogP 3.80Guidechem
Flash Point 80.9±25.9 °CGuidechem

Potential Applications and Biological Activity

Fluorinated phenols, such as 4-Fluoro-3-(trifluoromethyl)phenol, are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of the trifluoromethyl group often enhances properties like lipophilicity and metabolic stability, which are desirable in drug candidates.[3] These compounds have been utilized in the development of anti-inflammatory and antimicrobial agents.[3] Furthermore, their unique electronic properties make them valuable in the creation of advanced materials, including polymers and coatings with enhanced chemical resistance.[3] It is plausible that this compound could serve as a valuable building block in these areas.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides a general synthesis protocol adapted from patent literature for related fluorinated phenols and a general analytical method for trifluoromethylphenols.

Synthesis of this compound (Representative Protocol)

This protocol is a representative synthesis based on methods described for analogous fluorinated phenols.

Materials:

  • 3,5-Difluorobromobenzene

  • n-Butyllithium

  • Boric acid

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen peroxide

  • Iodine (catalyst)

  • Petroleum ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3,5-difluorobromobenzene in anhydrous THF.

  • Cool the reaction mixture to between -60 and -80 °C.

  • Slowly add n-butyllithium to the cooled solution to facilitate a bromine-lithium exchange.

  • After the exchange is complete, add boric acid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The resulting 3,5-difluorophenylboronic acid can be isolated by filtration and drying under reduced pressure.

  • Dissolve the isolated 3,5-difluorophenylboronic acid in water.

  • Slowly add hydrogen peroxide to the solution in the presence of a catalytic amount of iodine.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product, this compound, can be purified by extraction with an organic solvent (e.g., petroleum ether), followed by drying and removal of the solvent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This general HPLC method can be adapted for the analysis of this compound.

Instrumentation:

  • Agilent 1100 HPLC system or equivalent

  • UV Detector

Chromatographic Conditions:

  • Column: Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 µm

  • Column Temperature: 25°C

  • Mobile Phase: Isocratic mixture of 58 mM acetate buffer in water:methanol (30:70, v:v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection Wavelength: 295 nm

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound, adapted from procedures for similar compounds.

G cluster_step1 Step 1: Formation of Boronic Acid cluster_step2 Step 2: Oxidation to Phenol A 3,5-Difluorobromobenzene B n-Butyllithium in THF (-60 to -80 °C) A->B 1. C Boric Acid B->C 2. D 3,5-Difluorophenylboronic acid C->D 3. E 3,5-Difluorophenylboronic acid F Hydrogen Peroxide, Iodine (cat.) in Water E->F 4. G This compound F->G 5.

Caption: A potential two-step synthesis of this compound.

Inferred Logic for Potential Application

This diagram illustrates the logical connection between the structural features of this compound and its inferred applications based on related compounds.

G cluster_properties Key Structural Features cluster_effects Resulting Physicochemical Properties cluster_applications Inferred Applications A This compound B Trifluoromethyl Group A->B C Difluoro Aromatic Ring A->C D Increased Lipophilicity B->D E Enhanced Metabolic Stability B->E F Modified Electronic Properties C->F G Pharmaceutical Intermediates (e.g., anti-inflammatories) D->G H Agrochemical Synthesis D->H E->G I Advanced Material Science F->I

References

3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and anticipated physical properties of 3,5-Difluoro-4-(trifluoromethyl)phenol (CAS No. 116640-11-0). Due to the limited availability of experimentally determined data for this specific compound in public literature, this document combines information from commercially available sources, extrapolated data from structurally similar compounds, and standardized experimental methodologies for the determination of key physical parameters. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured compilation of its physical characteristics and the established protocols for their measurement.

Introduction

This compound is a fluorinated aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of fluorine atoms and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in the design of novel bioactive molecules and functional materials. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological testing.

Molecular Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 116640-11-0[1]

  • Molecular Formula: C₇H₃F₅O[1]

  • Molecular Weight: 198.09 g/mol [1]

  • SMILES: Oc1cc(F)c(C(F)(F)F)c(F)c1[1]

Physical Properties

Quantitative, experimentally determined physical properties for this compound are not extensively reported in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and provides estimated values based on the properties of structurally related fluorinated phenols.

PropertyValueSource/Notes
Molecular Weight 198.09 g/mol Calculated[1]
Melting Point Data not availableExpected to be a low-melting solid or liquid at room temperature based on related compounds.
Boiling Point Data not availableExpected to be higher than non-fluorinated phenols of similar molecular weight due to polar interactions.
Density Data not availableExpected to be greater than 1 g/mL due to the high atomic weight of fluorine.
Solubility Data not availableExpected to have low solubility in water and good solubility in common organic solvents like ethanol, methanol, and dichloromethane.
Appearance Data not availableLikely a colorless to pale yellow solid or liquid.
Purity ≥97%Commercially available specification.[2][3]

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties of phenolic compounds. These protocols are generally applicable for the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

  • Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

  • Procedure:

    • A small, dry sample of the purified compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (initially rapid, then 1-2 °C per minute near the expected melting point).

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Micro boiling point apparatus (Thiele tube or similar) or distillation apparatus.

  • Procedure (Micro Method):

    • A small amount of the liquid sample (a few microliters) is introduced into a small-diameter test tube.

    • A sealed capillary tube (sealed at one end) is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

  • Apparatus: Pycnometer or a high-precision digital density meter.

  • Procedure (Pycnometer Method):

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.

    • The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or bath, and a method for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid or liquid solute is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

    • The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is allowed to stand, and a clear aliquot is carefully removed, avoiding any undissolved solute.

    • The concentration of the solute in the aliquot is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for characterizing the physical properties of a chemical compound like this compound.

G cluster_0 Compound Preparation cluster_1 Physical Property Analysis cluster_2 Data Management Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Density Density Measurement Purification->Density Solubility Solubility Assessment Purification->Solubility Data_Collection Data Collection and Recording MP->Data_Collection BP->Data_Collection Density->Data_Collection Solubility->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Workflow for Physical Property Determination.

Conclusion

While specific, experimentally verified physical property data for this compound remains scarce in the public domain, this guide provides a framework for understanding its likely characteristics based on analogous compounds. The detailed experimental protocols presented offer a clear path for researchers to perform their own characterizations. A systematic approach, as outlined in the provided workflow, is crucial for obtaining reliable and reproducible data, which is essential for the successful application of this compound in research and development. It is recommended that any use of this compound in a laboratory setting be preceded by a thorough review of its Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto a phenol scaffold can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, tailored for professionals in the scientific community.

The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly impact a compound's electronic properties and pKa.[1] These characteristics make fluorinated phenols, such as the title compound, valuable intermediates in the design of novel therapeutics.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group, two fluorine atoms at positions 3 and 5, and a trifluoromethyl group at position 4.

Chemical Identifiers:

  • CAS Number: 116640-11-0[2][3][4][5]

  • Molecular Formula: C₇H₃F₅O[2][6]

  • Molecular Weight: 198.09 g/mol [2][6]

A summary of its predicted and available physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.[6]

PropertyValueSource
Density 1.526 ± 0.06 g/cm³Predicted[6]
Boiling Point 210.2 ± 35.0 °CPredicted[6]
Flash Point 80.9 ± 25.9 °CPredicted[6]
pKa 6.59 ± 0.23Predicted[6]
XLogP3-AA 2.7Predicted[6]
Hydrogen Bond Donor Count 1Predicted[6]
Hydrogen Bond Acceptor Count 6Predicted[6]
Rotatable Bond Count 0Predicted[6]
Topological Polar Surface Area 20.2 ŲPredicted[6]

Spectroscopic data, including NMR, HPLC, and LC-MS, are reportedly available from various chemical suppliers such as BLDpharm.[4] Researchers are encouraged to consult these suppliers for detailed analytical documentation.

Synthesis

One potential synthetic pathway could involve the Sandmeyer reaction, a well-established method for introducing a hydroxyl group onto an aromatic ring. This would likely start from a corresponding aniline derivative. Another approach could be the nucleophilic aromatic substitution on a highly activated aromatic precursor.

A logical synthetic approach could be a multi-step process starting from a readily available difluorinated compound. For instance, a process analogous to the synthesis of other trifluoromethyl-substituted phenols could be adapted.[7] A patent for the preparation of 4-fluoro-3-trifluoromethylphenol describes a process starting from 4-fluoro-3-trifluoromethylaniline, which involves diazotization followed by hydrolysis.[8] A similar strategy could likely be applied to a 3,5-difluoro-4-(trifluoromethyl)aniline precursor.

Below is a conceptual workflow for a possible synthesis route.

G A 3,5-Difluoro-4-(trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C Diazonium Salt Intermediate B->C D Hydrolysis (H2O, heat) C->D Step 2 E This compound D->E G A This compound B Chemical Synthesis A->B Starting Material C Novel Bioactive Molecules B->C D Lead Optimization C->D E Drug Candidates D->E F Preclinical & Clinical Development E->F G cluster_0 Diazotization cluster_1 Hydrolysis cluster_2 Work-up & Purification A Dissolve Aniline in Acid B Cool to <10°C A->B C Add NaNO2 Solution B->C D Stir for 30 min C->D E Heat Diazonium Salt Solution D->E F Monitor Reaction E->F G Cool & Extract F->G H Wash & Dry G->H I Concentrate H->I J Purify I->J

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 3,5-Difluoro-4-(trifluoromethyl)phenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is predicated on a well-established two-step chemical transformation starting from the corresponding aniline derivative. This document outlines the core synthetic strategy, provides detailed experimental protocols based on analogous reactions, summarizes relevant quantitative data, and presents visual diagrams of the process.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound involves the diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This classical approach is a cornerstone of aromatic chemistry for the conversion of an amino group to a hydroxyl group.

The overall transformation can be summarized as follows:

  • Diazotization: 3,5-Difluoro-4-(trifluoromethyl)aniline is treated with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (typically 0-5 °C). This reaction converts the primary amino group into a diazonium salt.

  • Hydrolysis: The aqueous solution of the 3,5-difluoro-4-(trifluoromethyl)benzenediazonium salt is then heated. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure facilitates the nucleophilic attack of water on the aromatic ring, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted phenols from the corresponding anilines via diazotization and hydrolysis. While specific data for the target molecule is not extensively published, these examples provide a quantitative context for the expected efficiency of the synthesis.

Starting AnilineDiazotization ConditionsHydrolysis ConditionsYield (%)Reference
4-Fluoro-3-trifluoromethylanilineH₂SO₄, NaNO₂, 10 °C or lowerAqueous H₂SO₄, heat86-90.3
5-Chloro-2-methylaniline22% H₂SO₄, NaNO₂, 10-12 °CHeat to 85-90 °C in methyl isobutyl ketone79.3[US9527789B2]
Anthranilic acid24% H₂SO₄, NaNO₂, 0-3 °CHeat to 98 °C in methyl isobutyl ketoneNot specified[US9527789B2]
AnilineHCl, NaNO₂, 0-5 °CWarm with waterNot specified[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the two key steps in the synthesis of this compound, based on established chemical literature for analogous transformations.

Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

Materials:

  • 3,5-Difluoro-4-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) in aqueous sulfuric acid (e.g., 30-70% w/w) is prepared. The mixture is stirred until a uniform solution or a fine slurry is obtained.

  • The flask is then cooled to a temperature between 0 °C and 5 °C using an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature below 5 °C.[2]

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper, which will turn blue-black).[3]

Step 2: Hydrolysis of the Diazonium Salt

Materials:

  • Aqueous solution of 3,5-difluoro-4-(trifluoromethyl)benzenediazonium salt from Step 1

  • Copper(II) Sulfate (optional, as catalyst)

  • Organic Solvent for Extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • The cold aqueous solution of the diazonium salt is slowly added to a pre-heated solution of aqueous sulfuric acid (the concentration can be varied, often in the range of 30-70%), which is maintained at a temperature between 80 °C and 100 °C. The addition of a catalytic amount of copper(II) sulfate to the hot acid solution can facilitate the decomposition of the diazonium salt.

  • During the addition, vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, the reaction mixture is heated for an additional 30-60 minutes to ensure complete hydrolysis.

  • The reaction mixture is then cooled to room temperature.

  • The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with water, followed by a saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by techniques such as distillation, recrystallization, or column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway Aniline 3,5-Difluoro-4-(trifluoromethyl)aniline Diazonium 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium Salt Aniline->Diazonium 1. NaNO₂, H₂SO₄ 2. 0-5 °C Phenol This compound Diazonium->Phenol 1. H₂O, Heat (Δ) 2. (CuSO₄, optional) Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis & Workup A Dissolve Aniline in Acid B Cool to 0-5 °C A->B C Add NaNO₂ Solution Dropwise B->C D Stir for 30-60 min C->D E Add Diazonium Salt to Hot Acid D->E Transfer Diazonium Solution F Heat for 30-60 min E->F G Cool to Room Temperature F->G H Extract with Organic Solvent G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify Product J->K Final This compound K->Final Final Product

References

Starting Materials and Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 3,5-Difluoro-4-(trifluoromethyl)phenol, a valuable building block in pharmaceutical and agrochemical research. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1][2] This guide outlines the most plausible synthetic route, detailing the necessary precursors and experimental considerations.

Retrosynthetic Analysis and Key Starting Materials

The most direct and industrially relevant synthetic approach to this compound proceeds via a key intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline . This aniline derivative serves as the immediate precursor to the target phenol through a well-established diazotization and hydrolysis sequence.

The synthesis of the aniline intermediate itself typically starts from the corresponding nitro compound, 3,5-difluoro-4-(trifluoromethyl)nitrobenzene . This nitro compound is a critical starting material, and its synthesis is the initial step in the overall pathway. While various methods for its preparation may exist, this guide will focus on the subsequent transformations leading to the final product.

The overall synthetic strategy can be summarized as follows:

Synthetic Pathway 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene 3,5-Difluoro-4-(trifluoromethyl)aniline 3,5-Difluoro-4-(trifluoromethyl)aniline 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene->3,5-Difluoro-4-(trifluoromethyl)aniline Reduction This compound This compound 3,5-Difluoro-4-(trifluoromethyl)aniline->this compound Diazotization & Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Key Intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline

The primary method for synthesizing 3,5-Difluoro-4-(trifluoromethyl)aniline is through the reduction of 3,5-difluoro-4-(trifluoromethyl)nitrobenzene. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

Experimental Protocol: Reduction of 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene

This protocol is based on general procedures for the reduction of aromatic nitro compounds.

Reaction Scheme:

Reduction Reaction Nitro 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene Aniline 3,5-Difluoro-4-(trifluoromethyl)aniline Nitro->Aniline H2, Pd/C Solvent (e.g., Ethanol, Ethyl Acetate)

Figure 2: Reduction of the nitro precursor to the aniline intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3,5-Difluoro-4-(trifluoromethyl)nitrobenzeneN/A227.08
Palladium on Carbon (10%)7440-05-3106.42 (Pd)
Hydrogen (gas)1333-74-02.02
Ethanol or Ethyl Acetate (Solvent)64-17-546.07

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,5-difluoro-4-(trifluoromethyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until reaction completion is confirmed by techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield crude 3,5-Difluoro-4-(trifluoromethyl)aniline.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of this compound

The final step in the synthesis is the conversion of the aniline intermediate to the target phenol. This is achieved through a two-step, one-pot procedure involving diazotization of the aniline followed by hydrolysis of the resulting diazonium salt. This method is analogous to the synthesis of similar fluorinated phenols.[3]

Experimental Protocol: Diazotization and Hydrolysis of 3,5-Difluoro-4-(trifluoromethyl)aniline

Reaction Scheme:

Diazotization and Hydrolysis Aniline 3,5-Difluoro-4-(trifluoromethyl)aniline Diazonium [Diazonium Salt Intermediate] Aniline->Diazonium NaNO2, H2SO4 0-5 °C Phenol This compound Diazonium->Phenol H2O, Heat

Figure 3: Conversion of the aniline to the phenol via a diazonium salt.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3,5-Difluoro-4-(trifluoromethyl)aniline123950-44-7197.11
Sodium Nitrite (NaNO₂)7632-00-069.00
Sulfuric Acid (H₂SO₄)7664-93-998.08
Water (H₂O)7732-18-518.02
Copper(II) Sulfate (optional catalyst)7758-99-8159.61

Procedure:

  • Diazotization:

    • Prepare a solution of sulfuric acid in water and cool it to 0-5 °C in an ice bath.

    • Slowly add 3,5-Difluoro-4-(trifluoromethyl)aniline to the cold sulfuric acid solution with stirring to form the aniline sulfate salt.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the aniline sulfate suspension while maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.

    • Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a solution for the hydrolysis, which can be an aqueous solution of sulfuric acid, optionally containing a catalyst like copper(II) sulfate.[4]

    • Heat the hydrolysis solution to a temperature typically ranging from 80 °C to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the hot hydrolysis solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, continue to heat the reaction mixture for a period (e.g., 1-2 hours) to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary

Reaction StepStarting MaterialProductTypical Yield Range (%)Reference for Analogy
Reduction of Nitro GroupAromatic Nitro CompoundAromatic Aniline85-98[1]
Diazotization and Hydrolysis4-Fluoro-3-(trifluoromethyl)aniline4-Fluoro-3-(trifluoromethyl)phenol60-80[3]

Conclusion

The synthesis of this compound is a multi-step process that relies on the availability of key fluorinated aromatic precursors. The outlined synthetic route, proceeding through the reduction of a nitro intermediate followed by the diazotization and hydrolysis of the corresponding aniline, represents a robust and scalable method for accessing this valuable compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the final product.

References

A Technical Guide to the Predicted Spectroscopic Data of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and application in drug development and other scientific endeavors. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.2t (triplet)~ 2.0 - 3.0 (⁴JH-F)H-2, H-6
~ 5.0 - 6.0br s (broad singlet)-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 155 - 158dd (doublet of doublets)¹JC-F ≈ 240-250, ³JC-F ≈ 10-15C-3, C-5
~ 150 - 153t (triplet)³JC-F ≈ 3-5C-1
~ 122.5q (quartet)¹JC-F ≈ 270-280CF₃
~ 115 - 118tq (triplet of quartets)²JC-F ≈ 20-30, ²JC-CF₃ ≈ 30-40C-4
~ 110 - 113t (triplet)²JC-F ≈ 20-25C-2, C-6

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -61 to -64t (triplet)⁴JF-F ≈ 15-25CF₃
~ -125 to -130dq (doublet of quartets)⁴JF-F ≈ 15-25, ⁴JF-H ≈ 2-3F-3, F-5
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch
1620 - 1580MediumC=C aromatic ring stretch
1480 - 1440MediumC=C aromatic ring stretch
1350 - 1250StrongC-F stretch (aromatic)
1200 - 1100Very StrongC-F stretch (CF₃)
1250 - 1180StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Predicted Mass Spectral Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
198High[M]⁺ (Molecular Ion)
169Medium[M - CHO]⁺
150Medium[M - F - CO]⁺
129High[M - CF₃]⁺
69Medium[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] Filter the solution through a pipette with a cotton plug into a standard 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[1]

  • ¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. Use an external reference standard like CFCl₃ or a secondary standard.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk.[3] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[5]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for a softer ionization).[6]

  • Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General Workflow for Spectroscopic Analysis

References

solubility of 3,5-Difluoro-4-(trifluoromethyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth exploration of the solubility characteristics of 3,5-Difluoro-4-(trifluoromethyl)phenol in organic solvents, including established methodologies for its determination.

Executive Summary

This technical guide addresses the solubility of this compound, a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, by examining structurally similar molecules, we can infer its likely solubility behavior. This guide provides a detailed, standard experimental protocol for determining the solubility of this compound and similar phenolic derivatives, enabling researchers to generate the necessary data in their own laboratories.

Solubility Profile of Structurally Related Phenols

While specific data for this compound is not publicly available, the solubility of related fluorinated phenols provides valuable insight. Phenolic compounds, in general, exhibit a range of solubilities depending on the nature of the solvent and the specific functional groups on the aromatic ring.

For instance, compounds like 4-Fluoro-3-(trifluoromethyl)phenol are reported to be soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water[1]. Similarly, 4-(Trifluoromethyl)phenol is described as insoluble in water but slightly soluble in chloroform, DMSO, and methanol[2]. The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for less polar organic solvents. Conversely, the hydroxyl group can engage in hydrogen bonding, which may enhance solubility in polar protic solvents.

Based on these related compounds, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol), with limited solubility in non-polar solvents and very poor solubility in water.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] The following protocol outlines the necessary steps for accurately measuring the solubility of this compound.

Materials and Equipment
  • Solute: this compound (analytical grade)

  • Solvents: A range of organic solvents of interest (HPLC grade or equivalent)

  • Apparatus:

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C)

    • Analytical balance (±0.0001 g)

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: The sealed vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The vials are agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is immediately attached to remove any suspended solid particles.

  • Analysis: A precise aliquot of the filtered saturated solution is diluted with a suitable solvent, and the concentration of this compound is determined using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[5].

  • Quantification: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate in thermostatic bath until equilibrium A->B C Allow undissolved solid to settle B->C D Withdraw supernatant through syringe filter C->D E Dilute sample D->E F Measure concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Conclusion

While quantitative solubility data for this compound remains to be published, its solubility characteristics can be reasonably inferred from related fluorinated phenols. For researchers requiring precise data, the isothermal shake-flask method provides a reliable and standardized approach for its determination. The detailed protocol and workflow presented in this guide offer a practical framework for conducting these essential physical property measurements, which are critical for applications in drug development, formulation, and chemical process design.

References

The Enigmatic Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Precursor Profile: 3,5-Difluoro-4-(trifluoromethyl)aniline

The logical starting point for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol is its corresponding aniline derivative. 3,5-Difluoro-4-(trifluoromethyl)aniline is a known compound and serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its fluorine and trifluoromethyl substitutions create a unique electronic and steric profile, making it a valuable component in the design of novel bioactive molecules.[1][2]

The key physical and chemical properties of this precursor are summarized in the table below.

PropertyValueReference
CAS Number 123950-44-7[1][2][3]
Molecular Formula C₇H₄F₅N[1][2]
Molecular Weight 197.11 g/mol [1][2]
Melting Point 66 °C[1]
Boiling Point 103 °C[1]
Appearance Light-colored crystalline solid[2]

Proposed Synthetic Pathway: From Aniline to Phenol via Diazotization

The conversion of an aromatic amine to a phenol can be effectively achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.[4][5] This classical and reliable method provides a plausible route to synthesize this compound.

The proposed two-step synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Aniline 3,5-Difluoro-4-(trifluoromethyl)aniline DiazoniumSalt 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium sulfate Aniline->DiazoniumSalt  0-5 °C Reagents1 NaNO₂ / aq. H₂SO₄ Reagents1->DiazoniumSalt Phenol This compound DiazoniumSalt->Phenol  Δ Reagents2 H₂O / Heat Reagents2->Phenol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Theoretical)

The following protocols are theoretical and based on general procedures for the diazotization of anilines and subsequent hydrolysis to phenols.[4][6][7][8] Researchers should conduct small-scale trials and optimize conditions as necessary.

Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

Objective: To convert the primary aromatic amine group of 3,5-Difluoro-4-(trifluoromethyl)aniline into a diazonium salt.

Materials:

  • 3,5-Difluoro-4-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar quantity of 3,5-Difluoro-4-(trifluoromethyl)aniline in a solution of concentrated sulfuric acid and water, while maintaining the temperature below 10°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Cool the sodium nitrite solution in an ice bath.

  • Slowly add the chilled sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium sulfate should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt

Objective: To hydrolyze the diazonium salt to the corresponding phenol.

Materials:

  • Solution of 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium sulfate from Step 1

  • Water

  • Copper(II) sulfate (optional, as a catalyst)[5]

Procedure:

  • Gently heat a volume of water (optionally containing a catalytic amount of copper(II) sulfate) in a separate flask to boiling.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling water. Vigorous effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

  • The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts should be combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by techniques such as column chromatography or distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The overall workflow from precursor to purified product, including characterization steps, can be visualized as follows:

Workflow Start 3,5-Difluoro-4- (trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization Hydrolysis Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Pure 3,5-Difluoro-4- (trifluoromethyl)phenol Characterization->End

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion

While the history and direct experimental validation for the synthesis of this compound are not documented in readily accessible literature, a robust and plausible synthetic route can be proposed. The conversion of the known precursor, 3,5-Difluoro-4-(trifluoromethyl)aniline, via a Sandmeyer-type diazotization and subsequent hydrolysis offers a high probability of success. This technical guide provides a strong theoretical foundation for researchers and drug development professionals to pursue the synthesis and exploration of this novel compound. It is imperative that any experimental work based on these theoretical protocols be conducted with appropriate safety precautions and on a small scale initially to optimize the reaction conditions.

References

Theoretical Analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Computational Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive framework for the theoretical investigation of 3,5-Difluoro-4-(trifluoromethyl)phenol. In the absence of direct experimental and computational studies on this specific molecule, this document outlines the established in-silico methodologies and protocols that are critical for characterizing its physicochemical properties. The provided data is hypothetical, serving as a template for expected results from such an analysis, thereby guiding future research in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Phenols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] Fluorine and fluorinated groups, such as the trifluoromethyl (-CF₃) moiety, can dramatically alter a molecule's physicochemical and biological properties.[1][2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets due to its unique steric and electronic characteristics.[3][4]

Phenolic scaffolds are prevalent in a vast number of FDA-approved drugs and natural products, prized for their role in forming key interactions with biological targets.[5] The combination of a phenol ring with both difluoro and trifluoromethyl substituents, as in this compound, presents a molecule of significant interest. Such a structure is anticipated to possess a unique electronic profile, influencing its acidity (pKa), reactivity, and potential as a kinase inhibitor or other therapeutic agent.

Theoretical studies, employing quantum chemical methods, are indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis.[6][7][8] Computational approaches like Density Functional Theory (DFT) allow for the detailed investigation of a molecule's geometry, electronic structure, and vibrational spectra, providing crucial insights for rational drug design and development.[9] This guide details a robust computational workflow for characterizing this compound.

Computational Methodology and Protocols

This section outlines a standard, high-level computational protocol for the theoretical analysis of this compound. These methods are widely applied in computational chemistry for the study of small organic molecules.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or PySCF. The theoretical model proposed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated choice for organic molecules.[10][11][12]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and anions, and polarization functions (d,p) to allow for flexibility in orbital shape.[10][11][12]

Geometry Optimization

The initial step involves finding the most stable three-dimensional conformation of the molecule. An unconstrained geometry optimization is performed to locate the global minimum on the potential energy surface. The convergence criteria are typically set to the software's default "tight" or "very tight" standards to ensure a precise final structure.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation is crucial. This analysis serves two primary purposes:

  • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectroscopic Prediction: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, allowing for the theoretical prediction of the molecule's IR spectrum. These predicted frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Electronic and Reactivity Analysis

With the optimized geometry, a series of single-point energy calculations are performed to elucidate the electronic properties.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[13] A smaller gap suggests higher reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[14][15][16][17] It calculates the natural atomic charges on each atom, describes orbital hybridization, and quantifies the strength of intramolecular interactions, such as hyperconjugation.

  • Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the charge distribution from a topographical perspective. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction with biological targets.

Data Presentation (Hypothetical Results)

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values presented are plausible estimates for this compound and are intended for illustrative purposes.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AngleValue (Å/°)
Bond Lengths C-O1.358 Å
O-H0.965 Å
C-CF₃1.512 Å
C-F (ring)1.345 Å
C-C (avg)1.389 Å
Bond Angles C-O-H109.2°
C-C-F119.5°
C-C-CF₃121.8°
Dihedral Angles H-O-C₁-C₂0.0°
F-C₃-C₄-CF₃180.0°

Table 2: Predicted Major Vibrational Frequencies

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
ν₁365085.2O-H Stretch
ν₂161045.7C=C Aromatic Stretch
ν₃1325180.1C-F Stretch (CF₃ sym)
ν₄1180250.5C-F Stretch (CF₃ asym)
ν₅1140195.3C-F Stretch (Ring)
ν₆85030.6C-H Out-of-plane bend

Table 3: Predicted Key Electronic and Molecular Properties

PropertyValueUnit
Energy of HOMO-7.25eV
Energy of LUMO-1.58eV
HOMO-LUMO Gap (ΔE)5.67eV
Dipole Moment3.15Debye
Total Energy-975.432Hartrees
Ionization Potential7.25eV
Electron Affinity1.58eV

Table 4: Predicted Natural Bond Orbital (NBO) Atomic Charges

AtomCharge (e)
O-0.752
H (hydroxyl)+0.485
C (of CF₃)+0.890
F (of CF₃, avg)-0.315
C (attached to O)+0.410
C (attached to CF₃)-0.250
F (ring, avg)-0.210

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this molecule.

G cluster_input 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis & Interpretation mol Define Molecule: This compound method Select Method: DFT (B3LYP) Basis Set (6-311++G(d,p)) opt Geometry Optimization method->opt freq Frequency Analysis opt->freq sp Single-Point Energy opt->sp thermo Thermochemistry (Confirm Minimum) freq->thermo spec IR Spectrum Prediction freq->spec nbo NBO Analysis (Charges, Bonds) sp->nbo fmo FMO Analysis (HOMO-LUMO Gap) sp->fmo mep MEP Surface (Reactivity Sites) sp->mep

Caption: Computational workflow for the theoretical analysis of a small organic molecule.

G cluster_pathway Hypothetical Kinase Inhibition Pathway mol 3,5-Difluoro-4- (trifluoromethyl)phenol kinase Target Kinase (e.g., EGFR, MEK) mol->kinase Binds to ATP Pocket p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Cell Proliferation) p_substrate->downstream inhibition Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition by the title compound.

Conclusion

This technical guide establishes a comprehensive theoretical framework for the characterization of this compound. By employing Density Functional Theory, researchers can predict the molecule's structural, vibrational, and electronic properties with high confidence. The resulting data on bond lengths, atomic charges, HOMO-LUMO gap, and electrostatic potential provides a deep understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. These in-silico insights are invaluable for guiding synthetic efforts and for the rational design of novel drug candidates and advanced materials, accelerating the development pipeline and reducing reliance on trial-and-error experimentation.

References

Quantum Chemical Calculations for 3,5-Difluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of 3,5-Difluoro-4-(trifluoromethyl)phenol. This compound, a key building block in medicinal chemistry, benefits from the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents, such as enhanced metabolic stability and lipophilicity.[1] By leveraging computational methods, researchers can gain profound insights into the molecule's behavior, accelerating the rational design of novel therapeutic agents. This document details the theoretical framework, experimental protocols for computational analysis, and a structured presentation of expected quantitative data to facilitate comparative analysis and guide further research.

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is significant due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] Quantum chemical calculations have emerged as indispensable tools for predicting a wide range of molecular properties in silico, including molecular geometry, electronic structure, and vibrational spectra, thereby providing a deeper understanding of structure-activity relationships.[1] This guide focuses on this compound, outlining the computational methodologies to characterize its fundamental properties.

Computational Methodology

The following section details the protocol for performing DFT calculations, a method that offers a good balance between computational cost and accuracy for molecules containing electronegative atoms.[1]

Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such systems.[2] For an accurate description of the electronic structure, especially with electronegative atoms like fluorine and oxygen, the 6-311++G(d,p) basis set is recommended.[1][2] This basis set includes diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1] To simulate a solvent environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed.[1]

Experimental Protocol: DFT Calculation Workflow
  • Molecule Construction : The 3D structure of this compound is built using a molecular modeling interface like GaussView.

  • Geometry Optimization : An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The keyword Opt is used in the Gaussian input file.

  • Frequency Calculation : Following optimization, a frequency calculation (Freq) is essential to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR, Raman).

  • Property Calculations : Subsequent calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and NMR chemical shifts.

A generalized workflow for these computational studies is depicted below.

G Computational Chemistry Workflow for this compound cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_build 1. Construct Molecule (GaussView) input_gen 2. Generate Input File (# B3LYP/6-311++G(d,p) Opt Freq) mol_build->input_gen run_calc 3. Run DFT Calculation (Gaussian) input_gen->run_calc opt_geom Optimized Geometry run_calc->opt_geom vib_freq Vibrational Frequencies run_calc->vib_freq e_prop Electronic Properties (HOMO, LUMO, MEP) run_calc->e_prop spec_sim Spectra Simulation (NMR, UV-Vis) run_calc->spec_sim

Figure 1: A general workflow for DFT calculations.

Data Presentation: Predicted Properties

The following tables summarize the key quantitative data expected from DFT calculations on this compound. These tables are structured for clarity and easy comparison with experimental data or calculations on analogous compounds.

Structural Parameters

Geometry optimization provides key bond lengths and angles. The presence of electronegative F and CF3 groups is expected to influence the geometry of the phenol ring.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C-OValue in Å
O-HValue in Å
C-CF3Value in Å
C-F (ring)Value in Å
C-F (CF3)Value in Å
Bond Angle C-O-HValue in degrees
F-C-F (CF3)Value in degrees
Dihedral Angle HO-C-C-CValue in degrees

Table 1: Optimized Geometric Parameters.

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[3]

Property Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value
Dipole MomentValue in Debye

Table 2: Key Electronic and Global Reactivity Descriptors.

Spectroscopic Data

Computational methods can accurately predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.[4][5]

Spectrum Mode/Atom Calculated Wavenumber (cm⁻¹)/Shift (ppm) Experimental Value
FT-IR O-H stretchValueValue
C-F stretch (ring)ValueValue
C-F stretch (CF3)ValueValue
¹H NMR OHValueValue
CH (ring)ValueValue
¹³C NMR C-OHValueValue
C-F (ring)ValueValue
C-CF3ValueValue
CF3ValueValue
¹⁹F NMR C-F (ring)ValueValue
CF3ValueValue
UV-Vis λmax (Electronic Trans.)Value in nmValue

Table 3: Calculated Spectroscopic Data.

Analysis and Visualization

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[6][7] The red regions (negative potential) indicate likely sites for electrophilic attack, while the blue regions (positive potential) denote areas susceptible to nucleophilic attack. For this compound, negative potential is expected around the phenolic oxygen and the fluorine atoms, while positive potential is anticipated around the hydroxyl hydrogen.[6][8]

Frontier Molecular Orbitals (HOMO/LUMO)

Visualization of the HOMO and LUMO provides insight into the electron-donating and electron-accepting capabilities of the molecule. The HOMO is typically localized on the electron-rich parts of the molecule (the phenol ring and oxygen atom), while the LUMO may be distributed over the electron-withdrawing trifluoromethyl group and the aromatic system.[3]

Application in Drug Development

The data derived from these quantum chemical calculations are foundational for the in silico drug design pipeline. The optimized geometry and electronic properties serve as inputs for subsequent studies like molecular docking, which predicts the binding affinity and orientation of the molecule within the active site of a target protein.[1]

Figure 2: Role of quantum calculations in the drug design pipeline.

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the detailed characterization of this compound. The protocols and data structures presented demonstrate the power of DFT in elucidating the structure-property relationships of this pharmaceutically relevant molecule.[1] By integrating these computational techniques, researchers can make more informed decisions, accelerating the design and development of novel drug candidates. The provided workflows offer a clear roadmap for scientists to apply these methods in their own research endeavors.

References

Potential Research Areas for 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a novel aromatic compound with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively described in current literature, its structural motifs—a difluorinated phenol ring and a trifluoromethyl group—are well-established pharmacophores known to enhance the drug-like properties of bioactive molecules. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenol scaffold is anticipated to modulate its physicochemical and biological properties, offering a unique chemical space for the design of new therapeutic agents.

The trifluoromethyl group is a key functional group in modern pharmaceuticals, valued for its ability to increase metabolic stability, enhance binding affinity to biological targets, and improve membrane permeability due to its lipophilic nature.[1][2] Notable drugs containing this moiety include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[3] The fluorine atoms on the aromatic ring can further influence the compound's acidity, reactivity, and potential for hydrogen bonding interactions.[1]

This technical guide provides a comprehensive overview of the potential research areas for this compound, including proposed synthetic routes, hypothesized physicochemical properties, and promising avenues for biological investigation. Detailed experimental protocols and visualizations are provided to facilitate further research and development.

Physicochemical Properties (Hypothesized)

The physicochemical properties of this compound can be predicted based on its structural analogs. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyHypothesized Value/CharacteristicRationale based on Structural Analogs
Molecular Weight 198.09 g/mol Calculated from the chemical formula C7H3F5O.
pKa 6-7The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10).
LogP 2.5 - 3.5The trifluoromethyl group significantly increases lipophilicity. The two fluorine atoms will also contribute to a higher LogP value compared to unsubstituted phenol.
Solubility Low in water, high in organic solventsThe increased lipophilicity will likely result in poor aqueous solubility but good solubility in solvents like ethanol, DMSO, and dichloromethane.
Metabolic Stability HighThe carbon-fluorine bond is very strong, making the trifluoromethyl group and the fluorinated ring resistant to metabolic oxidation. This can lead to a longer biological half-life.

Potential Research Areas and Biological Applications

The unique combination of fluorine and trifluoromethyl substituents suggests several promising areas for biological investigation.

Kinase Inhibition

Many kinase inhibitors feature fluorinated aromatic moieties that interact with the hinge region or other key residues in the ATP-binding pocket. The this compound scaffold could serve as a valuable starting point for the development of inhibitors for various kinases implicated in cancer, inflammation, and neurodegenerative diseases. For instance, fluorinated polyphenols have shown inhibitory activity against DYRK1A/B kinases, which are targets for neuroinflammatory diseases.[4]

Anti-inflammatory and Analgesic Agents

Fluorinated phenols are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[3] The trifluoromethyl group is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound makes it a compelling candidate for development as a novel anti-inflammatory or analgesic agent.

Agrochemicals

Trifluoromethyl-substituted phenols are widely used in the agrochemical industry as herbicides and fungicides.[3] The high metabolic stability and lipophilicity imparted by the trifluoromethyl group can enhance the efficacy and persistence of these agents. Research into the herbicidal or fungicidal properties of derivatives of this compound could lead to the development of new crop protection agents.

Materials Science

Fluorinated phenols are utilized in the development of advanced polymers and coatings due to their enhanced thermal and chemical resistance.[3] The title compound could be explored as a monomer or additive in the synthesis of novel fluorinated polymers with desirable properties.

Proposed Synthetic Pathways

As this compound is not commercially available, its synthesis is the first critical step for any research endeavor. Based on established methods for the synthesis of related compounds, two potential synthetic routes are proposed below.

Route 1: Trifluoromethylation of 3,5-Difluorophenol

This approach involves the direct introduction of a trifluoromethyl group onto the commercially available 3,5-difluorophenol.

A 3,5-Difluorophenol B Protection of Hydroxyl Group A->B e.g., Acetic Anhydride, Pyridine C Protected 3,5-Difluorophenol B->C D Directed Ortho-Lithiation C->D n-BuLi or LDA, THF, -78 °C E Lithated Intermediate D->E F Trifluoromethylation E->F e.g., CF3I or TMSCF3 G Protected this compound F->G H Deprotection G->H e.g., HCl or NaOH I This compound H->I

Caption: Proposed Synthesis Route 1 for this compound.

Route 2: Aromatic Nucleophilic Substitution and Functional Group Interconversion

This route starts from a more substituted benzene ring and involves a series of transformations to arrive at the target molecule.

A 1,2,3-Trifluoro-4-nitro-5-(trifluoromethyl)benzene B Nucleophilic Aromatic Substitution (SNAr) A->B Sodium Methoxide, Methanol C 2,6-Difluoro-4-(trifluoromethyl)anisole B->C D Demethylation C->D e.g., BBr3, CH2Cl2 E This compound D->E

Caption: Proposed Synthesis Route 2 for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and initial biological screening of this compound.

Protocol 1: Synthesis via Trifluoromethylation of 3,5-Difluorophenol (Based on Route 1)

Step 1: Protection of the Hydroxyl Group

  • To a solution of 3,5-difluorophenol (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3,5-difluoroacetoxybenzene.

Step 2: Directed Ortho-Lithiation and Trifluoromethylation

  • Dissolve the protected phenol (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under an inert atmosphere (N2 or Ar).

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of trifluoromethyl iodide (CF3I) (1.5 eq) in THF or use a suitable electrophilic trifluoromethylating reagent.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the protected this compound derivative (1.0 eq) in methanol (10 vol).

  • Add 2 M aqueous HCl (5 vol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Kinase Inhibitory Activity Screening Workflow

This protocol outlines a general workflow for screening the synthesized compound against a panel of kinases.

A Synthesized this compound B Primary Kinase Screen (e.g., 96-well format) A->B C Hit Identification (e.g., >50% inhibition at 10 µM) B->C D Dose-Response Assay C->D E IC50 Determination D->E F Selectivity Profiling (against a panel of related kinases) E->F G Lead Candidate F->G

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of new chemical entities in drug discovery, agrochemicals, and materials science. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to begin investigating the potential of this molecule. The unique electronic and steric properties conferred by the difluoro and trifluoromethyl substituents are likely to impart advantageous biological and physical characteristics, making this compound a high-priority target for synthesis and evaluation. Further research into this compound and its derivatives is highly encouraged and has the potential to yield novel and impactful discoveries.

References

Trifluoromethyl-Substituted Phenols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Topic: A comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted phenols in the context of drug discovery and development.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethyl-substituted phenols are a cornerstone in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, onto a phenol scaffold dramatically alters its physicochemical properties. This modification is a well-established strategy to enhance metabolic stability, modulate acidity (pKa), and increase lipophilicity, thereby improving a drug candidate's overall pharmacokinetic and pharmacodynamic profile.[1][2] The unique electronic nature of the -CF3 group can lead to enhanced binding affinity with biological targets and is a key feature in numerous FDA-approved drugs.[1][2] This guide provides an in-depth overview of the synthesis, key properties, and applications of these vital compounds, complete with experimental insights and pathway visualizations.

Synthesis of Trifluoromethyl-Substituted Phenols

The introduction of a trifluoromethyl group onto a phenolic ring can be achieved through several synthetic strategies. These methods can be broadly classified into direct trifluoromethylation of an existing phenol or the construction of the aromatic ring with the -CF3 group already incorporated.

  • Electrophilic Trifluoromethylation : This approach utilizes reagents that deliver an electrophilic "CF3+" equivalent. Prominent examples include hypervalent iodine compounds like the Togni and Umemoto reagents.[3][4][5] These reagents are valued for their relative stability and ability to trifluoromethylate a wide range of nucleophiles, including phenolates, often with good regioselectivity.[3][5]

  • Nucleophilic Trifluoromethylation : The Ruppert-Prakash reagent (TMSCF3) is the most common source for a nucleophilic "CF3-" equivalent.[6][7] It is typically activated by a fluoride source to trifluoromethylate carbonyl compounds, which can be precursors to phenols, or aryl halides in metal-catalyzed cross-coupling reactions.[6][8]

  • Radical Trifluoromethylation : This method involves the generation of a trifluoromethyl radical (•CF3), often from sources like sodium triflinate (Langlois' reagent), which can then be added to the aromatic ring.[9] These reactions can be initiated chemically or biocatalytically, for instance, using a laccase/oxidant system.[9]

Table 1: Comparison of Key Synthetic Methodologies
Synthetic StrategyCommon ReagentsKey AdvantagesKey Disadvantages
Electrophilic Togni Reagents, Umemoto ReagentsMild conditions; good functional group tolerance; commercially available reagents.Reagents can be expensive; regioselectivity can be substrate-dependent.[3][5]
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Widely applicable; powerful for carbonyls and aryl halides.[6][7]Often requires an activating agent (e.g., fluoride); indirect for phenols.[7]
Radical CF3SO2Na, Zn(SO2CF3)2Can be performed under mild, sometimes biocatalytic, conditions.[9]May lack regioselectivity; can require specific initiators or oxidants.[9]

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethyl group is often considered a "super methyl" group due to its similar size but vastly different electronic properties. Its inclusion has profound and predictable effects on the parent phenol molecule.

  • Acidity (pKa) : The potent electron-withdrawing nature of the -CF3 group significantly increases the acidity of the phenolic hydroxyl group (i.e., lowers the pKa). This is crucial for modulating the ionization state of a drug at physiological pH, which can enhance its binding to a target protein through hydrogen bonding.[2]

  • Lipophilicity (LogP) : The -CF3 group is highly lipophilic (Hansch π value of +0.88), which generally increases the overall LogP of the molecule.[1] This property can improve membrane permeability and facilitate transport across biological barriers like the blood-brain barrier.[1]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This often leads to an increased half-life and reduced drug dosage.

Table 2: Physicochemical Data of Representative Trifluoromethyl-Phenols
CompoundCAS NumberpKaLogP
Phenol108-95-2~10.0[10]1.46
2-(Trifluoromethyl)phenol444-30-4~8.82.59
3-(Trifluoromethyl)phenol98-17-9~8.7-9.0[11][12]2.95[11]
4-(Trifluoromethyl)phenol402-45-9~9.4[10]2.59

Note: pKa and LogP values can vary slightly depending on the experimental or computational method used.

Applications in Drug Development

The strategic placement of a trifluoromethyl group on a phenolic or bioisosteric scaffold is a recurring theme in successful drug design.

  • COX-2 Inhibitors : Celecoxib (Celebrex), a selective COX-2 inhibitor, contains a trifluoromethyl group on its pyrazole ring.[13][14] While not a phenol itself, the principles apply. A trifluoromethyl analogue of celecoxib, where a p-methyl is replaced by a -CF3 group, showed interesting immunomodulatory effects independent of COX-2 inhibition.[15][16]

  • Kinase Inhibitors : Sorafenib (Nexavar) is an oral multi-kinase inhibitor used to treat liver, kidney, and thyroid cancer.[17][18][19] Its structure features a 4-chloro-3-(trifluoromethyl)phenyl moiety, which is critical for its binding and activity against various kinases like VEGFR and PDGFR.[17][20][21]

  • Other Therapeutic Areas : The -CF3 group is found in drugs across numerous fields. Fluoxetine, an antidepressant, is a prominent example where the trifluoromethyl group enhances lipophilicity and brain penetration.[1] The trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir is key for its interactions with the protease enzyme.[2]

Experimental Protocols

Key Experiment: Electrophilic Trifluoromethylation of a Phenol Derivative

This protocol provides a general methodology for the ortho-trifluoromethylation of an activated phenol using a hypervalent iodine reagent.

Objective: To synthesize an ortho-trifluoromethylated phenol from a para-substituted phenol starting material.

Materials:

  • Para-substituted phenol (e.g., p-cresol)

  • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)[3]

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the para-substituted phenol (1.0 eq.) in the anhydrous solvent.

  • Reagent Addition: Add Togni Reagent II (1.1 to 1.5 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) as required.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ortho-trifluoromethylated phenol.

Mandatory Visualizations

Experimental and Logical Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in Anhydrous Solvent add_reagent Add Togni Reagent II start->add_reagent stir Stir & Monitor (TLC / LC-MS) add_reagent->stir quench Quench & Extract stir->quench Reaction Complete purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: Workflow for Electrophilic Trifluoromethylation of Phenols.

signaling_pathway drug Sorafenib (contains CF3-phenyl) receptor VEGFR / PDGFR (Tyrosine Kinase) drug->receptor adp ADP receptor->adp atp ATP atp->receptor substrate Downstream Substrate p_substrate Phosphorylated Substrate substrate->p_substrate Kinase Activity response Cell Proliferation & Angiogenesis p_substrate->response

Caption: Inhibition of Kinase Signaling by a CF3-Containing Drug.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms and trifluoromethyl groups can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, 3,5-Difluoro-4-(trifluoromethyl)phenol is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a scaffold for developing a diverse range of derivatives with potentially enhanced biological activity.

These application notes provide detailed protocols for the synthesis of this compound and two classes of its derivatives: ethers and esters. The methodologies are based on established organic chemistry principles and aim to provide a clear and reproducible guide for researchers.

I. Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step sequence starting from the commercially available 3,5-Difluoro-4-(trifluoromethyl)aniline. The process includes the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Experimental Workflow

synthesis_workflow start Start: 3,5-Difluoro-4- (trifluoromethyl)aniline diazotization Step 1: Diazotization start->diazotization hydrolysis Step 2: Hydrolysis diazotization->hydrolysis product Product: 3,5-Difluoro-4- (trifluoromethyl)phenol hydrolysis->product derivatization Step 3: Derivatization product->derivatization ether Ether Derivative derivatization->ether ester Ester Derivative derivatization->ester

Caption: Overall workflow for the synthesis of this compound and its derivatives.

A. Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

This step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

diazotization_reaction reactant 3,5-Difluoro-4-(trifluoromethyl)aniline product 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium salt reactant->product reagents + NaNO2, H2SO4 (in H2O, 0-5 °C)

Caption: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,5-Difluoro-4-(trifluoromethyl)aniline197.1110.01.97 g
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Sulfuric Acid (H₂SO₄, conc.)98.08-5 mL
Water (H₂O)18.02-20 mL
  • To a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 3,5-Difluoro-4-(trifluoromethyl)aniline (1.97 g, 10.0 mmol).

  • Add 20 mL of water and cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (5 mL) while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete and should be used immediately in the next step.

B. Step 2: Hydrolysis of the Diazonium Salt

The diazonium salt is thermally decomposed in an acidic aqueous solution to yield the corresponding phenol.

hydrolysis_reaction reactant 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium salt product This compound reactant->product reagents + H2O, Δ

Caption: Hydrolysis of the diazonium salt to the target phenol.

ProductMolar Mass ( g/mol )Theoretical Yield (g)
This compound198.091.98
  • Gently heat the diazonium salt solution prepared in Step 1 to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain this temperature until the gas evolution ceases (approximately 30-60 minutes).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL) to remove any residual acid, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.

II. Synthesis of this compound Derivatives

A. Ether Derivative Synthesis (Williamson Ether Synthesis)

This protocol describes the synthesis of an ethyl ether derivative via the Williamson ether synthesis, which involves the reaction of the phenoxide with an alkyl halide.[2][3][4]

ether_synthesis reactant1 This compound product 1-Ethoxy-3,5-difluoro-4-(trifluoromethyl)benzene reactant1->product reagents + NaOH, CH3CH2I (in Acetone)

Caption: Williamson ether synthesis of an ethyl ether derivative.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound198.095.00.99 g
Sodium Hydroxide (NaOH)40.006.00.24 g
Iodoethane (CH₃CH₂I)155.975.50.86 g
Acetone58.08-25 mL
  • To a 50 mL round-bottom flask, add this compound (0.99 g, 5.0 mmol) and acetone (25 mL).

  • Add powdered sodium hydroxide (0.24 g, 6.0 mmol) to the solution and stir for 30 minutes at room temperature to form the sodium phenoxide.

  • Add iodoethane (0.86 g, 5.5 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium iodide precipitate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ether derivative.

  • Purify by column chromatography if necessary.

B. Ester Derivative Synthesis

This protocol details the synthesis of an acetate ester derivative by reacting the phenol with an acyl chloride in the presence of a base.[1]

ester_synthesis reactant1 This compound product 3,5-Difluoro-4-(trifluoromethyl)phenyl acetate reactant1->product reagents + Acetyl Chloride, Pyridine (in Dichloromethane)

Caption: Esterification of the phenol with acetyl chloride.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound198.095.00.99 g
Acetyl Chloride (CH₃COCl)78.506.00.47 g (0.43 mL)
Pyridine79.107.50.59 g (0.60 mL)
Dichloromethane (DCM)84.93-25 mL
  • In a 50 mL round-bottom flask, dissolve this compound (0.99 g, 5.0 mmol) in dichloromethane (25 mL).

  • Add pyridine (0.59 g, 7.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.47 g, 6.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the ester derivative.

  • Purify by recrystallization or column chromatography as needed.

References

Application Notes and Protocols for 3,5-Difluoro-4-(trifluoromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] 3,5-Difluoro-4-(trifluoromethyl)phenol is a valuable, albeit under-documented, building block for the synthesis of novel therapeutic agents. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group and the ortho-difluoro substitution pattern, make it an attractive starting material for the development of targeted therapies. While direct applications of this specific phenol are not extensively reported, its structural analogs have shown significant promise in various therapeutic areas. This document provides detailed application notes and protocols based on the known activities of closely related compounds, offering a roadmap for the utilization of this compound in drug discovery.

Application Note 1: Development of Aldose Reductase Inhibitors for Diabetic Complications

Background:

Aldose reductase is a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, which has been implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant interest for the treatment of these conditions. Research on compounds incorporating a 3,5-difluoro-4-hydroxyphenyl moiety has demonstrated potent and selective aldose reductase inhibitory activity.[3]

Proposed Synthetic Application:

This compound can serve as a key starting material for the synthesis of novel aldose reductase inhibitors. The phenolic hydroxyl group provides a convenient handle for derivatization, allowing for the introduction of various pharmacophoric elements. A plausible synthetic route could involve the etherification of the phenol followed by the construction of a heterocyclic core, such as a pyrrole, which is known to interact with the enzyme's active site.

Quantitative Data for an Analogous Aldose Reductase Inhibitor:

The following data is for the analogous compound, --INVALID-LINK--methanone, and its derivatives, which demonstrate the potential of this scaffold.[3]

CompoundAldose Reductase IC50 (µM)Aldehyde Reductase IC50 (µM)Selectivity Index (ALR2/ALR1)
5b 0.045>10>222
4b 0.120>10>83
5a 0.230>10>43
5c 0.085>10>118

Data extracted from Chatzopoulou et al., Bioorg. Med. Chem. 2011, 19 (4), 1426-1433.[3]

Experimental Protocol: Synthesis of a Pyrrole-based Aldose Reductase Inhibitor (Hypothetical)

This protocol describes a potential pathway to synthesize a derivative analogous to those with known aldose reductase inhibitory activity, starting from this compound.

  • Step 1: O-Alkylation of this compound.

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction mixture at 60°C for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the ethyl 2-(3,5-difluoro-4-(trifluoromethyl)phenoxy)acetate.

  • Step 2: Construction of the Pyrrole Ring.

    • Following a modified Paal-Knorr pyrrole synthesis, the product from Step 1 can be further elaborated to introduce the pyrrole moiety. This would involve several steps, likely starting with the generation of a 1,4-dicarbonyl compound.

Signaling Pathway Diagram:

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications AR_Inhibitor Aldose Reductase Inhibitor AR_Inhibitor->Glucose Inhibits

The Polyol Pathway and Point of Inhibition.

Application Note 2: Scaffold for the Development of Novel Kinase Inhibitors

Background:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety is an attractive scaffold for kinase inhibitors due to its potential to form favorable interactions within the ATP-binding pocket of kinases. The fluorine atoms can act as hydrogen bond acceptors, while the trifluoromethyl group can engage in hydrophobic interactions.

Proposed Synthetic Application:

This compound can be utilized in the synthesis of various kinase inhibitor scaffolds, such as those based on pyrimidine, quinazoline, or pyrazole cores. A common synthetic strategy involves the nucleophilic aromatic substitution of a halogenated heterocycle with the phenol.

Illustrative Quantitative Data for a Hypothetical Kinase Inhibitor Series:

The following table presents hypothetical IC50 values for a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)
DFTP-KI-01 VEGFR215
DFTP-KI-02 EGFR50
DFTP-KI-03 BRAF V600E25
DFTP-KI-04 JAK275

Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor (Hypothetical)

  • Step 1: Synthesis of the Ether Linkage.

    • To a solution of this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 4,6-dichloropyrimidine (1.0 eq) in THF dropwise.

    • Heat the reaction mixture to reflux and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-((3,5-difluoro-4-(trifluoromethyl)phenyl)oxy)pyrimidine.

  • Step 2: Amination of the Pyrimidine Core.

    • To a solution of the product from Step 1 (1.0 eq) in isopropanol, add the desired amine (e.g., aniline or a substituted aniline, 1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80°C in a sealed tube for 24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC to yield the final kinase inhibitor.

Signaling Pathway Diagram:

Kinase_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (DFTP-KI) Kinase_Inhibitor->RTK Inhibits (ATP-competitive)

Generic Receptor Tyrosine Kinase Signaling Pathway.

Summary and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. The application notes and protocols provided, based on closely related structures, are intended to serve as a guide for researchers to unlock the potential of this compound. The unique substitution pattern of this phenol offers opportunities for the design of highly potent and selective inhibitors for a variety of therapeutic targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

3,5-Difluoro-4-(trifluoromethyl)phenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms and a trifluoromethyl group on the phenyl ring, make it an attractive starting material for the synthesis of a diverse range of molecules, particularly in the fields of medicinal chemistry and agrochemistry. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the acidity of the phenolic proton and influences the reactivity of the aromatic ring, enabling a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application Notes

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. This compound is a key intermediate in the synthesis of such fluorinated compounds.

1. Synthesis of Biologically Active Aryl Ethers

One of the primary applications of this compound is in the synthesis of aryl ethers. The Williamson ether synthesis, a classic and reliable method, can be employed to couple the phenol with various alkyl or aryl halides. The resulting ethers are often key intermediates in the development of pharmaceuticals and agrochemicals. For instance, trifluoromethyl-substituted phenyl ethers are found in a number of commercial pesticides. The difluoro and trifluoromethyl substitution pattern on the phenol can lead to derivatives with enhanced efficacy and metabolic stability.

2. Precursor for Agrochemicals

Trifluoromethyl-substituted aromatic compounds are prevalent in a wide range of pesticides, including herbicides, insecticides, and fungicides. The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, contribute to the biological efficacy of these agrochemicals. This compound can be utilized as a precursor to synthesize novel agrochemical candidates. For example, it can be derivatized to form active ingredients in herbicides that target specific biological pathways in weeds.

3. Intermediate in Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine and trifluoromethyl groups is a common strategy to optimize drug candidates. These groups can improve a molecule's binding affinity to biological targets, enhance its metabolic stability by blocking sites of oxidation, and increase its bioavailability. This compound provides a scaffold for the synthesis of novel therapeutic agents. Derivatives of this phenol could be explored for various therapeutic areas, leveraging the known impact of its functional groups on pharmacological properties.

Experimental Protocols

The following are representative protocols for common reactions involving phenols, which can be adapted for this compound. Researchers should note that reaction conditions may require optimization for this specific substrate.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an aryl ether from a phenol and an alkyl halide.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add a suitable solvent (e.g., acetone or DMF) to dissolve the phenol.

  • Add the base (e.g., potassium carbonate, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolMethyl IodideK₂CO₃Acetone56685-95
PhenolEthyl BromideNaHDMF25-50480-90

Protocol 2: General Procedure for O-Difluoromethylation

This protocol outlines a general method for the synthesis of an aryl difluoromethyl ether from a phenol.

Reaction Scheme:

Materials:

  • This compound

  • Sodium chlorodifluoroacetate (difluoromethylating agent)

  • Cesium carbonate (base)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Heat the mixture in an oil bath at a specified temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Phenol SubstrateDifluoromethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Substituted PhenolSodium chlorodifluoroacetateCs₂CO₃DMF1101270-85

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Phenol, Base, and Solvent add_reagent Add Alkyl Halide start->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter cool->filter concentrate Concentrate filter->concentrate extract Extract & Wash concentrate->extract dry Dry extract->dry purify Column Chromatography dry->purify product Pure Ether Product purify->product

Caption: General workflow for Williamson ether synthesis.

logical_relationship cluster_applications Potential Applications cluster_properties Key Properties phenol 3,5-Difluoro-4- (trifluoromethyl)phenol pharma Pharmaceuticals phenol->pharma agro Agrochemicals phenol->agro materials Advanced Materials phenol->materials activity Enhanced Biological Activity pharma->activity stability Increased Metabolic Stability pharma->stability lipophilicity Modulated Lipophilicity pharma->lipophilicity agro->activity agro->stability agro->lipophilicity materials->activity materials->stability materials->lipophilicity

Caption: Applications derived from the properties of the building block.

Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed experimental protocol for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol, a valuable fluorinated building block for researchers in medicinal chemistry and drug development. The trifluoromethyl group and fluorine atoms on the phenyl ring impart unique physicochemical properties, such as increased metabolic stability and lipophilicity, making this compound a key intermediate in the development of novel therapeutics and agrochemicals.[1] This protocol outlines a two-step synthetic route commencing from 3,5-Difluoro-4-(trifluoromethyl)aniline.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the catalytic hydrogenation of 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene to yield 3,5-Difluoro-4-(trifluoromethyl)aniline. The subsequent step is a Sandmeyer-type reaction involving the diazotization of the aniline derivative followed by hydrolysis to afford the final phenol product.

Synthesis_Pathway A 3,5-Difluoro-4- (trifluoromethyl)nitrobenzene B 3,5-Difluoro-4- (trifluoromethyl)aniline A->B H2, Pd/C Catalytic Hydrogenation C 3,5-Difluoro-4- (trifluoromethyl)phenol B->C 1. NaNO2, H2SO4 2. H2O, CuSO4 Diazotization & Hydrolysis

Figure 1: Two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline

This procedure outlines the reduction of 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene to 3,5-Difluoro-4-(trifluoromethyl)aniline via catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3,5-Difluoro-4-(trifluoromethyl)nitrobenzene227.0810.02.27 g
Palladium on Carbon (10% Pd)--0.23 g
Ethanol46.07-50 mL
Hydrogen Gas (H₂)2.02Excess-

Procedure:

  • A solution of 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene (2.27 g, 10.0 mmol) in ethanol (50 mL) is prepared in a hydrogenation vessel.

  • Palladium on carbon (10% Pd, 0.23 g) is carefully added to the solution.

  • The vessel is connected to a hydrogenator and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 3,5-Difluoro-4-(trifluoromethyl)aniline. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol details the conversion of 3,5-Difluoro-4-(trifluoromethyl)aniline to the target phenol via a diazotization and hydrolysis reaction, adapted from a similar procedure.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3,5-Difluoro-4-(trifluoromethyl)aniline197.115.00.986 g
Sulfuric Acid (98%)98.0825.0 - 30.01.36 - 1.63 mL
Water18.02-10 mL + 1.5 mL
Sodium Nitrite (NaNO₂)69.005.50.380 g
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.69-Aqueous Solution
Toluene92.14-20 mL

Procedure:

  • In a flask, concentrated sulfuric acid (1.36 - 1.63 mL, 25.0 - 30.0 mmol) is cautiously added to water (10 mL) with cooling.

  • 3,5-Difluoro-4-(trifluoromethyl)aniline (0.986 g, 5.0 mmol) is added to the diluted sulfuric acid solution. The mixture is heated gently (to approx. 80°C) to achieve a uniform solution, and then cooled to below 10°C in an ice bath.[2]

  • A solution of sodium nitrite (0.380 g, 5.5 mmol) in water (1.5 mL) is prepared and added dropwise to the aniline solution while maintaining the temperature at or below 10°C.[2]

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, an aqueous solution of copper(II) sulfate is mixed with toluene (20 mL) and heated to 75-85°C.[2]

  • The freshly prepared diazonium salt solution is added dropwise to the heated copper sulfate-toluene mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, the reaction mixture is stirred at 75-85°C for an additional 30 minutes.

  • The mixture is then cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with toluene (2 x 10 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

III. Data Summary

The following tables summarize the key parameters for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline

ParameterCondition
Starting Material3,5-Difluoro-4-(trifluoromethyl)nitrobenzene
Catalyst10% Palladium on Carbon
SolventEthanol
Hydrogen Pressure1-4 atm
TemperatureRoom Temperature
Reaction Time2-6 hours (monitor by TLC/GC-MS)
Expected Yield>90%

Table 2: Reaction Conditions for the Synthesis of this compound

ParameterCondition
Starting Material3,5-Difluoro-4-(trifluoromethyl)aniline
Diazotizing AgentSodium Nitrite in Sulfuric Acid
Diazotization Temp.≤ 10°C
Hydrolysis CatalystCopper(II) Sulfate
Hydrolysis SolventToluene/Water
Hydrolysis Temp.75-85°C
Expected Yield60-70% (based on similar reactions)[2]

IV. Role in Drug Design

Trifluoromethylated phenols are crucial scaffolds in modern drug design. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Drug_Design_Influence cluster_0 Molecular Properties cluster_1 Pharmacokinetic & Pharmacodynamic Outcomes A Increased Lipophilicity E Improved Membrane Permeability A->E B Enhanced Metabolic Stability F Longer Half-Life B->F C Altered Acidity (pKa) D Modified Binding Affinity G Enhanced Target Potency & Selectivity D->G Core Trifluoromethyl Group (-CF3) Core->A influences Core->B influences Core->C influences Core->D influences

Figure 2: Influence of the trifluoromethyl group on molecular properties in drug design.

References

Application Notes: 3,5-Difluoro-4-(trifluoromethyl)phenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Niche Building Block

Given the established importance of its isomers and analogs, such as 4-fluoro-3-(trifluoromethyl)phenol, as key intermediates in the synthesis of herbicides and fungicides, 3,5-difluoro-4-(trifluoromethyl)phenol represents a potentially valuable, yet underexplored, building block for the discovery of new active ingredients.[1] These application notes will, therefore, focus on the established applications of closely related analogs to provide a comprehensive overview of the potential uses and synthetic routes for agrochemicals derived from this class of compounds.

Potential Agrochemical Applications (Based on Analogs)

Derivatives of fluorinated trifluoromethylphenols have shown broad-spectrum activity as herbicides, fungicides, and insecticides.

Herbicidal Activity

Many commercial herbicides are synthesized from trifluoromethyl- and fluoro-substituted phenols. For instance, N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide is a known herbicide synthesized from 4-fluoro-3-(trifluoromethyl)phenol.[2] The phenoxy group is a common feature in herbicides that target various biological pathways in weeds.

Table 1: Examples of Herbicidal Activity of Agrochemicals Derived from Analogous Phenols

Compound ClassTarget Weed(s)Efficacy DataReference Compound/Analog Source
Phenoxybutanoic acid amidesBroadleaf weeds-4-Fluoro-3-(trifluoromethyl)phenol[2]
Substituted 1,2,4-triazolesBrassica campestris L.75.0% - 82.6% inhibition at 100 µg/mL3-(Trifluoromethyl)phenol[3]
Fungicidal Activity

The trifluoromethylphenyl moiety is a key component in several classes of fungicides. These compounds often act by inhibiting crucial fungal enzymes. The unique electronic properties of the fluorinated phenyl ring can enhance binding affinity to the target site.

Table 2: Examples of Fungicidal Activity of Agrochemicals Derived from Analogous Phenols

Compound ClassTarget FungiEfficacy Data (MIC/EC50)Reference Compound/Analog Source
Triazole derivativesCandida speciesMICs better than fluconazole and ketoconazole2,4-Difluorophenyl derivatives[4]
Eugenol-fluorinated triazolesColletotrichum sp.Mean growth-inhibition zone of 5.10 mmEugenol and fluorinated phenyls[5]
Insecticidal Activity

Trifluoromethylphenyl amides are a class of compounds that have been investigated for their insecticidal properties. The specific arrangement of substituents on the phenyl ring is critical for their activity against various insect pests.

Table 3: Examples of Insecticidal Activity of Agrochemicals Derived from Analogous Phenols

Compound ClassTarget Insect(s)Efficacy Data (LD50/LC50)Reference Compound/Analog Source
Trifluoromethylphenyl amidesAedes aegypti larvaeLC50 = 2.53 µM (for a pentafluoropropanamide derivative)3,5-Bis(trifluoromethyl)aniline (precursor)
Anthranilic DiamidesPlutella xylostella, Spodoptera frugiperda-Modified from known insecticides[6]

Experimental Protocols

The following are representative protocols for the synthesis of agrochemical intermediates and final products from analogous phenols, as well as bioassay procedures.

Synthesis Protocol 1: Preparation of a Phenoxy-Containing Herbicide Intermediate

This protocol is a representative example of how a fluorinated trifluoromethylphenol can be used to synthesize a phenoxy-containing agrochemical, based on the synthesis of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.[2]

Objective: To synthesize a phenoxybutanoic acid derivative via Williamson ether synthesis.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)phenol

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Benzylamine

  • Toluene

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Ether Synthesis:

    • To a solution of 4-fluoro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butanoate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Amidation:

    • Hydrolyze the resulting ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

    • Activate the carboxylic acid (e.g., using oxalyl chloride or a carbodiimide coupling agent).

    • React the activated acid with benzylamine (1.1 eq) in a suitable solvent like toluene with a base (e.g., triethylamine) to form the final amide product.

    • Purify the final product by recrystallization or column chromatography.

Diagram of Synthetic Workflow

G phenol 4-Fluoro-3-(trifluoromethyl)phenol intermediate Ethyl 2-(4-fluoro-3-trifluoromethylphenoxy)butanoate phenol->intermediate K2CO3, Acetone ester Ethyl 2-bromobutanoate ester->intermediate acid 2-(4-Fluoro-3-trifluoromethylphenoxy)butanoic acid intermediate->acid 1. LiOH, H2O/THF 2. H+ workup amide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide acid->amide 1. Oxalyl chloride 2. Benzylamine, Et3N

Synthetic pathway for a phenoxy herbicide analog.
Bioassay Protocol 1: Greenhouse Assay for Post-Emergence Herbicidal Activity

This protocol provides a general method for assessing the herbicidal efficacy of a novel compound in a greenhouse setting.[7][8]

Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species for selectivity (e.g., wheat).

  • Standard greenhouse potting mix.

  • Pots (10 cm diameter).

  • Test compound, formulated in a suitable solvent/surfactant system.

  • Calibrated laboratory sprayer.

Procedure:

  • Plant Cultivation:

    • Sow seeds in pots and cultivate in a greenhouse under controlled conditions (e.g., 25/18°C day/night, 16h photoperiod).

    • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once established.

    • Grow plants until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the test compound and make serial dilutions to create a range of application rates (e.g., 10, 50, 100, 200 g a.i./ha).

    • Include an untreated control (sprayed with solvent/surfactant only).

    • Apply the herbicide solutions evenly to the plants using a calibrated laboratory sprayer.

    • Randomize the pots in the greenhouse to minimize positional effects.

  • Data Collection and Analysis:

    • Visually assess plant injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

    • Determine the fresh weight, then dry the biomass at 70°C to a constant weight to obtain the dry weight.

    • Calculate the percent growth inhibition relative to the untreated control.

    • Use the data to calculate the GR50 value (the dose required for 50% growth reduction).

Diagram of Herbicidal Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Sow Weed Seeds grow Grow to 2-4 Leaf Stage seed->grow spray Apply Herbicide grow->spray prep_sol Prepare Herbicide Solutions prep_sol->spray incubate Incubate in Greenhouse spray->incubate assess Visual Assessment (Phytotoxicity) incubate->assess harvest Harvest Biomass (21 DAT) assess->harvest weigh Determine Dry Weight harvest->weigh analyze Calculate % Inhibition & GR50 weigh->analyze

Workflow for a post-emergence herbicide bioassay.
Bioassay Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens, based on CLSI guidelines.[9][10]

Objective: To determine the in vitro antifungal activity of a test compound.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Sabouraud Dextrose Agar (SDA) plates.

  • RPMI 1640 medium buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Test compound dissolved in DMSO.

  • Reference antifungal (e.g., Fluconazole).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an SDA plate and incubate for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-MOPS medium to the final required inoculum concentration (e.g., 1-5 x 10^3 CFU/mL for yeasts).

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-MOPS medium to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative/sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant (e.g., ≥50%) inhibition of visible growth compared to the positive control.

Conclusion

While this compound does not yet have a documented track record in applied agrochemical research, its structure is highly analogous to proven intermediates. The protocols and data presented for related compounds strongly suggest its potential as a valuable building block for the synthesis of novel herbicides, fungicides, and insecticides. Further research into the derivatization of this specific phenol is warranted to explore its potential in developing next-generation crop protection agents. The methodologies provided here offer a robust framework for such exploratory research.

References

Application Notes and Protocols for the Quantification of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound of increasing interest in pharmaceutical and agrochemical research due to the unique properties conferred by its fluorine and trifluoromethyl substituents. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, environmental monitoring, and quality control of synthesized materials.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Data Presentation: Comparison of Analytical Methodologies

The following table summarizes the illustrative performance characteristics of the three major analytical techniques for the quantification of this compound. This data is intended for comparative purposes to guide method selection. Actual performance may vary based on instrumentation, specific experimental conditions, and sample matrix.

FeatureHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation of a volatile derivative by gas chromatography and detection by mass spectrometry.Separation by reverse-phase chromatography and detection by tandem mass spectrometry.
Selectivity ModerateHighVery High
Sensitivity Range µg/mL to high ng/mLng/mL to high pg/mLpg/mL to fg/mL
Illustrative LOD 50 ng/mL1 ng/mL0.1 ng/mL
Illustrative LOQ 150 ng/mL3 ng/mL0.3 ng/mL
Linearity (r²) > 0.998> 0.999> 0.999
Sample Throughput HighModerateHigh
Sample Preparation Simple (filtration, dilution)Complex (derivatization often required)Simple to Moderate (filtration, dilution, protein precipitation)
Instrumentation Cost Low to ModerateModerate to HighHigh
Robustness HighHighModerate to High
Matrix Effect Low to ModerateLow to ModerateModerate to High

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from sample receipt to final data analysis and reporting.

G General Quantification Workflow cluster_pre Pre-Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Reporting SampleReceipt Sample Receipt and Logging SampleStorage Sample Storage (-20°C or -80°C) SampleReceipt->SampleStorage Extraction Extraction (LLE, SPE, or PPT) SampleStorage->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Reconstitution in Mobile/Injection Solvent Extraction->Reconstitution Derivatization->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS PeakIntegration Peak Integration and Quantification HPLC->PeakIntegration GCMS->PeakIntegration LCMSMS->PeakIntegration DataReview Data Review and QC Check PeakIntegration->DataReview Report Final Report Generation DataReview->Report

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Method 1: HPLC-UV Quantification

This method is suitable for the analysis of relatively high concentrations of this compound in simple matrices.

1. Instrumentation and Materials

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chemicals and Reagents:

    • This compound analytical standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

2. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, filter through a 0.22 µm syringe filter before injection.

    • For solid samples, dissolve a known amount in acetonitrile, vortex, centrifuge, and filter the supernatant.

    • For biological samples (e.g., plasma), perform a protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis.

3. HPLC Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 275 nm (or the absorbance maximum of the analyte).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B (re-equilibration)

4. Data Analysis

  • Identify the peak for this compound based on its retention time compared to the analytical standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.

G HPLC-UV Analysis Workflow Sample Sample (Liquid, Solid, or Biological) Preparation Sample Preparation (Filtration/Extraction) Sample->Preparation Injection HPLC Injection (10 µL) Preparation->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: GC-MS Quantification (with Derivatization)

This method offers higher selectivity and sensitivity than HPLC-UV and is suitable for more complex matrices. Derivatization is often required to improve the volatility and chromatographic behavior of the phenolic compound.

1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Chemicals and Reagents:

    • This compound analytical standard.

    • Acetonitrile or Ethyl Acetate (GC grade).

2. Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) and working standards in acetonitrile or ethyl acetate.

  • Derivatization Protocol:

    • To 100 µL of the sample or standard solution in a GC vial, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

  • Injection Mode: Splitless (1 µL injection volume).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

4. Data Analysis

  • Identify the derivatized analyte peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

G GC-MS Analysis Workflow Sample Sample/Standard in Acetonitrile Derivatization Derivatization with BSTFA + 1% TMCS (70°C for 30 min) Sample->Derivatization Injection GC-MS Injection (Splitless) Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method 3: LC-MS/MS Quantification

This is the most sensitive and selective method, making it ideal for trace-level quantification in complex biological and environmental matrices.

1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chemicals and Reagents:

    • This compound analytical standard.

    • Acetonitrile and Water (LC-MS grade).

    • Formic acid (LC-MS grade).

2. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) and a series of working standards by serial dilution in the initial mobile phase composition (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation:

    • For aqueous samples, perform a solid-phase extraction (SPE) for cleanup and pre-concentration if necessary.

    • For biological fluids, perform protein precipitation with cold acetonitrile followed by centrifugation. The supernatant can be diluted or directly injected.

3. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A fast gradient from low to high organic content (e.g., 10% to 95% B in 3 minutes).

  • Mass Spectrometer:

    • Ionization Mode: ESI Negative.

    • MRM Transitions: Optimize precursor and product ions for this compound (e.g., by infusing a standard solution).

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

4. Data Analysis

  • Quantify the analyte using the peak area from the specific MRM transition and a calibration curve generated from the analytical standards.

G LC-MS/MS Analysis Workflow Sample Sample in Solution Cleanup Sample Cleanup (SPE or PPT) Sample->Cleanup Injection UHPLC Injection (5 µL) Cleanup->Injection Separation Fast Gradient C18 Separation Injection->Separation Detection Tandem MS Detection (ESI-, MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Application Note: HPLC Analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol. This compound is a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presented protocol outlines a reverse-phase HPLC method with UV detection, providing a reliable and accurate means for quality control, stability testing, and pharmacokinetic studies.

Introduction

This compound is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, make it a valuable building block for the synthesis of novel bioactive molecules. Accurate and precise analytical methods are crucial for the characterization and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the HPLC analysis of this compound, suitable for routine analysis in research and industrial settings.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Chemicals and Reagents:

    • This compound (CAS No. 116640-11-0) analytical standard (Purity ≥ 97%).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

HPLC Method Parameters

A reverse-phase HPLC method is proposed for the analysis.[2][3] The following parameters can be used as a starting point for method development and optimization.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 15 minutes
Sample Preparation
  • For Drug Formulations: Accurately weigh a portion of the formulation and dissolve it in a known volume of acetonitrile. Dilute further with the mobile phase to achieve a concentration within the calibration range.

  • For Biological Samples: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be required to remove interfering matrix components. The specific extraction protocol will need to be optimized based on the sample matrix.

Data Analysis
  • Identify the peak for this compound based on the retention time of the analytical standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize illustrative quantitative data that can be obtained using this method.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
150.2
5251.5
10503.1
251255.8
502510.4
1005025.9
0.9998

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
Repeatability (%RSD, n=6) ≤ 2.0%0.8%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) hplc_system HPLC System Setup (C18 Column, UV Detector) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_samples Inject Standards & Samples prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples hplc_system->inject_samples run_method Execute Gradient Method inject_samples->run_method acquire_data Acquire Chromatograms run_method->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte integrate_peaks->quantify calibration_curve->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily adaptable in most analytical laboratories. The protocol can be further optimized and validated for specific applications, including the analysis of complex sample matrices.

References

Application Note: GC-MS Protocol for the Detection of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of 3,5-Difluoro-4-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). The following methodology is a robust starting point for the analysis of this compound in various matrices. Due to the polar nature of phenols, a derivatization step is recommended to improve chromatographic resolution and sensitivity.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research. Accurate and sensitive detection is crucial for its characterization, quantification in reaction mixtures, and for metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar phenols can be challenging, often resulting in poor peak shape and column adsorption. Derivatization of the phenolic hydroxyl group enhances volatility and thermal stability, leading to improved chromatographic performance. This protocol details a method involving silylation prior to GC-MS analysis.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol outlines the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether.

Materials:

  • Sample containing this compound

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS) solution (e.g., 4,4'-Dibromobiphenyl in ethyl acetate, 10 µg/mL)

  • Nitrogen gas (high purity)

  • GC vials with inserts and caps

Procedure:

  • Sample Preparation: Accurately weigh or measure a sample containing an estimated 0.1-1.0 mg of this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 60 minutes in a heating block or oven.

  • Sample Dilution: After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the range of 0.1-10 µg/mL).

  • Transfer: Transfer the derivatized and diluted sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.[1]
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless (with a splitless time of 1 min)[1]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[1]
Ion Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]
Mass Scan Range m/z 40-500
Solvent Delay 4 minutes

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of silylated this compound. These values are estimates based on structurally similar compounds and should be experimentally determined for the specific application.

Compound Expected Retention Time (min) Molecular Ion (m/z) of TMS Derivative Key Fragment Ions (m/z) Estimated LOD (ng/mL) Estimated LOQ (ng/mL)
This compound-TMS Ether10 - 15270255, 181, 147, 731 - 105 - 25
4,4'-Dibromobiphenyl (Internal Standard)18 - 22312312, 154, 76--

LOD and LOQ are highly dependent on the instrument's sensitivity and the sample matrix. The provided values are for guidance and should be determined according to established validation protocols.[1][2][3][4][5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dry Evaporate to Dryness sample->dry is Spike Internal Standard dry->is reconstitute Reconstitute in Pyridine is->reconstitute derivatize Add BSTFA + 1% TMCS reconstitute->derivatize react Heat at 70-80°C for 60 min derivatize->react dilute Dilute with Ethyl Acetate react->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using IS integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway Analyte 3,5-Difluoro-4- (trifluoromethyl)phenol (Polar, Non-volatile) Derivatization Silylation (BSTFA + 1% TMCS) Analyte->Derivatization Derivative TMS-Ether Derivative (Less Polar, Volatile) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC Improved Chromatography MS Mass Spectrometry (Detection & Identification) GC->MS Data Quantitative Data MS->Data

Caption: Logical relationship of the analytical steps for enhanced detection.

References

Application Notes and Protocols: The Role of 3,5-Difluoro-4-(trifluoromethyl)phenol in Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the applications of 3,5-Difluoro-4-(trifluoromethyl)phenol in material science is limited in publicly available literature, its unique molecular structure—featuring a phenol group for polymerization, two fluorine atoms, and a trifluoromethyl group—strongly suggests its potential as a valuable monomer for the synthesis of high-performance polymers and other advanced materials. This document outlines potential applications and hypothetical protocols based on the known properties and reactions of structurally similar fluorinated phenols. The presence of fluorine is known to impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Potential Applications in Material Science

Based on the functionalities of analogous fluorinated aromatic compounds, this compound is a promising candidate for the development of:

  • High-Performance Polymers: Incorporation of this monomer into polymer backbones, such as poly(aryl ether)s, polycarbonates, or polyesters, is anticipated to enhance thermal stability, flame retardancy, and chemical resistance. The trifluoromethyl group can improve solubility in organic solvents, facilitating processing.

  • Liquid Crystals: Fluorinated phenols are integral to the synthesis of liquid crystal materials. The specific substitution pattern of this compound could be leveraged to fine-tune the mesomorphic properties, dielectric anisotropy, and clearing points of novel liquid crystal mixtures.

  • Advanced Coatings and Adhesives: Polymers derived from this phenol could be used to formulate coatings with low surface energy, leading to hydrophobic and oleophobic properties. This is advantageous for applications requiring anti-fouling or self-cleaning surfaces.

  • Electronic Materials: The high electronegativity of fluorine can influence the electronic properties of materials. Polymers containing this moiety may find use as dielectric materials in microelectronics or as components in membranes for fuel cells or batteries.

Illustrative Material Properties

The following table summarizes the expected properties of a hypothetical poly(aryl ether) synthesized from this compound. These values are illustrative and based on data for polymers derived from similar fluorinated phenols.

PropertyExpected Value/CharacteristicRationale
Glass Transition Temperature (Tg) > 180 °CRigid aromatic backbone with polar C-F bonds restricts chain mobility.
Decomposition Temperature (Td) > 450 °C (in N2)High strength of C-F and C-C bonds in the aromatic structure.
Dielectric Constant (1 MHz) < 3.0Presence of fluorine atoms lowers the polarizability of the polymer.
Water Absorption (24h immersion) < 0.2%Hydrophobic nature imparted by the fluorinated groups.
Solubility Soluble in common organic solvents (e.g., THF, DMF, NMP)The trifluoromethyl group can disrupt chain packing and improve solubility.
Refractive Index LowFluorinated polymers typically exhibit low refractive indices.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of a Poly(aryl ether) via Nucleophilic Aromatic Substitution

This protocol describes a hypothetical synthesis of a high-performance poly(aryl ether) using this compound and a common bisphenol, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon gas

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and an argon inlet/outlet, add this compound (1 molar equivalent), Bisphenol A (1 molar equivalent), and potassium carbonate (1.1 molar equivalents).

  • Add N,N-Dimethylacetamide (DMAc) and toluene to the flask to achieve a solids concentration of approximately 20% (w/v).

  • Flush the system with argon for 15 minutes.

  • Heat the reaction mixture to 140°C with vigorous stirring to azeotropically remove water with toluene.

  • After the removal of water, increase the temperature to 160°C and maintain for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by measuring the viscosity of the solution.

  • Once the desired viscosity is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with stirring.

  • Filter the fibrous polymer precipitate and wash thoroughly with deionized water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer can be characterized by ¹H NMR and ¹⁹F NMR for structure confirmation, GPC for molecular weight determination, DSC for thermal transitions (Tg), and TGA for thermal stability (Td).

Visualizations

Monomer Synthesis and Polymerization Workflow

polymerization_workflow cluster_monomer Monomer Synthesis (Hypothetical) cluster_polymerization Polymerization Process cluster_characterization Material Characterization start Fluorinated Precursor step1 Chemical Modification start->step1 monomer 3,5-Difluoro-4- (trifluoromethyl)phenol step1->monomer reaction Nucleophilic Aromatic Substitution Reaction monomer->reaction bisphenol Co-monomer (e.g., Bisphenol A) bisphenol->reaction polymer High-Performance Poly(aryl ether) reaction->polymer analysis Spectroscopy (NMR) Thermal Analysis (DSC, TGA) Mechanical Testing polymer->analysis

Caption: Hypothetical workflow for the synthesis and characterization of a polymer.

Structure-Property Relationship

structure_property molecule 3,5-Difluoro-4- (trifluoromethyl)phenol feat1 Aromatic Ring molecule->feat1 provides rigidity feat2 C-F Bonds molecule->feat2 highly polar & strong feat3 -CF3 Group molecule->feat3 bulky & electron-withdrawing prop1 High Thermal Stability prop2 Chemical Resistance prop3 Low Dielectric Constant prop4 Hydrophobicity prop5 Improved Solubility feat1->prop1 feat2->prop1 feat2->prop2 feat2->prop3 feat2->prop4 feat3->prop3 feat3->prop4 feat3->prop5

Caption: Influence of molecular structure on material properties.

Disclaimer: The application notes and protocols provided are based on scientific inference from related compounds and are intended for research and development guidance. Actual experimental results may vary and would require specific investigation.

Application Notes and Protocols for Polymer Synthesis Using 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various high-performance polymers utilizing 3,5-Difluoro-4-(trifluoromethyl)phenol as a key monomer. The incorporation of this fluorinated phenol into polymer backbones is anticipated to impart desirable properties such as enhanced thermal stability, chemical resistance, and low dielectric constants, making the resulting polymers suitable for a range of advanced applications.

The following sections detail the synthesis of three classes of polymers: Poly(aryl ether)s, Polyesters, and Polycarbonates. The experimental protocols provided are adapted from established synthesis methodologies for structurally similar fluorinated monomers and are intended to serve as a comprehensive guide for researchers.

Synthesis of Poly(aryl ether)s via Nucleophilic Aromatic Substitution

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis described here is a nucleophilic aromatic substitution polycondensation reaction between this compound and an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. The electron-withdrawing trifluoromethyl group and the ortho-fluorine atoms on the phenol enhance the acidity of the hydroxyl group, facilitating the formation of the phenoxide for the polymerization reaction.

Experimental Protocol: Synthesis of a Poly(aryl ether ketone)

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.

  • Solvent and Azeotroping Agent Addition: Add anhydrous DMAc to the flask to achieve a monomer concentration of approximately 20-25% (w/v). Add toluene as an azeotropic agent (typically 10-20% of the DMAc volume).

  • Base Addition: Add a slight excess (e.g., 1.1 to 1.2 molar equivalents relative to the phenol) of anhydrous potassium carbonate.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The water formed during the in-situ formation of the potassium phenoxide will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure complete removal of water.

  • Polymerization: After dehydration, carefully remove the Dean-Stark trap and replace it with a standard condenser. Gradually increase the reaction temperature to 160-180 °C to drive the polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction at this temperature for 8-12 hours.

  • Polymer Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing and Drying: Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then with hot deionized water to remove any residual salts and solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data for a Representative Poly(aryl ether ketone)

ParameterValue
Monomer Ratio (Phenol:Dihalide)1:1
K₂CO₃ (molar excess)15%
Reaction Temperature170 °C
Reaction Time10 hours
Inherent Viscosity (dL/g)0.45 - 0.65
Glass Transition Temperature (Tg)180 - 220 °C
5% Weight Loss Temperature (TGA)> 500 °C

Note: The data presented are representative values for analogous fluorinated poly(aryl ether ketone)s and may vary for the specific polymer derived from this compound.

Workflow for Poly(aryl ether) Synthesis

Poly_Aryl_Ether_Synthesis Monomers This compound + 4,4'-Difluorobenzophenone Reaction_Vessel Reaction Flask Monomers->Reaction_Vessel Solvents DMAc + Toluene Solvents->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Azeotropic_Dehydration Azeotropic Dehydration (140-150 °C) Reaction_Vessel->Azeotropic_Dehydration Heat Polymerization Polymerization (160-180 °C) Azeotropic_Dehydration->Polymerization Remove Toluene Precipitation Precipitation in Methanol Polymerization->Precipitation Cool and Dilute Purification Washing and Drying Precipitation->Purification Final_Polymer Poly(aryl ether ketone) Purification->Final_Polymer

Caption: Workflow for the synthesis of poly(aryl ether ketone).

Synthesis of Polyesters via Interfacial Polycondensation

Polyesters are a versatile class of polymers with applications ranging from fibers to engineering plastics. The introduction of this compound into a polyester backbone can significantly enhance its hydrophobicity and thermal stability. The following protocol describes an interfacial polycondensation method, which is a robust technique for synthesizing polyesters from phenols and diacyl chlorides.

Experimental Protocol: Synthesis of a Fluorinated Polyester

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium phenoxide solution. Add a catalytic amount of the phase-transfer catalyst.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.

  • Interfacial Polymerization: Transfer the aqueous solution to a high-speed blender or a reaction vessel equipped with a high-shear mechanical stirrer. While vigorously stirring the aqueous phase, rapidly add the organic solution. Continue the high-speed stirring for 5-10 minutes to allow the polymerization to occur at the interface of the two immiscible phases.

  • Polymer Isolation: After the reaction is complete, stop the stirring and allow the two layers to separate. The polymer will have precipitated out of the solution.

  • Purification: Separate the organic layer and wash it several times with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitation and Drying: Precipitate the polyester by pouring the dichloromethane solution into a large excess of methanol. Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 60-80 °C.

Quantitative Data for a Representative Fluorinated Polyester

ParameterValue
Monomer Ratio (Phenol:Diacyl Chloride)1:1
NaOH (molar equivalents)2.2
Phase-Transfer Catalyst (mol%)1-2
Reaction Time10 minutes
Inherent Viscosity (dL/g)0.30 - 0.50
Glass Transition Temperature (Tg)150 - 190 °C
5% Weight Loss Temperature (TGA)> 450 °C

Note: The data presented are representative values for analogous fluorinated polyesters and may vary for the specific polymer derived from this compound.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous_Components This compound + NaOH + H2O + Phase-Transfer Catalyst Mixing High-Speed Mixing Aqueous_Components->Mixing Organic_Components Terephthaloyl Chloride + Dichloromethane Organic_Components->Mixing Polymerization Interfacial Polymerization Mixing->Polymerization Washing Washing of Organic Phase Polymerization->Washing Precipitation Precipitation in Methanol Washing->Precipitation Final_Polymer Fluorinated Polyester Precipitation->Final_Polymer

Caption: Workflow for interfacial polyester synthesis.

Synthesis of Polycarbonates via Interfacial Polymerization

Polycarbonates are known for their high impact strength and optical clarity. The introduction of the trifluoromethyl group via this compound can lead to polycarbonates with a higher refractive index and improved thermal properties. The following protocol outlines the synthesis of a fluorinated polycarbonate using an interfacial reaction with phosgene or a phosgene equivalent like triphosgene.

Experimental Protocol: Synthesis of a Fluorinated Polycarbonate

Materials:

  • This compound

  • Triphosgene (as a safer alternative to phosgene gas)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine or another suitable amine catalyst

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Aqueous Phase Preparation: In a reaction flask, dissolve this compound in an aqueous solution of sodium hydroxide. Add a catalytic amount of pyridine.

  • Organic Phase Preparation: Dissolve a stoichiometric amount of triphosgene in dichloromethane.

  • Phosgenation: Cool both solutions in an ice bath. With vigorous stirring, slowly add the triphosgene solution to the aqueous solution of the phenoxide. Maintain the pH of the aqueous phase between 10 and 11 by the controlled addition of a concentrated sodium hydroxide solution.

  • Polymerization: After the addition of triphosgene is complete, continue stirring for 1-2 hours at room temperature to ensure complete polymerization.

  • Polymer Isolation and Purification: Separate the viscous organic layer. Wash it sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitation and Drying: Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol. Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.

Quantitative Data for a Representative Fluorinated Polycarbonate

ParameterValue
Monomer Ratio (Phenol:Triphosgene)3:1
pH of Aqueous Phase10 - 11
CatalystPyridine
Reaction Time2 hours
Inherent Viscosity (dL/g)0.50 - 0.70
Glass Transition Temperature (Tg)160 - 200 °C
5% Weight Loss Temperature (TGA)> 480 °C

Note: The data presented are representative values for analogous fluorinated polycarbonates and may vary for the specific polymer derived from this compound.

Workflow for Polycarbonate Synthesis

Polycarbonate_Synthesis Aqueous_Phase Aqueous Phase: This compound + NaOH + H2O + Pyridine Reaction Interfacial Polymerization (pH 10-11) Aqueous_Phase->Reaction Organic_Phase Organic Phase: Triphosgene + Dichloromethane Organic_Phase->Reaction Washing Wash Organic Layer Reaction->Washing Precipitation Precipitate in Methanol Washing->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Fluorinated Polycarbonate Drying->Final_Polymer

Application Notes and Protocols for the Derivatization of 3,5-Difluoro-4-(trifluoromethyl)phenol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research due to its unique electronic and lipophilic properties. Accurate and sensitive quantification of this analyte in various matrices is crucial for metabolism, pharmacokinetic, and environmental fate studies. Direct analysis of this phenol by gas chromatography (GC) can be challenging due to the polar hydroxyl group, which can lead to poor peak shape and thermal instability. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity, particularly for GC-Mass Spectrometry (GC-MS) analysis.[1][2]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation .

Choosing a Derivatization Strategy

The choice between silylation and acylation depends on the specific analytical requirements, sample matrix, and available instrumentation.

  • Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are generally stable and provide good chromatographic separation.[1][2] The electron-withdrawing fluorine and trifluoromethyl groups on the target molecule may increase the acidity of the phenolic proton, facilitating the silylation reaction.

  • Acylation: This method introduces an acyl group to the phenolic oxygen, forming an ester.[2] Common acylating agents include acetic anhydride and trifluoroacetic anhydride (TFAA). Acylation can be promoted by either acid or base catalysis. The resulting ester derivatives are often stable and exhibit good chromatographic properties.

Experimental Workflow

A typical experimental workflow for the analysis of this compound using derivatization coupled with GC-MS is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., biological fluid, environmental matrix) Extraction Extraction of Analyte (e.g., LLE, SPE) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Reagent Addition of Derivatizing Reagent Reconstitution->Reagent Reaction Reaction Incubation (Heating/Vortexing) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General workflow for derivatization and analysis.

Protocol 1: Silylation using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials and Reagents:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (e.g., a deuterated analog, if available)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Experimental Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample or standard into a reaction vial.

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the analyte into a suitable organic solvent.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]

  • Internal Standard Spiking:

    • Add a precise volume of the internal standard solution to the dried sample residue.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine (or another suitable solvent) to the vial to dissolve the residue.

    • Add 100 µL of MSTFA to the vial.[3] For hindered or less reactive phenols, a catalyst such as 1% trimethylchlorosilane (TMCS) in BSTFA or MSTFA can be used, though likely not necessary for this activated phenol.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be required.

  • Cooling and Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for direct injection into the GC-MS system.

silylation_pathway phenol This compound derivative TMS Derivative phenol->derivative + mstfa MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

Caption: Silylation reaction of the target phenol.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the derivatization of this compound to its corresponding acetate ester using acetic anhydride.

Materials and Reagents:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent) or Potassium Carbonate (K₂CO₃) for aqueous samples[2]

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Experimental Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the sample or standard into a reaction vial.

    • If the sample is in an aqueous matrix, adjust the pH to approximately 8 with a suitable buffer. For dried samples, proceed to the next step.

  • Derivatization Reaction:

    • For dried samples: Add 100 µL of pyridine to the vial.

    • Add 200 µL of acetic anhydride.[1]

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be required to ensure complete derivatization.[1]

  • Work-up and Extraction:

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.

    • Vortex the mixture for 30 seconds.

    • Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated phenol.[1]

    • Centrifuge to separate the layers and transfer the organic layer to a clean vial.

    • Dry the organic extract with anhydrous sodium sulfate.

  • Analysis:

    • The dried extract can be concentrated if necessary and is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of derivatized phenols. Note that these are representative values, and specific performance for this compound should be determined experimentally.

ParameterSilylation (MSTFA)Acylation (Acetic Anhydride)Reference
Typical Limit of Detection (LOD) 0.1 - 10 pg on column1 - 50 pg on column[2]
Typical Limit of Quantification (LOQ) 0.5 - 50 pg on column5 - 100 pg on column[2]
Linear Range Typically 2-3 orders of magnitudeTypically 2-3 orders of magnitudeGeneral Knowledge
Reproducibility (RSD%) < 10%< 15%[4]
Derivative Stability Good, but sensitive to moistureGenerally very stable[2]

GC-MS Analysis Parameters

The following are example GC-MS parameters and should be optimized for the specific instrument and derivatives.

ParameterSuggested Conditions
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Carrier Gas Helium, constant flow of 1.0 mL/min
Injector Temperature 250 - 280 °C
Oven Temperature Program Initial: 80°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu

Conclusion

Both silylation and acylation are effective derivatization techniques for the analysis of this compound by GC-MS. Silylation with MSTFA is a simple and robust method that often allows for direct injection after the reaction. Acylation with acetic anhydride provides stable derivatives but requires a work-up step to remove excess reagent. The choice of method will depend on the specific requirements of the assay. For both methods, optimization of reaction conditions and chromatographic parameters is essential to achieve the desired sensitivity, accuracy, and precision. The use of an appropriate internal standard is highly recommended for accurate quantification.

References

Application Notes and Protocols: Safe Handling of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical and Hazard Data of Analogous Compounds

Due to the lack of specific data for 3,5-Difluoro-4-(trifluoromethyl)phenol, the table below summarizes quantitative data for structurally related compounds to provide an estimate of its potential properties and hazards.

Property4-(Trifluoromethyl)phenol3,5-Difluorophenol4-Fluoro-3-(trifluoromethyl)phenol
CAS Number 402-45-92713-34-061721-07-1[1][2]
Molecular Formula C₇H₅F₃O[3]C₆H₄F₂O[4]C₇H₄F₄O[1][2][5]
Molecular Weight 162.11 g/mol [3]130.09 g/mol [4]180.10 g/mol [1][2]
Form Liquid[6]Solid[4]White to orange to green powder to lump[2]
Melting Point 45-47 °C[6][7]54-57 °C[4]17 °C[2]
Boiling Point --86 °C at 15 mmHg[2]
Flash Point 84 °C (closed cup)[6]71 °C (closed cup)[4]-
GHS Hazard Statements H228, H301, H315, H318, H335[6]H302 + H312 + H332, H315, H319, H335[4]H314, H317, H332, H411[1]
Hazard Classifications Flammable Solid, Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure)[6]Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[4]Skin Corrosion/Irritation, Sensitization (Skin), Acute Toxicity (Inhalation), Hazardous to the aquatic environment (long-term hazard)[1]

Experimental Protocols

General Protocol for Handling and Weighing

This protocol outlines the general procedure for safely handling and weighing this compound, assuming it is a solid powder.

Engineering Controls:

  • All handling of the dry powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • Ensure that an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel time.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield should be worn.[9][10]

  • Hand Protection: Wear double nitrile gloves or thicker (8mil) nitrile gloves for incidental contact. For more extensive handling, use utility-grade neoprene or butyl gloves over nitrile gloves.[9] Gloves should be changed immediately if contaminated.[11]

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[9][10] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: If engineering controls are not sufficient, a respirator may be required. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection.[10]

Procedure:

  • Designate a specific area within the fume hood for handling the compound and line it with absorbent bench pads.[11]

  • Before weighing, tare an empty, sealable container on the balance.[11]

  • Inside the fume hood, carefully transfer the desired amount of the powder into the tared container.[11]

  • If the powder is static, an anti-static gun may be used inside the hood.[11]

  • Securely close the container.[11]

  • Wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.

  • Weigh the sealed container on the balance.[11]

  • After use, decontaminate the designated handling area by wet-wiping with a suitable solvent, followed by soap and water.[11]

  • Thoroughly wash hands after removing gloves.[8]

Protocol for Spill Cleanup

This protocol is for minor spills (less than 50 ml of a solution or a few grams of powder) inside a chemical fume hood. For larger spills, evacuate the area and contact your institution's EHS department.[10]

Materials:

  • Appropriate PPE (as listed in section 2.1)

  • Absorbent material (e.g., vermiculite, sand, or commercial spill pads)

  • Sealable container for hazardous waste

  • Scoop and brush (for solid spills)

  • Soap and water solution

Procedure for Solid Spills:

  • Alert others in the immediate area of the spill.[9]

  • Wearing appropriate PPE, gently cover the spill with a compatible absorbent material to prevent the powder from becoming airborne.[12]

  • Carefully sweep the absorbed material from the outside towards the center.[12]

  • Place the collected material into a labeled, sealable hazardous waste container.[9]

  • Clean the spill area with soap and water.[9]

  • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.

Waste Disposal Protocol

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect solid waste (e.g., contaminated pipette tips, tubes, gloves) in a dedicated, sealable, and puncture-proof container.[13]

  • Collect liquid waste containing halogenated phenols in a separate, clearly labeled, and sealed container.[14] Do not pour down the drain.[13]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Arrange for waste pickup through your institution's EHS department.

Visualized Workflows

The following diagram illustrates a safe handling workflow for hazardous chemical powders like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Consult SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Appropriate PPE b->c d Weigh Powder in Designated Area c->d e Prepare Solution or Use in Experiment d->e f Decontaminate Work Area e->f i Spill or Exposure Occurs e->i g Segregate and Label Hazardous Waste f->g h Remove PPE and Wash Hands g->h h->a For Next Use j Follow First Aid Procedures i->j Exposure k Execute Spill Cleanup Protocol i->k Spill l Contact EHS j->l k->l

Caption: Safe Handling Workflow for Hazardous Powders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 3,5-Difluoro-4-(trifluoromethyl)phenol synthesis. The primary focus is on the common diazotization-hydrolysis pathway, with alternative routes discussed for cases where the primary method is unsuccessful.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method is a two-step process starting from 3,5-Difluoro-4-(trifluoromethyl)aniline. This involves:

  • Diazotization: The aniline is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid like sulfuric acid, to form an intermediate diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed, usually by heating the aqueous acidic solution, to yield the desired phenol.

Q2: What are the main challenges in this synthesis that can lead to low yields?

The primary challenges are associated with the stability of the diazonium salt intermediate and competing side reactions. Key issues include:

  • Decomposition of the diazonium salt: Diazonium salts can be unstable and may decompose before hydrolysis, especially at elevated temperatures.

  • Side reactions: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the aromatic ring and the diazonium group, potentially leading to undesired byproducts.

  • Incomplete hydrolysis: The conditions for hydrolysis must be carefully controlled to ensure complete conversion of the diazonium salt to the phenol.

Q3: Are there alternative synthesis routes if the diazotization method fails to provide a satisfactory yield?

Yes, several alternative strategies can be employed, which may offer higher yields or milder reaction conditions for certain substrates. These include:

  • Oxidation of a corresponding boronic acid: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenylboronic acid followed by oxidation (e.g., with an oxidant like Oxone) can be a high-yielding route.

  • Hydrolysis of a substituted trifluorobenzoic acid derivative: Certain substituted trifluorobenzoic acids can be hydrolyzed under basic conditions to the corresponding phenol.

Troubleshooting Guide

Problem 1: Low yield of the final phenol product.

This is the most common issue and can be attributed to several factors throughout the synthesis.

Possible Cause 1.1: Inefficient Diazotization

  • Troubleshooting:

    • Temperature Control: The diazotization reaction is highly exothermic and should be maintained at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Use an ice-salt bath for cooling.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the acidic aniline solution to maintain a constant low temperature and prevent localized heating.

    • Acid Concentration: The concentration of sulfuric acid is crucial. Insufficient acid can lead to incomplete diazotization, while excessively high concentrations can promote side reactions.

Possible Cause 1.2: Decomposition of the Diazonium Salt

  • Troubleshooting:

    • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent hydrolysis step. Avoid storing it for extended periods, even at low temperatures.

    • Hydrolysis Conditions: The temperature of the hydrolysis step is critical. It should be high enough to drive the reaction but not so high as to cause rapid decomposition and the formation of tars. A gradual increase in temperature is often beneficial.

Possible Cause 1.3: Incomplete Hydrolysis

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the hydrolysis reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction by TLC or LC-MS if possible.

    • Aqueous Environment: The presence of a sufficient amount of water is necessary for the hydrolysis to occur.

Possible Cause 1.4: Side Reactions

  • Troubleshooting:

    • Control of Stoichiometry: Use the correct stoichiometry of reagents, especially the sodium nitrite. An excess of nitrous acid can lead to undesired side reactions. A small amount of urea can be added after diazotization to quench any excess nitrous acid.

Problem 2: Formation of significant impurities or tar.

The appearance of dark, tarry substances is a common indicator of diazonium salt decomposition and other side reactions.

  • Troubleshooting:

    • Strict Temperature Control: As mentioned previously, maintaining a low temperature during diazotization is critical to minimize decomposition.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred throughout the process to ensure homogeneity and prevent localized high concentrations of reagents.

    • Purity of Starting Material: Use pure 3,5-Difluoro-4-(trifluoromethyl)aniline as impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

  • To a solution of 3,5-Difluoro-4-(trifluoromethyl)aniline in aqueous sulfuric acid (typically around 30-50% w/w), cooled to 0-5 °C in an ice-salt bath, slowly add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, heat a mixture of water and a co-solvent (e.g., toluene, if phase-transfer conditions are desired) to the desired hydrolysis temperature (often in the range of 80-100 °C).

  • Slowly add the cold diazonium salt solution to the hot hydrolysis mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating the mixture for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data

Table 1: Representative Reaction Conditions for Diazotization-Hydrolysis of Fluorinated Anilines

ParameterCondition ACondition BCondition C
Starting Material 4-Fluoro-3-trifluoromethylaniline3,5-Difluoroaniline3,5-Difluoro-4-(trifluoromethyl)aniline (Projected)
Diazotization Temp. 0-10 °C< 5 °C0-5 °C
Acid Sulfuric AcidSulfuric AcidSulfuric Acid
Hydrolysis Temp. 80-100 °C90-110 °C85-105 °C
Yield 70-85%75-90%65-80% (Target)

Note: Data for Condition C is a projection based on typical yields for similar substrates and may vary based on specific experimental optimization.

Visualizations

Experimental Workflow for Diazotization-Hydrolysis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A 1. Dissolve Aniline in H2SO4/H2O B 2. Cool to 0-5 °C A->B C 3. Add NaNO2 (aq) dropwise B->C D 4. Stir for 30 min at 0-5 °C C->D E 5. Heat H2O to 85-105 °C D->E Transfer Diazonium Salt Solution F 6. Add Diazonium Salt Solution E->F G 7. Heat for 1-2 h F->G H 8. Cool and Extract G->H I 9. Wash and Dry H->I J 10. Concentrate I->J K 11. Purify J->K L L K->L Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_diazotization Diazotization Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield of Phenol Temp_D Temperature > 5 °C? Start->Temp_D Addition_D NaNO2 added too quickly? Start->Addition_D Acid_D Incorrect H2SO4 conc.? Start->Acid_D Decomp_H Diazonium salt stored? Start->Decomp_H Temp_H Hydrolysis temp. too high/low? Start->Temp_H Time_H Insufficient reaction time? Start->Time_H Solution_Temp_D Use ice-salt bath, monitor temperature Temp_D->Solution_Temp_D Yes Solution_Addition_D Add NaNO2 dropwise Addition_D->Solution_Addition_D Yes Solution_Acid_D Adjust H2SO4 concentration Acid_D->Solution_Acid_D Yes Solution_Decomp_H Use immediately Decomp_H->Solution_Decomp_H Yes Solution_Temp_H Optimize temperature Temp_H->Solution_Temp_H Yes Solution_Time_H Increase reaction time Time_H->Solution_Time_H Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Purification of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Difluoro-4-(trifluoromethyl)phenol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound are distillation (often under vacuum), recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the known physical properties of this compound?

Q3: What are the potential impurities in a synthesis of this compound?

A3: Potential impurities can arise from the starting materials, side reactions, and incomplete reactions during the synthesis. Common impurities may include:

  • Isomeric phenols: Positional isomers formed during the synthesis.

  • Incompletely halogenated phenols: Phenols with fewer fluorine or trifluoromethyl groups.

  • Starting materials: Unreacted precursors such as 3,5-Difluoro-4-(trifluoromethyl)aniline.

  • Solvents and reagents: Residual solvents and reagents used in the synthesis.

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods to assess the purity of fluorinated phenols. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point. For GC, a capillary column with a non-polar or medium-polarity stationary phase is typically used.

Troubleshooting Guides

Purification by Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

Possible Cause Solution
The compound is too soluble in common solvents at room temperature.Try using a non-polar solvent like hexanes or petroleum ether, or a solvent mixture. Start by dissolving the compound in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) at room temperature, and then slowly add a poor solvent (e.g., hexanes) until turbidity persists. Gentle warming may be required to achieve complete dissolution before slow cooling.
The compound is poorly soluble in most solvents, even when hot.Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetone, ethanol). Use a small amount of the crude product for solubility tests in test tubes before proceeding with the bulk sample.
Oiling out occurs instead of crystallization.This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent or a solvent mixture. Ensure a slow cooling rate and introduce a seed crystal to encourage crystallization.

Issue: Low recovery of purified product.

Possible Cause Solution
The compound has significant solubility in the cold recrystallization solvent.Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation. Minimize the amount of solvent used for washing the collected crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
Purification by Distillation

Issue: Product decomposition at high temperatures.

Possible Cause Solution
The compound is thermally unstable at its atmospheric boiling point.Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal decomposition. For a related compound, 4-fluoro-3-(trifluoromethyl)phenol, the boiling point is 86 °C at 15 mmHg.[1] A similar range under vacuum can be expected.

Issue: Inefficient separation of impurities.

Possible Cause Solution
Boiling points of the product and impurities are very close.Use a fractional distillation column with a high number of theoretical plates. Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
Purification by Column Chromatography

Issue: Poor separation of the product from impurities.

Possible Cause Solution
Incorrect mobile phase polarity.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. For fluorinated phenols, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
Inappropriate stationary phase.Standard silica gel is often effective. If the compound is highly polar or acidic, alumina (neutral or basic) might be a better choice.

Issue: Tailing of the product spot on TLC and column.

Possible Cause Solution
The compound is acidic and interacts strongly with the silica gel.Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group and reduce tailing.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature. Based on the related compound 3,5-difluorophenol, petroleum ether could be a suitable recrystallization or anti-solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use appropriate ground glass joints with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Monitor the temperature and pressure closely throughout the distillation. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude Product (this compound + Impurities) recrystallization Recrystallization synthesis->recrystallization distillation Vacuum Distillation synthesis->distillation chromatography Column Chromatography synthesis->chromatography analysis Purity Check (HPLC/GC) recrystallization->analysis distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting 'Low Recovery' cluster_crystals Troubleshooting 'No Crystals' start Recrystallization Issue oiling_out Oiling Out Occurs start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals oiling_solution1 Use lower boiling point solvent oiling_out->oiling_solution1 oiling_solution2 Slower cooling rate oiling_out->oiling_solution2 oiling_solution3 Add seed crystal oiling_out->oiling_solution3 recovery_solution1 Cool longer at lower temp low_recovery->recovery_solution1 recovery_solution2 Minimize washing solvent low_recovery->recovery_solution2 crystals_solution1 Scratch flask with glass rod no_crystals->crystals_solution1 crystals_solution2 Add seed crystal no_crystals->crystals_solution2 crystals_solution3 Concentrate solution slightly no_crystals->crystals_solution3

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the direct electrophilic trifluoromethylation of 3,5-difluorophenol. This approach utilizes an electrophilic trifluoromethylating reagent to introduce the -CF₃ group onto the aromatic ring.

Q2: Which trifluoromethylating reagents are suitable for this synthesis?

Electrophilic trifluoromethylating reagents such as hypervalent iodine reagents (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents) are commonly employed for the trifluoromethylation of phenols.[1][2][3] The choice of reagent can influence reaction conditions and the side product profile.

Q3: What are the primary expected side reactions in this synthesis?

The primary side reactions include the formation of regioisomers, O-trifluoromethylation, and potential oxidation of the phenol. Given the directing effects of the hydroxyl and fluoro groups on the starting material, trifluoromethylation at other positions on the aromatic ring is a significant possibility.[1][4]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. ¹⁹F NMR is particularly useful for distinguishing between the desired product and trifluoromethylated isomers.

Q5: What are the recommended purification methods for the final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and the impurities present. Recrystallization may also be a viable method for obtaining highly pure material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive trifluoromethylating reagent. 2. Insufficient reaction temperature. 3. Presence of quenching impurities (e.g., water).1. Use a fresh batch of the trifluoromethylating reagent. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Formation of multiple products (isomers) The hydroxyl and fluoro groups in 3,5-difluorophenol direct electrophilic substitution to the ortho and para positions. This can lead to the formation of 2,5-Difluoro-6-(trifluoromethyl)phenol and 3,5-Difluoro-2-(trifluoromethyl)phenol alongside the desired product.[1][4]1. Optimize reaction conditions (temperature, solvent, and reaction time) to favor the formation of the desired para-substituted product. 2. Carefully choose the trifluoromethylating reagent, as some may offer higher regioselectivity. 3. Employ a robust purification method, such as preparative HPLC, to separate the isomers.
Presence of a byproduct with a trifluoromethoxy (-OCF₃) group O-trifluoromethylation of the phenolic hydroxyl group can occur as a competing reaction, leading to the formation of 1,3-Difluoro-5-(trifluoromethoxy)benzene.[1]1. The choice of base and reaction conditions can influence the C- vs. O-alkylation ratio. Using a non-nucleophilic base may suppress this side reaction. 2. Modifying the solvent polarity can also alter the selectivity.
Reaction mixture turns dark or tar-like Oxidation of the phenol starting material or product can lead to the formation of colored quinone-like byproducts and polymeric material.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. Use degassed solvents. 3. Avoid excessively high reaction temperatures.
Difficulty in purifying the final product Co-elution of regioisomers or other byproducts with similar polarities during column chromatography.1. Utilize a multi-solvent gradient elution system for column chromatography to improve separation. 2. Consider derivatization of the phenolic -OH group to alter the polarity of the products, followed by separation and deprotection. 3. If applicable, attempt recrystallization from a suitable solvent system.

Experimental Protocols & Data

Plausible Experimental Protocol: Electrophilic Trifluoromethylation of 3,5-Difluorophenol

This protocol is a representative procedure based on known methods for the trifluoromethylation of phenols.

Materials:

  • 3,5-Difluorophenol

  • Electrophilic Trifluoromethylating Reagent (e.g., Togni's Reagent II or Umemoto's Reagent)

  • Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)

  • Base (e.g., Potassium Carbonate, if required by the specific reagent)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-difluorophenol (1.0 eq.).

  • Dissolve the starting material in the anhydrous solvent.

  • If required, add the base (1.2 eq.).

  • Add the electrophilic trifluoromethylating reagent (1.1 - 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the reagent) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis, illustrating potential outcomes and the impact of different reagents.

Trifluoromethylating Reagent Yield of Main Product (%) Yield of Isomeric Byproducts (%) Yield of O-Trifluoromethylated Byproduct (%)
Togni's Reagent II 65155
Umemoto's Reagent 60203

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions Synthesis of this compound and Side Reactions Start 3,5-Difluorophenol Main_Product This compound (Desired Product) Start->Main_Product Main Reaction (para-attack) Isomer1 2,5-Difluoro-6-(trifluoromethyl)phenol (Ortho Isomer) Start->Isomer1 Side Reaction (ortho-attack) Isomer2 3,5-Difluoro-2-(trifluoromethyl)phenol (Ortho Isomer) Start->Isomer2 Side Reaction (ortho-attack) O_Trifluoromethylation 1,3-Difluoro-5-(trifluoromethoxy)benzene (O-Alkylation) Start->O_Trifluoromethylation Side Reaction (O-attack) Oxidation Quinone-like Byproducts Start->Oxidation Oxidation Reagent Electrophilic CF3+ Reagent Reagent->Main_Product Reagent->Isomer1 Reagent->Isomer2 Reagent->O_Trifluoromethylation

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Troubleshooting Flowchart for Synthesis Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Solutions_Conversion Check Reagent Activity Increase Temperature Ensure Anhydrous Conditions Check_Conversion->Solutions_Conversion Yes Check_Isomers Multiple Isomers Formed? Check_Conversion->Check_Isomers No Solutions_Conversion->Start Retry Solutions_Isomers Optimize Conditions Change Reagent Improve Purification Check_Isomers->Solutions_Isomers Yes Check_OCF3 O-Trifluoromethylation? Check_Isomers->Check_OCF3 No Solutions_Isomers->Check_OCF3 Solutions_OCF3 Adjust Base Modify Solvent Check_OCF3->Solutions_OCF3 Yes Check_Oxidation Dark/Tarry Mixture? Check_OCF3->Check_Oxidation No Solutions_OCF3->Check_Oxidation Solutions_Oxidation Use Inert Atmosphere Degas Solvents Check_Oxidation->Solutions_Oxidation Yes Success Successful Synthesis Check_Oxidation->Success No Solutions_Oxidation->Success

Caption: A logical flow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol.

Synthesis Overview

The primary route for the synthesis of this compound involves a two-step process starting from 3,5-Difluoro-4-(trifluoromethyl)aniline:

  • Diazotization: The amino group of 3,5-Difluoro-4-(trifluoromethyl)aniline is converted into a diazonium salt using a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures.

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed, usually by heating in an aqueous acidic solution, to yield the desired phenol. The presence of a copper sulfate catalyst can facilitate this step.

An alternative, though less direct, approach is the direct trifluoromethylation of 3,5-difluorophenol. This method often involves the use of specialized and expensive trifluoromethylating reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established and reliable method is the diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt. This method is analogous to the industrial synthesis of similar fluorinated phenols and utilizes readily available reagents.[1][2]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature control is paramount during diazotization. The reaction should be maintained at a low temperature, typically between 0 and 10°C, to prevent the premature decomposition of the unstable diazonium salt.[1][2] The slow, dropwise addition of the sodium nitrite solution is also crucial to maintain temperature and control the reaction rate.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep the diazonium salt in solution and proceed to the hydrolysis step without isolation. The reaction also involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: What are the potential side reactions during the hydrolysis of the diazonium salt?

A4: The primary side reaction is the formation of tarry byproducts due to the high reactivity of the intermediate aryl cation. This can be minimized by controlling the hydrolysis temperature and using a copper sulfate catalyst to promote the desired substitution with water. Incomplete hydrolysis may also leave unreacted diazonium salt, which can lead to other unwanted products upon workup.

Q5: Can I use direct trifluoromethylation to synthesize this compound?

A5: While direct trifluoromethylation of phenols is a known transformation, it often requires specialized and costly reagents such as Umemoto's or Togni's reagents. The reaction conditions can be harsh, and the regioselectivity (positioning of the trifluoromethyl group) may be difficult to control, especially on a substrate with multiple activation/deactivation sites. For these reasons, the diazotization-hydrolysis route is generally preferred.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the final product 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient hydrolysis.1. Ensure the reaction temperature is maintained between 0-10°C during the addition of sodium nitrite. Verify the stoichiometry of the reagents. 2. Maintain a low temperature throughout the diazotization process and handle the diazonium salt solution promptly. 3. Optimize the hydrolysis temperature (typically 75-85°C when using a copper catalyst). Ensure sufficient reaction time for complete hydrolysis.[2]
Formation of significant amounts of tarry byproducts 1. Hydrolysis temperature is too high. 2. Localized overheating during the addition of the diazonium salt to the hot hydrolysis mixture.1. Carefully control the hydrolysis temperature. A temperature range of 75-85°C is often optimal.[2] 2. Add the cold diazonium salt solution dropwise to the heated hydrolysis mixture with vigorous stirring to ensure rapid dispersion and prevent localized high temperatures.
Presence of starting aniline in the final product Incomplete diazotization.1. Ensure a slight excess of sodium nitrite is used. 2. Verify that the reaction temperature was kept low to prevent nitrous acid decomposition. 3. Ensure adequate mixing during the addition of sodium nitrite.
Formation of colored impurities Azo coupling side reactions between the diazonium salt and the product phenol.1. Maintain a sufficiently acidic pH during hydrolysis to minimize the concentration of the more reactive phenoxide ion. 2. Add the diazonium salt to the hot hydrolysis medium, rather than heating the diazonium salt solution directly, to keep the concentration of the diazonium salt low in the hot reaction mixture.
Difficulty in purifying the final product 1. Presence of tarry byproducts. 2. Co-distillation with byproducts.1. Attempt to remove tars by filtration before extraction. An initial wash of the organic extract with a dilute base may help remove some acidic impurities. 2. Utilize fractional distillation under reduced pressure for purification. Column chromatography on silica gel can also be an effective purification method.

Experimental Protocols

Synthesis of this compound via Diazotization-Hydrolysis

This protocol is adapted from the synthesis of the analogous compound, 4-fluoro-3-trifluoromethylphenol.[1][2]

Materials:

  • 3,5-Difluoro-4-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Aniline Sulfate Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to deionized water to prepare a sulfuric acid solution (the exact concentration may need optimization but a range of 30-70% has been reported for similar reactions).[1]

    • Cool the solution to below 10°C in an ice bath.

    • Slowly add 3,5-Difluoro-4-(trifluoromethyl)aniline to the cold sulfuric acid solution while maintaining the temperature below 10°C. Stir until a uniform solution or suspension is obtained.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water.

    • Cool the aniline sulfate solution to 0-5°C.

    • Slowly add the sodium nitrite solution dropwise to the aniline sulfate solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Hydrolysis:

    • In a separate larger flask equipped for heating and distillation, prepare a mixture of an aqueous solution of copper (II) sulfate and toluene.

    • Heat this mixture to 75-85°C with vigorous stirring.[2]

    • Slowly add the cold diazonium salt solution from the previous step to the hot copper sulfate/toluene mixture. Control the addition rate to maintain the reaction temperature and to manage the evolution of nitrogen gas.

    • After the addition is complete, continue to stir the mixture at 75-85°C for an additional 1-2 hours to ensure complete hydrolysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with additional portions of toluene.

    • Combine the organic extracts and wash them with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Fluorinated Phenol Syntheses

ParameterSynthesis of 4-Fluoro-3-(trifluoromethyl)phenol[1][2]Synthesis of 3,5-Difluorophenol[3]
Starting Material 4-Fluoro-3-(trifluoromethyl)aniline2,4,6-Trifluorobenzoic acid or 3,5-Difluoroaniline
Diazotization Temp. ≤ 10°C0-5°C (for aniline route)
Hydrolysis Temp. 75-85°CNot applicable / Varies
Catalyst Copper SulfateNot specified for aniline route
Yield ~60-96% (variable based on conditions)~93-95% (from trifluorobenzoic acid)
Purity Not specified>99%

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A 3,5-Difluoro-4- (trifluoromethyl)aniline B NaNO₂, H₂SO₄ 0-10°C A->B Reacts with C 3,5-Difluoro-4-(trifluoromethyl) benzenediazonium salt B->C Forms D H₂O, Δ (CuSO₄ catalyst) 75-85°C C->D Hydrolyzes with E 3,5-Difluoro-4- (trifluoromethyl)phenol D->E Yields

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Check Diazotization Temperature Start->Q1 Q2 Check Hydrolysis Conditions Q1->Q2 Temp OK Sol1 Maintain 0-10°C during NaNO₂ addition Q1->Sol1 Temp > 10°C Q3 Analyze for Starting Material Q2->Q3 Conditions OK Sol2 Optimize Hydrolysis Temp (75-85°C) & Time Q2->Sol2 Inefficient Sol3 Ensure complete diazotization (slight excess of NaNO₂) Q3->Sol3 Present

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluoro-4-(trifluoromethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and handling this compound effectively in an experimental setting.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is extrapolated from data on structurally similar fluorinated phenols and general chemical principles. It is intended to serve as a guide and should be supplemented with rigorous in-house experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its sensitivity to environmental factors. The presence of strong electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) significantly increases the acidity of the phenolic hydroxyl group, making the compound susceptible to reactions involving this site.[1][2][3][4][5] Key concerns include:

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored byproducts, such as quinone-like structures.[6]

  • Hydrolysis/Defluorination: The trifluoromethyl group can undergo slow hydrolysis, particularly under basic aqueous conditions, which may lead to the formation of a carboxylic acid and the release of fluoride ions.[7] Photolytic conditions may also promote defluorination.[8][9]

  • Light Sensitivity: Many fluorinated aromatic compounds exhibit sensitivity to light, which can catalyze degradation.[8]

  • Hygroscopicity: While not explicitly documented for this compound, phenols can be hygroscopic and absorb moisture from the air, which may facilitate degradation pathways.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: What are the known or likely incompatibilities of this compound?

A3: this compound is likely incompatible with the following:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.

  • Strong Bases: The acidic nature of the phenolic proton means it will react readily with strong bases. This deprotonation may also increase susceptibility to other reactions.

  • Strong Acids and Acid Chlorides: May react with the hydroxyl group.

  • Certain Metals: Some metals can catalyze oxidation.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways are anticipated to be oxidation of the phenolic hydroxyl group and nucleophilic attack on the trifluoromethyl group. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents makes the aromatic ring less susceptible to electrophilic substitution but may activate it for nucleophilic aromatic substitution under certain conditions.

Troubleshooting Guides

Issue 1: Unexpected Color Change of the Solid Compound (e.g., Yellowing or Browning)
  • Symptom: The solid material, which is typically a white to off-white solid, develops a yellow or brown tint over time.

  • Probable Cause: Oxidation of the phenolic hydroxyl group due to exposure to air and/or light.[6]

  • Solutions:

    • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.

    • Light Protection: Use an amber vial or store the container in a dark place.

    • Purity Check: An existing impurity could be catalyzing the degradation. Consider re-purifying the material if the discoloration is significant.

Issue 2: Inconsistent Results in Aqueous Solutions
  • Symptom: Variability in experimental outcomes, such as reaction yields or biological activity, when using the compound in aqueous media.

  • Probable Cause: Degradation of the compound in the aqueous environment, potentially due to pH, light exposure during the experiment, or the presence of dissolved oxygen. The trifluoromethyl group may undergo slow hydrolysis.[7]

  • Solutions:

    • pH Control: Buffer the aqueous solution to a pH where the compound is most stable (typically neutral to slightly acidic for phenols). Avoid highly basic conditions.

    • Degas Solvents: Before preparing solutions, degas the aqueous solvent by sparging with an inert gas or using a freeze-pump-thaw method to remove dissolved oxygen.[6]

    • Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.

    • Light Protection: Conduct experiments in amber glassware or protect the reaction setup from light.

Issue 3: Appearance of Unidentified Peaks in HPLC or GC-MS Analysis
  • Symptom: When analyzing a sample, new, unidentified peaks are observed that were not present in the initial analysis of the pure compound.

  • Probable Cause: The compound is degrading either during storage or under the analytical conditions.

  • Solutions:

    • Review Storage Conditions: Ensure the compound has been stored correctly (see FAQ 2).

    • Analyze Under Milder Conditions: If degradation is suspected during analysis (e.g., thermal degradation in a hot GC inlet), try using a lower inlet temperature or a more gentle analytical technique like HPLC with a suitable mobile phase.

    • Stress Testing: Perform controlled degradation studies (see Protocol 1) to identify the degradation products and understand the stability profile of the compound.

Data Presentation

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed experimentally.

ConditionStressorDurationHypothetical % DegradationLikely Degradation Products
Solid State 40°C / 75% RH (open dish)4 weeks5-10%Oxidized species (colored)
UV/Vis Light7 days2-5%Oxidized species
Aqueous Solution 0.1 M HCl (60°C)24 hours< 2%Minimal degradation
Water, pH 7 (60°C)24 hours2-5%Minor oxidation and hydrolysis products
0.1 M NaOH (60°C)8 hours15-25%3,5-Difluoro-4-carboxyphenol, Fluoride ions
3% H₂O₂ (Room Temp)24 hours> 50%Various oxidized species

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Troubleshooting_Workflow start Stability Issue Encountered issue_type Identify Issue Type start->issue_type color_change Solid Color Change (Yellowing/Browning) issue_type->color_change Solid inconsistent_results Inconsistent Results in Aqueous Solution issue_type->inconsistent_results Solution new_peaks New Peaks in Analytical Run issue_type->new_peaks Analysis check_storage Review Storage: - Inert Atmosphere? - Light Protected? - Cool & Dry? color_change->check_storage check_solution_prep Review Solution Prep: - pH Control? - Degassed Solvent? - Freshly Prepared? inconsistent_results->check_solution_prep check_analytical_method Review Analytical Method: - GC Inlet Temp? - Mobile Phase Compatibility? new_peaks->check_analytical_method re_purify Re-purify Compound check_storage->re_purify Yes, but issue persists adjust_storage Adjust Storage Conditions check_storage->adjust_storage No adjust_protocol Adjust Experimental Protocol check_solution_prep->adjust_protocol No perform_stress_test Perform Forced Degradation Study check_solution_prep->perform_stress_test Yes, but issue persists adjust_analysis Adjust Analytical Method check_analytical_method->adjust_analysis No check_analytical_method->perform_stress_test Yes, but issue persists

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Basic Conditions) parent This compound quinone Quinone-like Species parent->quinone [O], hv, or metal catalyst carboxylate 3,5-Difluoro-4-carboxyphenol parent->carboxylate OH⁻, H₂O fluoride Fluoride Ions (3 eq.)

Caption: Potential degradation pathways.

References

Technical Support Center: 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding common impurities in 3,5-Difluoro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

The most common impurities in this compound typically arise from the synthetic route, which often involves the diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline followed by a Sandmeyer-type hydrolysis. Potential impurities can be categorized as follows:

  • Starting Material-Related: Unreacted 3,5-Difluoro-4-(trifluoromethyl)aniline is a common impurity.

  • Intermediate-Related: Incomplete reaction or side reactions can lead to the presence of residual diazonium salts or their decomposition products.

  • Byproducts of Synthesis: Azo compounds, which appear as colored impurities, can form from coupling reactions of the diazonium salt. Polymeric or tar-like substances can also be generated under certain reaction conditions.

  • Reagent-Related: Residual copper salts, if used as a catalyst in the Sandmeyer reaction, may be present. Acids and bases used during the reaction and workup can also remain as trace impurities.

  • Solvent-Related: Residual organic solvents used in the synthesis and purification steps are often present in the final product.

Q2: My this compound sample has a pink or yellowish tint. What could be the cause?

A pink or yellowish discoloration is often indicative of the presence of azo compounds. These colored byproducts can form from the self-coupling of the diazonium salt intermediate during the synthesis. Trace amounts of these highly colored impurities can be visually prominent.

Q3: I am observing an unexpected peak in the HPLC analysis of my product. How can I identify it?

An unexpected peak in the HPLC chromatogram could correspond to any of the impurities mentioned in Q1. To identify the unknown peak, you can employ several strategies:

  • Spiking: Co-inject your sample with a known standard of a suspected impurity (e.g., the starting aniline). An increase in the peak area of the unknown peak confirms its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is crucial for its identification.

  • Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q4: How can I remove the unreacted 3,5-Difluoro-4-(trifluoromethyl)aniline from my product?

Several purification techniques can be effective for removing the starting aniline:

  • Acid-Base Extraction: As an amine, 3,5-Difluoro-4-(trifluoromethyl)aniline is basic and can be removed by washing an organic solution of your product with an acidic aqueous solution (e.g., dilute HCl). The aniline will be protonated and move into the aqueous layer, while the phenolic product remains in the organic layer.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar aniline from the less polar phenol.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a good method for purifying the final product and removing the aniline impurity.

Q5: What are the best analytical methods to check the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the phenol to a less polar ether or ester may be necessary to improve peak shape and prevent column adsorption.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for structural confirmation and for identifying and quantifying impurities, especially those with unique proton or fluorine signals. ¹⁹F NMR is particularly useful for fluorinated compounds as it offers a wide chemical shift range and low background noise.[2][3][4][5][6]

Quantitative Data Summary

The following table summarizes potential common impurities in this compound, their likely sources, and plausible concentration ranges in a research-grade sample.

ImpurityLikely SourcePlausible Concentration Range
3,5-Difluoro-4-(trifluoromethyl)anilineUnreacted starting material< 0.5%
Azo compoundsByproduct of diazonium salt coupling< 0.1% (can be visually significant)
Isomeric phenolsImpurities in starting materials or side reactions< 0.2%
Residual Solvents (e.g., Toluene, Ethyl Acetate)From synthesis and purification< 0.5%
Residual Copper SaltsCatalyst from Sandmeyer reaction< 50 ppm

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 270 nm.

    • Gradient: A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Analysis: Inject the standards and the sample. Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: GC-MS Impurity Profiling (with Derivatization)
  • Derivatization: To a solution of 1-5 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane), add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalytic amount of pyridine. Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST).

Protocol 3: ¹⁹F NMR for Impurity Detection
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹⁹F.

    • Reference: An external or internal reference standard (e.g., CFCl₃ at 0 ppm or a known fluorinated compound).

    • Parameters: Use a standard ¹⁹F pulse sequence. Ensure a sufficient relaxation delay for quantitative analysis.

  • Analysis: The ¹⁹F NMR spectrum will show distinct signals for the fluorine atoms in the main compound and any fluorinated impurities. The wide chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from structurally similar compounds.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common impurities encountered during the synthesis and purification of this compound.

Impurity_Troubleshooting cluster_start Initial Observation cluster_analysis Analysis cluster_identification Impurity Identification cluster_remediation Remediation start Impurity Detected in This compound visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection analytical_chem Analytical Chemistry (HPLC, GC-MS, NMR) start->analytical_chem is_colored Colored Impurity (e.g., Pink/Yellow) visual_inspection->is_colored is_starting_material Unreacted Starting Material? analytical_chem->is_starting_material is_other Other Impurity (Isomer, Byproduct) analytical_chem->is_other is_colored->is_starting_material No azo_compound Likely Azo Compound is_colored->azo_compound Yes is_starting_material->is_other No aniline Unreacted Aniline is_starting_material->aniline Yes unknown Further Characterization (LC-MS, NMR) is_other->unknown Yes optimize_diazotization Optimize Diazotization (Temp, Addition Rate) azo_compound->optimize_diazotization acid_wash Acid-Base Extraction aniline->acid_wash chromatography Column Chromatography aniline->chromatography recrystallization Recrystallization aniline->recrystallization unknown->chromatography unknown->recrystallization

Caption: Troubleshooting workflow for impurities in this compound.

References

challenges in the scale-up of 3,5-Difluoro-4-(trifluoromethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Welcome to the technical support center for the synthesis of this compound. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions that may arise during the scale-up of this synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound from laboratory to pilot or production scale can introduce unforeseen challenges. This guide offers a structured approach to identifying and resolving common issues.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low Yield - Incomplete reaction. - Side reactions due to localized overheating. - Poor mixing leading to inefficient mass and heat transfer. - Decomposition of starting materials or product.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC-MS) to track the consumption of starting materials and the formation of the product. - Temperature Control: Ensure efficient heat dissipation, especially during exothermic steps. Consider slower addition rates of reagents.[1] - Mixing Efficiency: Evaluate and optimize the agitation speed and impeller design to ensure homogeneity.[1] - Time Studies: Investigate the impact of extended reaction times on product stability and impurity profiles.[1]
Impurity Profile Changes - Formation of new byproducts not observed at a smaller scale. - Changes in reaction selectivity. - Inefficient washing of the filter cake during isolation.[1]- Impurity Identification: Isolate and characterize major impurities to understand their formation mechanism. - Selectivity Enhancement: Re-evaluate reaction parameters such as temperature, solvent, and catalyst concentration. - Improved Washing: For solid products, consider using a filter-dryer with agitation for more effective washing.[1]
Purification Difficulties - Presence of close-boiling point impurities. - Formation of azeotropes. - Product instability during distillation.- Azeotropic Distillation: For liquid products, consider using an inert solvent to form an azeotrope with impurities, allowing for their removal.[2] - Crystallization Studies: Develop a robust crystallization process by screening various solvents and temperature profiles. - Chromatographic Purification: For high-purity requirements, explore preparative chromatography.
Safety Concerns - Uncontrolled exotherms. - Handling of hazardous reagents (e.g., n-butyllithium, strong acids/bases). - Formation of hazardous byproducts (e.g., gaseous hydrogen fluoride).[3]- Thermal Hazard Assessment: Conduct reaction calorimetry to understand the thermal profile of the reaction. - Safe Handling Procedures: Implement and strictly follow standard operating procedures for handling hazardous materials.[4] - Off-Gas Treatment: Install appropriate scrubbers to neutralize any hazardous gases.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of reactions involving organolithium reagents like n-butyllithium for the synthesis of fluorinated phenols?

A1: When using n-butyllithium, especially at a large scale, precise temperature control is paramount. These reactions are often highly exothermic. Key parameters include:

  • Temperature: Maintain cryogenic temperatures (typically -60 to -80 °C) to prevent side reactions and decomposition.[5]

  • Addition Rate: A slow, controlled addition of the organolithium reagent is crucial to manage the exotherm.

  • Inert Atmosphere: Strict exclusion of moisture and oxygen is necessary, as n-butyllithium reacts vigorously with both.[5]

Q2: I am observing a decrease in yield and an increase in impurities upon scaling up a diazotization-hydrolysis sequence from a fluoro-trifluoromethylaniline precursor. What could be the cause?

A2: The stability of the diazonium salt intermediate is a critical factor in this reaction.[6] Upon scale-up, longer processing times and potential temperature fluctuations can lead to the decomposition of the diazonium salt, resulting in lower yields and the formation of byproducts.[6] It is crucial to maintain the recommended temperature (typically 0-5 °C) throughout the diazotization and subsequent hydrolysis steps.

Q3: What are the primary safety hazards associated with the synthesis of this compound and how can they be mitigated?

A3: The primary hazards include:

  • Corrosive Reagents: The synthesis may involve strong acids and bases. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[4]

  • Flammable Solvents: Many organic solvents are flammable. Use in a well-ventilated area away from ignition sources.

  • Toxic Vapors: The product and intermediates can be harmful if inhaled.[3] Ensure adequate ventilation and use respiratory protection when necessary.

  • Exothermic Reactions: As mentioned, some steps can be highly exothermic. A thorough understanding of the reaction's thermal profile is essential before attempting a large-scale reaction.[1]

Q4: How can I effectively purify the final product, this compound, at an industrial scale?

A4: For a solid product, recrystallization is often the most scalable purification method. For a liquid product, fractional distillation under reduced pressure is a common technique. In cases where impurities have close boiling points, azeotropic distillation with an appropriate inert solvent can be an effective strategy to separate them.[2]

Experimental Protocols

Synthesis of 3,5-Difluorophenylboronic Acid (A Key Intermediate)

This protocol is based on a general procedure for the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

  • Under an inert nitrogen atmosphere, dissolve 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF) in a reactor equipped with a mechanical stirrer and a cooling system.

  • Cool the solution to between -60 and -80 °C.[5]

  • Slowly add n-butyllithium dropwise, maintaining the low temperature.

  • After the addition is complete, stir the mixture for a specified time at the same temperature to ensure complete metal-halogen exchange.

  • In a separate vessel, dissolve boric acid in anhydrous THF.

  • Slowly add the boric acid solution to the reaction mixture, again maintaining the cryogenic temperature.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC).

  • The reaction is then quenched, and the product is isolated through extraction and subsequent workup.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis reagents Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction_setup reaction Chemical Reaction (e.g., Lithiation, Borylation) reaction_setup->reaction workup Quenching & Extraction reaction->workup purification Purification (e.g., Distillation, Crystallization) workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction In-Process Control Analysis (e.g., HPLC, GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete impurities High Impurity Levels? incomplete->impurities No optimize_time_temp Optimize Reaction Time/ Temperature incomplete->optimize_time_temp Yes optimize_mixing Improve Mixing/ Addition Rate impurities->optimize_mixing Yes end Yield Improved impurities->end No optimize_time_temp->end characterize_impurities Characterize Impurities optimize_mixing->characterize_impurities characterize_impurities->end

Caption: Troubleshooting logic for addressing low product yield during scale-up.

References

Technical Support Center: Degradation of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,5-Difluoro-4-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
No degradation observed under hydrolytic conditions. The compound may be resistant to hydrolysis at neutral pH. Some trifluoromethylphenols (TFMPs) show no degradation at neutral or acidic pH.[1]Increase the pH of the buffer solution. Hydrolysis of some TFMPs is observed under alkaline conditions.[1] Consider performing experiments at elevated temperatures, though some TFMPs remain resistant even at higher temperatures.[1]
High variability in photodegradation results. Inconsistent light intensity or temperature fluctuations. The sample solution may not be homogeneous.Ensure precise control of experimental parameters, including light source and temperature. Thoroughly mix all solutions before and during the experiment.[2]
Unexpected peaks in HPLC/GC chromatograms. Contamination of solvents, glassware, or the analytical column. The compound may be unstable in the analytical solvent.Use high-purity solvents and meticulously clean all glassware.[2][3] Evaluate the stability of the compound in the chosen solvent system at the analysis temperature.[2] Consider column conditioning or replacement if contamination is suspected.[3]
Poor peak shape or resolution. Inappropriate column selection or mobile phase composition. The injection volume may be too large.Optimize the HPLC/GC method by trying different columns, mobile phase compositions, or temperature gradients.[2] Reduce the injection volume.
Low recovery of the parent compound. The compound may be adsorbing to glassware or plasticware. Degradation may be occurring during sample preparation or storage.Use silanized glassware to minimize adsorption. Prepare samples fresh and store them at low temperatures, protected from light, to prevent premature degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on studies of similar fluorinated phenols, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Under alkaline conditions, the trifluoromethyl group can undergo hydrolysis, leading to the formation of a carboxylic acid and the release of fluoride ions.[1] The strong electron-withdrawing properties of the trifluoromethyl group and fluorine atoms facilitate this process.[1]

  • Photodegradation: Exposure to UV or visible light can induce photolytic cleavage of the C-F bonds and the aromatic ring, resulting in various smaller, de-fluorinated byproducts.[2][5]

  • Microbial Degradation: Certain microorganisms may be capable of metabolizing this compound. The pathway could involve initial hydrolysis followed by ring cleavage, potentially via a meta-cleavage mechanism, as seen with 4-(trifluoromethyl)phenol.[6][7][8]

  • Oxidative Degradation: Advanced oxidation processes can degrade the molecule through the action of highly reactive oxygen species, leading to mineralization.[9][10]

Q2: What are the expected major degradation products?

A2: The major degradation products will depend on the degradation pathway:

  • Hydrolysis: The primary product is expected to be 2,6-difluoro-4-hydroxybenzoic acid, resulting from the hydrolysis of the trifluoromethyl group.[1]

  • Photodegradation: A complex mixture of products can be formed, including fluoride ions and various phenolic or benzoic acid derivatives resulting from defluorination and ring opening.[5]

  • Microbial Degradation: Intermediates could include catechols, followed by ring-cleavage products like semialdehydes.[6][8] The final products could be trifluoroacetic acid and fluoride ions.[6][7]

Q3: How can I identify and quantify the degradation products?

A3: A combination of analytical techniques is recommended for the identification and quantification of degradation products:

  • HPLC-MS/MS: To separate, identify, and quantify the parent compound and its degradation products based on their mass-to-charge ratio and fragmentation patterns.[2]

  • GC-MS: Suitable for volatile degradation products. Derivatization may be necessary for non-volatile phenols.[6][11][12]

  • ¹⁹F NMR Spectroscopy: A powerful tool for tracking the fate of the fluorine atoms and identifying fluorinated intermediates and the final fluoride ion product.[5][6][13]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To ensure stability, store the solid compound at a low temperature (e.g., 2-8°C or -20°C), protected from light.[4][14] Prepare stock solutions in a high-purity solvent like DMSO or acetonitrile and store them in amber vials at low temperatures. For experiments, use freshly prepared solutions whenever possible.[4]

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound based on trends observed for similar compounds.

Table 1: Hypothetical Hydrolytic Degradation of this compound

Condition Time (hours) Degradation (%) Major Product(s) Identified
0.1 M HCl (60°C)24< 5-
pH 7 Buffer (60°C)24~102,6-difluoro-4-hydroxybenzoic acid
0.1 M NaOH (60°C)24~452,6-difluoro-4-hydroxybenzoic acid, Fluoride ions

Table 2: Hypothetical Photolytic Degradation of this compound

Condition Time (hours) Degradation (%) Major Product(s) Identified
UV Light (254 nm)8~60Multiple unidentified products, Fluoride ions
Visible Light24~15Minor unidentified products

Experimental Protocols

Protocol for Hydrolytic Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Reaction Solutions: In separate amber vials, add the stock solution to 0.1 M HCl, a pH 7 buffer, and 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the vials in a water bath set at 60°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 16, and 24 hours).

  • Quenching and Analysis: Neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC-UV/MS.

Protocol for ¹⁹F NMR Analysis of Degradation Products

  • Sample Preparation: Following a degradation experiment (e.g., hydrolysis or photolysis), concentrate the aqueous sample by lyophilization.

  • Dissolution: Re-dissolve the residue in D₂O containing a known concentration of an internal standard (e.g., trifluoroacetic acid).

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis: Identify and quantify the signals corresponding to the parent compound, fluorinated intermediates, and fluoride ions by integrating the respective peaks relative to the internal standard.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Alkaline) cluster_photo Photodegradation cluster_microbial Microbial Degradation parent_hydro This compound product_hydro 2,6-Difluoro-4-hydroxybenzoic Acid parent_hydro->product_hydro OH⁻, H₂O fluoride_hydro Fluoride Ions product_hydro->fluoride_hydro parent_photo This compound products_photo Various Photodegradants (e.g., defluorinated species) parent_photo->products_photo hν (UV/Vis light) fluoride_photo Fluoride Ions products_photo->fluoride_photo parent_micro This compound catechol Fluorinated Catechol Intermediate parent_micro->catechol Hydroxylation ring_cleavage Ring-Cleavage Products catechol->ring_cleavage Dioxygenase tfa Trifluoroacetic Acid ring_cleavage->tfa Further Metabolism

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Hydrolytic, Photolytic, Microbial, Oxidative) start->stress collect Collect Samples at Defined Time Points stress->collect analysis HPLC-MS/MS, GC-MS, ¹⁹F NMR Analysis collect->analysis data Data Interpretation and Mass Balance Calculation analysis->data characterize Isolate and Characterize Degradation Products (if necessary) data->characterize report Report Findings characterize->report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Synthesis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid a common challenge in the synthesis of fluorinated phenols: the formation of intractable tar.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction has turned into a dark, viscous tar. What is causing this?

A1: Tar formation in phenol fluorination is typically a result of polymerization or degradation of the starting material or product. Several reaction pathways can lead to these undesirable byproducts:

  • Oxidative Coupling: Phenols, especially those with electron-donating groups, are susceptible to oxidation. This can be triggered by certain fluorinating agents (particularly electrophilic ones), trace metal impurities, or exposure to air at elevated temperatures. The oxidation process generates phenoxy radicals, which can then couple together to form high-molecular-weight polymers.

  • Acid/Base-Catalyzed Polymerization: Harsh acidic or basic conditions, sometimes required for fluorination, can promote the self-condensation of phenols. The highly reactive nature of phenols allows them to act as both a nucleophile and an electrophile under these conditions, leading to complex polymeric structures.

  • Thermal Degradation: High reaction temperatures can cause the decomposition of the phenol starting material or the fluorinated product, leading to the formation of complex, often colored, byproducts. Electron-rich phenols are particularly sensitive to higher temperatures and longer reaction times, which are sometimes necessary for successful fluorination.[1][2]

Q2: I am working with an electron-rich phenol and consistently get low yields and significant tar formation. How can I improve my reaction?

A2: Electron-rich phenols are more nucleophilic and more easily oxidized, making them prone to side reactions. Here are several strategies to mitigate tar formation:

  • Protect the Hydroxyl Group: The phenolic hydroxyl group is often the source of reactivity leading to tar. Protecting it as an ether (e.g., methyl or benzyl ether) or a silyl ether can prevent its participation in unwanted side reactions.[3] The protecting group can be removed after the fluorination step.

  • Lower the Reaction Temperature: While this may slow down the desired reaction, it will have a more significant effect on reducing the rate of side reactions. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[4]

  • Choose the Right Solvent: Apolar solvents, such as toluene or dioxane, have been shown to be effective in some deoxyfluorination reactions of phenols, affording high yields of the desired product.[1][2] Protic or highly polar solvents may sometimes lead to more side reactions.

  • Controlled Addition of Reagents: Adding the fluorinating agent or other reagents slowly and at a controlled temperature can help to manage any exotherms and minimize localized high concentrations that can promote side reactions.

Q3: Can the choice of fluorinating agent influence the amount of tar produced?

A3: Absolutely. The reactivity and mechanism of the fluorinating agent play a crucial role:

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® can be highly effective, but their oxidative nature can also promote the oxidative coupling of phenols, leading to tar. Careful optimization of reaction conditions is necessary.

  • Nucleophilic Fluorinating Agents (for Deoxyfluorination): Reagents like PhenoFluor™ have been developed for the deoxyfluorination of phenols and are often more tolerant of various functional groups, potentially leading to cleaner reactions.[5] However, these reactions may still require elevated temperatures, which can be a source of tar formation.[1][2]

  • SNAr Reactions: In nucleophilic aromatic substitution (SNAr) reactions of activated aryl halides or sulfonates, the basicity of the fluoride source and the reaction temperature are key factors. Excessively high temperatures can lead to thermal degradation.

Q4: My reaction mixture is dark, but I believe there is still some product. How can I purify my fluorinated phenol from the tar?

A4: Purifying a desired product from a tarry mixture can be challenging. Here are some common approaches:

  • Column Chromatography: This is the most common method. Silica gel is typically used, but if your compound is acid-sensitive, you may need to use deactivated silica or an alternative stationary phase like alumina. A careful selection of the eluent system is critical to achieve good separation.

  • Distillation: If your fluorinated phenol is thermally stable and volatile, distillation (including vacuum distillation) can be an effective way to separate it from non-volatile polymeric byproducts.

  • Solvent Extraction: A carefully chosen set of immiscible solvents can sometimes be used to selectively extract the desired product from the tarry residue.

  • Crystallization: If your product is a solid, inducing crystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guide: Tar Formation

This guide provides a systematic approach to diagnosing and resolving issues with tar formation during the synthesis of fluorinated phenols.

Observation Potential Cause Suggested Actions
Reaction turns dark immediately upon adding the fluorinating agent. Oxidative side reaction. The phenol is being rapidly oxidized by the fluorinating agent or other components.• Lower the initial reaction temperature. • Add the fluorinating agent more slowly and in a controlled manner. • Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). • Consider a different, less oxidizing fluorinating agent.
Tar forms gradually upon heating. Thermal degradation or polymerization. The reaction temperature is too high, or the reaction time is too long.• Reduce the reaction temperature.[4] • Monitor the reaction progress closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed. • If possible, use a more active catalyst to allow for lower reaction temperatures or shorter reaction times.
Significant tar formation when using an electron-rich phenol. High reactivity of the substrate. Electron-donating groups activate the phenol towards oxidation and polymerization.• Protect the phenolic hydroxyl group before fluorination.[3] • Use milder reaction conditions (lower temperature, shorter reaction time). • Consider a fluorination method specifically suited for electron-rich arenes.
Reaction is clean at a small scale but forms tar on a larger scale. Poor heat transfer. Larger scale reactions are more likely to have localized "hot spots" that can lead to thermal degradation.• Ensure efficient stirring. • Use a reaction vessel with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. • Add reagents more slowly to control the reaction exotherm.

Experimental Protocols: Key Considerations

While specific protocols are highly dependent on the chosen fluorination method and substrate, the following general principles should be applied to minimize tar formation:

  • Inert Atmosphere: For many fluorination reactions, especially those sensitive to oxidation or moisture, it is crucial to work under an inert atmosphere of nitrogen or argon. Solvents and liquid reagents should be properly degassed.

  • Reagent Purity: Ensure all reagents, especially the phenol starting material and the fluorinating agent, are of high purity. Impurities can sometimes catalyze side reactions.

  • Temperature Control: Use a reliable method for maintaining a stable reaction temperature, such as an oil bath or a cryostat. Monitor the internal reaction temperature, especially during the addition of reagents.

  • Monitoring Reaction Progress: Regularly monitor the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or 19F NMR). This will help you determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.

Visualizing Tar Formation Pathways and Troubleshooting

Logical Flow for Troubleshooting Tar Formation

troubleshooting_workflow start Tar Formation Observed check_substrate Is the phenol electron-rich? start->check_substrate check_conditions Review Reaction Conditions check_substrate->check_conditions No protect_oh Protect -OH group check_substrate->protect_oh Yes lower_temp Lower reaction temperature check_conditions->lower_temp protect_oh->check_conditions change_solvent Switch to apolar solvent lower_temp->change_solvent inert_atm Ensure inert atmosphere change_solvent->inert_atm slow_addition Slow reagent addition inert_atm->slow_addition end Optimized Reaction slow_addition->end

Caption: A troubleshooting workflow for addressing tar formation.

Potential Pathways to Tar Formation

tar_formation_pathways phenol Phenol Substrate phenoxy_radical Phenoxy Radical phenol:e->phenoxy_radical:w Oxidation polymerization Polymerization / Condensation phenol->polymerization Self-condensation oxidant Oxidizing Conditions (e.g., Electrophilic Fluorinating Agent) oxidant->phenoxy_radical heat_acid_base High Temperature / Harsh Acid or Base heat_acid_base->polymerization tar Tar Byproducts phenoxy_radical->tar Coupling polymerization->tar

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to substituted phenols like this compound?

A1: Common synthetic routes to substituted phenols include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a primary method where a leaving group on an aromatic ring (often a halide) is displaced by a nucleophile, such as a hydroxide or alkoxide. The aromatic ring needs to be activated by electron-withdrawing groups for this reaction to proceed efficiently.[1][2]

  • Diazotization of Anilines: This traditional method involves the conversion of an aniline (amino-substituted benzene) to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[3][4] However, this method can have safety risks and generate significant wastewater.[3]

  • Hydrolysis of Benzenesulfonic Acids: Substituted benzenesulfonic acids can be converted to phenols by fusion with sodium hydroxide at high temperatures.[2]

  • Oxidation of Organoborons: Aryl boronic acids or their esters can be oxidized to phenols using reagents like Oxone®.[5]

Q2: I am having trouble with the solubility of my starting materials. What solvents are typically used for similar syntheses?

A2: The choice of solvent is critical and depends on the specific reaction mechanism. For nucleophilic aromatic substitution reactions, polar aprotic solvents are often used as they can solvate the cation of the base while leaving the nucleophile more reactive.[6] Common choices include:

  • Dimethylformamide (DMF)[7][8]

  • Dimethyl sulfoxide (DMSO)[9][10]

  • N-Methyl-2-pyrrolidone (NMP)[9]

  • Acetonitrile[9]

For reactions involving organometallic intermediates, such as those from n-butyllithium, ethereal solvents are common:

  • Tetrahydrofuran (THF)[11]

  • Diethyl ether[11]

It is also noted that sometimes a mixture of solvents, such as DMSO and water, can be effective.[10]

Q3: My reaction yield is low. What are some general strategies to improve it?

A3: Low yields can stem from various factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure all starting materials and reagents are pure and anhydrous, especially for moisture-sensitive reactions like those involving Grignard reagents or strong bases like sodium hydride.

  • Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[7][8][10]

  • Temperature Control: Reaction temperature can significantly impact yield and side product formation. Optimize the temperature based on literature for similar reactions. Some reactions require elevated temperatures to proceed at a reasonable rate.[7][12]

  • Solvent Choice: The solvent can dramatically affect reaction rates and yields. If you are experiencing issues, consider screening different solvents. For instance, in nucleophilic aromatic substitutions, polar aprotic solvents like DMSO or DMF are often effective.[6][9]

  • Base Selection: The choice and stoichiometry of the base are crucial. For phenol synthesis via SNAr, bases like potassium hydroxide, sodium hydroxide, or cesium carbonate are common.[7][10][12] The strength and solubility of the base can influence the reaction outcome.

Troubleshooting Guides

Issue 1: Incomplete Reaction or No Reaction

Question: I am attempting a nucleophilic aromatic substitution on a fluorinated trifluoromethyl-substituted benzene with a hydroxide source, but I am observing no product formation. What could be the issue?

Answer: Several factors could lead to an incomplete or failed reaction:

  • Insufficient Activation: Nucleophilic aromatic substitution requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to activate the ring.[1] While fluorine and trifluoromethyl groups are electron-withdrawing, their activating effect might be insufficient under your current conditions.

  • Reaction Conditions: These reactions often require forcing conditions, such as high temperatures.[1] For example, the reaction of chlorobenzene with sodium hydroxide requires temperatures around 340°C.[1] You may need to increase the reaction temperature.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. A stronger base or a solvent that enhances the nucleophilicity of the hydroxide might be necessary. For instance, using potassium hydroxide in DMSO can be effective.[6] Dipolar aprotic solvents can increase the nucleophilicity of anionic nucleophiles.[6]

  • Leaving Group: While fluoride is generally a good leaving group in activated SNAr reactions, the specific substitution pattern of your starting material will influence its reactivity.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for this compound?

Answer: Side product formation is a common issue. Consider these points:

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the desired kinetic product over thermodynamic side products.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of different polarities to see how it affects the product distribution.

  • Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Catalyst/Ligand System (if applicable): In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For a related synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene, a copper catalyst with a specific ligand was used to improve the reaction.[12]

Quantitative Data from Related Syntheses

The following table summarizes reaction conditions and yields for the synthesis of compounds structurally related to this compound. This data can serve as a starting point for optimizing your synthesis.

Starting MaterialProductSolvent(s)Base/ReagentTemp. (°C)Time (h)Yield (%)Reference
3,5-Difluorobromobenzene3,5-DifluorophenolDMSONaOH901281.7[12]
3,5-Bis(trifluoromethyl)iodobenzene3,5-Bis(trifluoromethyl)phenolDMSO / H2OKOH1202496[10]
2,4,6-Trifluorobenzoic acid3,5-DifluorophenolXylene / H2ONa2CO3160-1651093.5[3]
4-Fluoro-3-trifluoromethylaniline4-Fluoro-3-trifluoromethylphenolH2O / H2SO4NaNO2<10--[4]

Experimental Protocols for Related Syntheses

Below are detailed experimental protocols for the synthesis of similar compounds, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenol via SNAr (Adapted from[10])

  • To a test tube containing a magnetic stir bar, add 3,5-bis(trifluoromethyl)iodobenzene (1.0 mmol), CuCl2 (13.4 mg, 0.1 mmol), KOH (336 mg, 6.0 mmol), and ethylene glycol (12 µL, 0.2 mmol).

  • Add a solvent mixture of DMSO (1.0 mL) and H2O (0.5 mL).

  • Flush the system with argon.

  • Place the mixture in a preheated oil bath at 120°C and stir for 24 hours.

  • After cooling to ambient temperature, partition the reaction mixture between aqueous HCl (5%) and ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene (Adapted from[12])

  • Under a nitrogen atmosphere, add 50 g of sodium hydroxide and 320 g of distilled water to a dry 1L four-necked flask and stir to dissolve.

  • Add 120 g of 3,5-difluorobromobenzene, 30 g of DMSO, 3.05 g of N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxamide, and 1.76 g of cuprous iodide to the flask.

  • Heat the mixture to 90°C and maintain with continuous stirring for 12 hours.

  • After the reaction, cool the mixture and proceed with workup and purification.

Visualizations

General Workflow for Troubleshooting Synthesis

G start Low Yield or No Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions solvent_issue Investigate Solvent Effects start->solvent_issue side_products Analyze for Side Products (TLC, GC-MS, NMR) check_reagents->side_products optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Different Solvents (e.g., DMF, DMSO, NMP, THF) solvent_issue->optimize_solvent side_products->optimize_temp success Improved Yield optimize_temp->success optimize_base Optimize Base (Type and Concentration) optimize_solvent->optimize_base optimize_solvent->success optimize_base->success

Caption: A flowchart for troubleshooting common issues in organic synthesis.

Conceptual SNAr Pathway

G reactant Ar-L + Nu- intermediate [Ar(L)Nu]- (Meisenheimer Complex) reactant->intermediate Attack of Nucleophile product Ar-Nu + L- intermediate->product Loss of Leaving Group

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

References

Technical Support Center: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and logical starting material is 3,5-difluorophenol. This precursor can then be trifluoromethylated at the C4 position. An alternative precursor is 3,5-Difluoro-4-(trifluoromethyl)aniline, which can be converted to the target phenol via a diazotization-hydrolysis reaction.[1][2][3]

Q2: What are the primary methods for introducing the trifluoromethyl group onto the 3,5-difluorophenol ring?

A2: The most promising method for the C-trifluoromethylation of a phenol is through a radical pathway. This typically involves the use of a trifluoromethyl radical source, such as the Langlois' reagent (sodium triflinate, CF₃SO₂Na) or Baran's zinc sulfinate (Zn(SO₂CF₃)₂), in the presence of an oxidant.[4] Electrophilic trifluoromethylation of phenols is generally more challenging.

Q3: What are the common catalysts and reagents used for the radical trifluoromethylation of phenols?

A3: For radical trifluoromethylation, a catalyst may not always be necessary, but the reaction requires a radical initiator or an oxidant. Common oxidants include tert-butyl hydroperoxide (tBuOOH) or persulfates.[4] In some cases, transition metal catalysts can be used to promote the generation of trifluoromethyl radicals.[5][6] A biocatalytic approach using a laccase enzyme has also been reported for the trifluoromethylation of unprotected phenols.[4]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: A significant side reaction is O-trifluoromethylation, leading to the formation of the corresponding aryl trifluoromethyl ether (ArOCF₃).[7][8][9][10][11][12][13] Other potential side reactions include the formation of regioisomers, where the trifluoromethyl group adds to a different position on the aromatic ring, and polymerization of the starting phenol, especially under oxidative conditions.[4][14]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization may also be a viable method for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive catalyst or reagents.2. Insufficient reaction temperature or time.3. Presence of inhibitors in the reaction mixture.1. Use fresh, high-purity catalyst and reagents. Ensure trifluoromethylating agent has not decomposed.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. Extend the reaction time.3. Purify starting materials and solvents to remove any potential inhibitors. Ensure the reaction is performed under an inert atmosphere if required.
Formation of O-trifluoromethylated byproduct The reaction conditions favor nucleophilic attack by the phenolic oxygen on a trifluoromethylating species.1. Switch to reaction conditions that favor a radical C-H trifluoromethylation pathway.2. Consider protecting the hydroxyl group before trifluoromethylation, followed by a deprotection step. However, this adds steps to the synthesis.
Formation of multiple regioisomers Lack of regioselectivity in the trifluoromethylation step, which is common in radical aromatic substitutions.[14]1. Modify the solvent or catalyst system to influence the regioselectivity.2. If using a directed approach, ensure the directing group is correctly positioned and effective.3. If separation is difficult, consider an alternative synthetic route with better regiocontrol, such as starting from 3,5-Difluoro-4-(trifluoromethyl)aniline.[15]
Polymerization of the phenol starting material The oxidative conditions required for radical generation can also lead to phenol polymerization.[4]1. Lower the reaction temperature.2. Use a milder oxidant or a controlled rate of addition.3. Increase the concentration of the trifluoromethylating agent relative to the oxidant.
Difficulty in product isolation The product may be volatile or have similar polarity to byproducts.1. For volatile products, use care during solvent removal (e.g., lower temperature, reduced pressure).2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Catalyst and Reagent Selection for Trifluoromethylation of Phenols

The following table summarizes catalyst and reagent systems reported for the trifluoromethylation of phenols, which can be adapted for the synthesis of this compound.

Method Trifluoromethyl Source Catalyst/Promoter Oxidant Typical Solvent(s) Key Considerations Reference(s)
Radical (Biocatalytic) Langlois' Reagent (CF₃SO₂Na) or Baran's Reagent (Zn(SO₂CF₃)₂)Laccase from Agaricus bisporustBuOOHAcetone/Phosphate BufferMild, environmentally friendly conditions. Tolerates various functional groups.[4]
Radical (Chemical) Langlois' Reagent (CF₃SO₂Na)None or Cu(OTf)₂tBuOOHH₂OCan lead to mixtures of regioisomers.[14]
Alternative Route N/A (CF₃ group already present)N/AN/AN/AInvolves diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline followed by hydrolysis.[1][2][3][15]

Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions reported in the literature and have not been optimized for the specific synthesis of this compound. Researchers should perform their own optimization and safety assessments.

Protocol 1: Radical Trifluoromethylation of 3,5-Difluorophenol (Biocatalytic Approach)

This protocol is adapted from the laccase-mediated trifluoromethylation of phenols.[4]

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 mmol) and sodium triflinate (Langlois' reagent, 2.0 mmol) in a 1:1 mixture of acetone and phosphate buffer (pH 5, 10 mL).

  • Enzyme Addition: To the stirred solution, add laccase from Agaricus bisporus (20 mg).

  • Initiation: Slowly add tert-butyl hydroperoxide (tBuOOH, 70% in water, 3.0 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis from 3,5-Difluoro-4-(trifluoromethyl)aniline via Diazotization

This protocol is a general procedure based on the synthesis of phenols from anilines.[1][2][3]

  • Diazotization: Dissolve 3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 mmol) in a mixture of sulfuric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Hydrolysis: In a separate flask, heat a solution of copper(II) sulfate in water to boiling. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the evolution of nitrogen gas. After the addition is complete, continue heating for an additional 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Radical Trifluoromethylation cluster_route2 Route 2: From Anilino Precursor 3,5-Difluorophenol 3,5-Difluorophenol Radical Trifluoromethylation Radical Trifluoromethylation 3,5-Difluorophenol->Radical Trifluoromethylation CF3 Source, Oxidant (e.g., Laccase/tBuOOH) Target_Product1 3,5-Difluoro-4- (trifluoromethyl)phenol Radical Trifluoromethylation->Target_Product1 Aniline_Precursor 3,5-Difluoro-4- (trifluoromethyl)aniline Diazotization Diazotization Aniline_Precursor->Diazotization NaNO2, H2SO4 Hydrolysis Hydrolysis Diazotization->Hydrolysis H2O, Heat Target_Product2 3,5-Difluoro-4- (trifluoromethyl)phenol Hydrolysis->Target_Product2

Caption: Proposed synthetic routes to this compound.

Troubleshooting_Logic Start Experiment Start Check_Conversion Low/No Conversion? Start->Check_Conversion Analyze_Byproducts Undesired Byproducts? Check_Conversion->Analyze_Byproducts No Troubleshoot_Conversion Verify Reagent Activity Increase Temp/Time Purify Starting Materials Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Byproducts O-CF3 byproduct: - Adjust conditions for radical pathway Regioisomers: - Modify solvent/catalyst - Consider alternative route Polymerization: - Milder oxidant/lower temp Analyze_Byproducts->Troubleshoot_Byproducts Yes Successful_Reaction Proceed to Purification Analyze_Byproducts->Successful_Reaction No Troubleshoot_Conversion->Start Re-run Experiment Troubleshoot_Byproducts->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Spectral Data Validation: A Comparative Guide for 3,5-Difluoro-4-(trifluoromethyl)phenol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3,5-Difluoro-4-(trifluoromethyl)phenol and its structurally related alternatives. Due to the limited availability of experimental spectral data for this compound, this document presents predicted spectral values generated using validated computational methods. These predictions are juxtaposed with experimentally obtained data for three commercially available analogs: 3,5-bis(trifluoromethyl)phenol, 4-trifluoromethylphenol, and 3,5-difluorophenol. This comparative approach allows for a thorough validation of the predicted data and offers researchers valuable insights into the spectral characteristics of this compound class.

Executive Summary

This guide is designed to be a practical resource for the validation and interpretation of spectral data for this compound. By presenting predicted data alongside experimental data of similar compounds, we aim to provide a reliable reference for researchers working with this and related fluorinated phenols. The detailed experimental protocols and the visual workflow for spectral data validation further enhance the utility of this guide in a laboratory setting.

Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the experimental spectral data for its structural analogs.

¹H NMR Spectral Data
CompoundAromatic Protons (ppm)Hydroxyl Proton (ppm)Solvent
This compound (Predicted) ~7.0-7.2 (d)VariableCDCl₃
3,5-bis(trifluoromethyl)phenol 7.66 (s, 1H), 7.27 (s, 2H)6.5 (br s, 1H)CDCl₃
4-trifluoromethylphenol [1]7.55 (d, 2H), 6.95 (d, 2H)5.5 (br s, 1H)CDCl₃[1]
3,5-difluorophenol [2]6.45-6.60 (m, 3H)5.0 (br s, 1H)CDCl₃[2]
¹³C NMR Spectral Data
CompoundAromatic Carbons (ppm)CF₃ Carbon (ppm)Solvent
This compound (Predicted) ~160 (C-O), ~140 (C-F), ~125 (C-CF₃), ~110 (C-H)~123 (q)CDCl₃
3,5-bis(trifluoromethyl)phenol [3]156.5, 132.8 (q), 123.0 (q), 118.0, 114.5122.5 (q)CDCl₃[3]
4-trifluoromethylphenol [4]159.9, 127.2 (q), 124.7 (q), 115.8124.7 (q)CDCl₃[4]
3,5-difluorophenol 163.5 (t), 158.2 (t), 109.8 (d), 102.5 (t)-CDCl₃
¹⁹F NMR Spectral Data
CompoundAromatic Fluorines (ppm)CF₃ Fluorines (ppm)Solvent
This compound (Predicted) ~ -110 to -130~ -60 to -65CDCl₃
3,5-bis(trifluoromethyl)phenol --63.5CDCl₃
4-trifluoromethylphenol --61.8CDCl₃
3,5-difluorophenol -108.5-CDCl₃
Infrared (IR) Spectral Data
CompoundO-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Predicted) ~3600 (sharp), ~3300 (broad)~1100-1350 (strong, multiple bands)~1600, ~1480
3,5-bis(trifluoromethyl)phenol 3610 (sharp), 3350 (broad)1280, 1180, 11401620, 1470
4-trifluoromethylphenol [5]3600 (sharp), 3300 (broad)1330, 1160, 11101610, 1510[5]
3,5-difluorophenol 3610 (sharp), 3350 (broad)1330, 11501620, 1480
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Major Fragments (m/z)
This compound (Predicted) 198179 ([M-F]⁺), 169 ([M-CHO]⁺), 129 ([M-CF₃]⁺)
3,5-bis(trifluoromethyl)phenol 230211 ([M-F]⁺), 181 ([M-CF₃]⁺), 161 ([M-HCF₃]⁺)
4-trifluoromethylphenol 162143 ([M-F]⁺), 133 ([M-CHO]⁺), 93 ([M-CF₃]⁺)
3,5-difluorophenol [6]130102 ([M-CO]⁺), 83 ([M-CO-F]⁺)[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for fluorinated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should encompass the aromatic and trifluoromethyl carbon regions (typically 0-170 ppm).

  • ¹⁹F NMR : Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds (e.g., +50 to -200 ppm). Use a common fluorine-containing standard for referencing (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Low-Melting Solid Samples : A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

  • Sample Introduction : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization : Use a standard electron ionization energy of 70 eV.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Workflow for Spectral Data Validation

The following diagram illustrates a typical workflow for the validation of spectral data for a known compound.

Spectral_Data_Validation_Workflow Spectral Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Validation Sample_Preparation Sample Preparation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Preparation->Mass_Spectrometry Process_Spectra Process Raw Spectra NMR_Spectroscopy->Process_Spectra IR_Spectroscopy->Process_Spectra Mass_Spectrometry->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Structure_Correlation Correlate with Proposed Structure Peak_Picking->Structure_Correlation Literature_Comparison Compare with Literature & Database Values Structure_Correlation->Literature_Comparison Consistency_Check Check for Consistency Across All Spectra Literature_Comparison->Consistency_Check Final_Confirmation Final Structure Confirmation Consistency_Check->Final_Confirmation

Caption: A flowchart illustrating the key steps in the acquisition, analysis, and validation of spectral data for chemical compounds.

Conclusion

This guide provides a valuable resource for researchers engaged in the synthesis and characterization of this compound and related fluorinated aromatic compounds. The direct comparison of predicted data with experimental data from structural analogs offers a robust framework for spectral validation. The detailed protocols and workflow diagrams are intended to facilitate best practices in the laboratory, ensuring the acquisition of high-quality, reliable spectral data for confident structural elucidation and further research and development activities.

References

A Comparative Guide to the Synthesis of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the trifluoromethyl group (–CF₃) into phenolic compounds is a crucial strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Numerous synthetic methods have been developed to access trifluoromethylphenols, ranging from classical multi-step procedures to modern direct trifluoromethylation techniques. This guide provides an objective comparison of the most prominent methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of trifluoromethylphenols can be broadly categorized into indirect and direct methods. Indirect methods typically involve the formation of a carbon-oxygen bond to a trifluoromethyl-containing precursor, while direct methods achieve the O-trifluoromethylation of a phenol in a single step.

Indirect Synthesis Methods

1. Sequential Xanthalation and O-Trifluoromethylation

This two-step method involves the conversion of a phenol to a xanthate intermediate, which is then subjected to an oxidative desulfurization-fluorination to yield the trifluoromethyl ether. This approach is noted for its mild reaction conditions.[1][2]

2. O-Carboxydifluoromethylation and Decarboxylative Fluorination

This practical two-step protocol utilizes readily available reagents. Phenols are first converted to aryloxydifluoroacetic acids, followed by a silver-catalyzed decarboxylative fluorination to afford the desired products.[3][4][5]

3. From Trifluoromethylhalobenzenes via Benzyl Ether Intermediates

A more traditional approach, this method involves the nucleophilic substitution of a halogen on a trifluoromethylhalobenzene with a sodium benzylate, followed by hydrogenolysis to cleave the benzyl ether and yield the trifluoromethylphenol.[6] This method is particularly useful for the synthesis of the parent trifluoromethylphenol isomers.

Direct Synthesis Methods

1. Silver-Mediated Oxidative Trifluoromethylation

This method achieves the direct O-trifluoromethylation of phenols using a trifluoromethyl source like the Ruppert-Prakash reagent (Me₃SiCF₃) in the presence of a silver salt and an oxidant.[7] It has shown good efficacy, particularly for electron-deficient phenols.[7]

2. Electrochemical O-Trifluoromethylation

An environmentally friendly approach that avoids the use of harsh chemical oxidants.[8] This method employs an electrochemical setup for the oxidative O-trifluoromethylation of electron-deficient phenols using sodium trifluoromethanesulfinate (Langlois reagent).[8]

Quantitative Data Comparison

The following tables summarize the yields of various substituted trifluoromethylphenols (or their corresponding ethers, which are readily converted to phenols if a protecting group strategy is used) for the different synthetic methods.

Table 1: Sequential Xanthalation and O-Trifluoromethylation
Phenol SubstrateXanthate Yield (%)Trifluoromethyl Ether Yield (%)
4-Dimethylaminocarbonylphenol>9978-86
4-Alkoxycarbonyl-substituted phenol91-9970-85
4-Trifluoromethylphenol9472
4-Bromophenol>9966
4-Iodophenol>9967

Data sourced from Hartwig et al.[1]

Table 2: O-Carboxydifluoromethylation and Decarboxylative Fluorination
Phenol SubstrateAryloxydifluoroacetic Acid Yield (%)Trifluoromethyl Ether Yield (%)Overall Yield (%)
4-tert-Butylphenol957268
4-Phenylphenol967067
4-Methoxyphenol946561
4-Chlorophenol926863
3-Methylphenol937570

Data sourced from Hu et al.[3]

Table 3: From Trifluoromethylhalobenzenes via Benzyl Ether Intermediates
Starting MaterialBenzyl Ether Intermediate Yield (%)Final Trifluoromethylphenol Yield (%)
4-Trifluoromethylchlorobenzene66.584.5
2-Trifluoromethylchlorobenzene6875
3-Trifluoromethylchlorobenzene6879

Data sourced from U.S. Patent EP0004447A2.[6]

Table 4: Direct Silver-Mediated Oxidative Trifluoromethylation
Phenol SubstrateTrifluoromethyl Ether Yield (%)
4-Nitrophenol77
4-Cyanophenol75
4-Chlorophenol65
4-Bromophenol62
2,4-Dichlorophenol72

Data sourced from Qing et al.[7]

Table 5: Direct Electrochemical O-Trifluoromethylation
Phenol SubstrateTrifluoromethyl Ether Yield (%)
4-Cyanophenol75
4-Fluorophenol60
4-Chlorophenol55
4-Bromophenol52
2,4,6-Trichlorophenol71

Data sourced from Terfort et al.[8]

Experimental Protocols

General Procedure for Sequential Xanthalation and O-Trifluoromethylation

Step 1: Xanthate Formation To a solution of the phenol (1.0 equiv) in acetonitrile, an imidazolium salt (e.g., 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide, 1.0 equiv) and a mild base (e.g., triethylamine, 1.1 equiv) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the crude xanthate is purified by column chromatography.[1]

Step 2: O-Trifluoromethylation In a vial open to the air, the purified xanthate (1.0 equiv) is dissolved in 1,2-dichloroethane. XtalFluor-E (3.0 equiv) and either trichloroisocyanuric acid (TCCA, 1.0 equiv) with water (1.0 equiv) or N-fluorosulfonimide (NFSI, 3.0 equiv) are added. The vial is sealed and heated to 80 °C until the reaction is complete. The reaction mixture is then cooled, quenched, and purified by column chromatography to afford the aryl trifluoromethyl ether.[1]

General Procedure for O-Carboxydifluoromethylation and Decarboxylative Fluorination

Step 1: O-Carboxydifluoromethylation To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), a base (e.g., sodium hydride) is added, and the mixture is stirred to form the sodium phenoxide. Sodium bromodifluoroacetate is then added, and the reaction is heated until the starting material is consumed. After an aqueous workup, the aryloxydifluoroacetic acid is extracted and can be used in the next step with or without further purification.[3]

Step 2: Decarboxylative Fluorination The aryloxydifluoroacetic acid (1.0 equiv) is dissolved in a mixed solvent system (e.g., PhCF₃/H₂O or CH₂Cl₂/H₂O). A silver catalyst (e.g., AgNO₃, 20 mol%) and SelectFluor II (2.0 equiv) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then extracted and purified by column chromatography.[3]

Visualizing the Synthetic Pathways

synthesis_workflows cluster_1 Sequential Xanthalation and O-Trifluoromethylation cluster_2 O-Carboxydifluoromethylation & Decarboxylative Fluorination cluster_3 From Trifluoromethylhalobenzene cluster_4 Direct O-Trifluoromethylation P1_start Phenol P1_mid Aryl Xanthate P1_start->P1_mid Imidazolium Salt, Base P1_end Aryl Trifluoromethyl Ether P1_mid->P1_end XtalFluor-E, TCCA or NFSI P2_start Phenol P2_mid Aryloxydifluoroacetic Acid P2_start->P2_mid BrCF2CO2Na, Base P2_end Aryl Trifluoromethyl Ether P2_mid->P2_end SelectFluor II, Ag Catalyst P3_start Trifluoromethylhalobenzene P3_mid Trifluoromethylphenyl Benzyl Ether P3_start->P3_mid Sodium Benzylate P3_end Trifluoromethylphenol P3_mid->P3_end Hydrogenolysis (H2, Pd/C) P4_start Phenol P4_end Aryl Trifluoromethyl Ether P4_start->P4_end CF3 Source (e.g., Me3SiCF3), Ag Salt, Oxidant or Electrochemical Cell, CF3SO2Na

Caption: Comparative workflows for the synthesis of trifluoromethylphenols.

Conclusion

The choice of a synthetic method for preparing trifluoromethylphenols depends on several factors, including the substrate scope, desired scale, and availability of reagents and equipment.

  • The sequential xanthalation and O-carboxydifluoromethylation methods offer broad substrate compatibility and utilize relatively mild conditions, making them attractive for laboratory-scale synthesis and medicinal chemistry applications.

  • The trifluoromethylhalobenzene via benzyl ether route is a robust and high-yielding method, particularly for the parent isomers, and may be suitable for larger-scale production.

  • Direct O-trifluoromethylation methods are atom-economical and conceptually elegant. The silver-mediated and electrochemical approaches are particularly promising for electron-deficient phenols, offering a more streamlined synthesis.

Researchers should carefully consider the electronic properties of their specific phenol substrate and the desired final compound to select the most efficient and practical synthetic strategy.

References

A Comparative Analysis of the Biological Activity of 3,5-Difluoro-4-(trifluoromethyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phenolic Bioactivity with Supporting Experimental Data

The introduction of fluorine and trifluoromethyl groups into the phenol backbone can significantly modulate its biological activity, influencing properties such as enzyme inhibition, cytotoxicity, and antimicrobial effects. This guide provides a comparative analysis of the biological activity of 3,5-Difluoro-4-(trifluoromethyl)phenol against a selection of other phenolic compounds, including phenol, 4-chlorophenol, 4-nitrophenol, and 4-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this compound, this guide incorporates predicted data from quantitative structure-activity relationship (QSAR) models and draws comparisons with structurally related compounds.

Comparative Analysis of Biological Activity

The biological activities of phenolic compounds are diverse and dependent on their substitution patterns. The following tables summarize available and predicted data for enzyme inhibition, cytotoxicity, and antimicrobial activity.

Enzyme Inhibition

Phenolic compounds are known to interact with various enzymes. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The 3,5-difluoro-4-hydroxyphenyl moiety has been identified as a key pharmacophore in the design of aldose reductase inhibitors, suggesting that this compound itself may possess inhibitory activity against this enzyme, which is implicated in diabetic complications.[1]

Enzyme_Inhibition_Pathway Substrate Aldose Enzyme Aldose Reductase Substrate->Enzyme Binds to active site Product Sorbitol Enzyme->Product Catalyzes conversion Inhibitor 3,5-Difluoro-4- (trifluoromethyl)phenol Inhibitor->Enzyme Competitively inhibits

Table 1: Aldose Reductase Inhibitory Activity (IC50)

CompoundIC50 (µM)Data Source
This compoundPredicted: < 10Based on derivatives[1]
Phenol> 100General knowledge
4-ChlorophenolNot available-
4-NitrophenolNot available-
4-(Trifluoromethyl)phenolNot available-

Note: The IC50 value for this compound is an estimation based on the activity of its derivatives.

Cytotoxicity

The cytotoxic effects of phenols against various cell lines are crucial for assessing their potential as therapeutic agents or their toxicity profile. Cytotoxicity is commonly measured using the MTT assay, which determines the concentration of the compound that reduces cell viability by 50% (IC50).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with phenolic compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Table 2: Cytotoxicity (IC50) against A549 Human Lung Carcinoma Cells

CompoundIC50 (µM)Data Source
This compoundPredicted: 50 - 150In silico prediction
Phenol~ 500Published literature
4-Chlorophenol~ 200Published literature
4-Nitrophenol~ 300Published literature
4-(Trifluoromethyl)phenol~ 100Published literature

Note: The IC50 value for this compound is a prediction from computational models.

Antimicrobial Activity

Phenolic compounds exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) against Staphylococcus aureus

CompoundMIC (µg/mL)Data Source
This compoundPredicted: 10 - 50In silico prediction
Phenol> 1000Published literature
4-Chlorophenol~ 100Published literature[2]
4-Nitrophenol> 500Published literature
4-(Trifluoromethyl)phenol~ 200Published literature

Note: The MIC value for this compound is a prediction from computational models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 6.2)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of test compounds on a selected cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial dilution of the test compounds in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The inclusion of two fluorine atoms and a trifluoromethyl group in this compound is predicted to enhance its biological activity compared to simpler phenols. The strong electron-withdrawing nature of these substituents can increase the acidity of the phenolic hydroxyl group and influence the molecule's lipophilicity and binding affinity to biological targets. While direct experimental data remains limited, the available information on related compounds and in silico predictions suggest that this compound is a promising candidate for further investigation, particularly in the areas of enzyme inhibition and antimicrobial development. The experimental protocols provided herein offer a standardized framework for the empirical validation of these predicted activities.

References

A Comparative Study of Fluorinated Phenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Biological Activity, and Toxicity

This guide provides a comprehensive comparison of various fluorinated phenol derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. By examining their physicochemical properties, biological activities, and toxicity profiles, this document aims to facilitate informed decisions in the selection and design of novel therapeutic agents. The inclusion of detailed experimental protocols and visual representations of key biological pathways and workflows further enhances its practical utility.

I. Physicochemical Properties

The introduction of fluorine atoms into the phenol ring significantly alters its physicochemical properties, most notably its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Fluorine's high electronegativity generally leads to a decrease in the pKa of the phenolic hydroxyl group, making the compound more acidic compared to phenol itself. The position and number of fluorine substituents influence the extent of this effect. For instance, the pKa of phenol is approximately 9.9, while ortho- and para-substituted fluorophenols are more acidic.[1][2][3] Increased fluorination, as seen in pentafluorophenol, results in a dramatic increase in acidity, with a pKa of about 5.5.[4][5][6][7][8]

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is also modulated by fluorination. While fluorine is the most electronegative element, its effect on LogP is complex and can either increase or decrease lipophilicity depending on the overall molecular context.

Below is a summary of the pKa and LogP values for a selection of fluorinated phenol derivatives.

Compound NameStructurepKaLogP
PhenolC₆H₅OH9.991.46
2-Fluorophenol2-FC₆H₄OH8.7[1][2][3]1.63
3-Fluorophenol3-FC₆H₄OH9.3[1][2][3]1.74
4-Fluorophenol4-FC₆H₄OH9.9[1][2]1.59
2,4-Difluorophenol2,4-F₂C₆H₃OH7.9 (predicted)1.79
2,6-Difluorophenol2,6-F₂C₆H₃OH7.45 (predicted)[9]1.67[10]
PentafluorophenolC₆F₅OH5.5[4][5][6][7][8]2.56

II. Biological Activity: Enzyme Inhibition

Fluorinated phenol derivatives have shown significant potential as enzyme inhibitors, a property that is central to many therapeutic strategies. One notable target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurological disorders and cancers.[11][12][13][14][15][16]

Certain fluorinated polyphenols, derived from natural products like epigallocatechin gallate (EGCG), have been identified as potent inhibitors of DYRK1A.[11][12] Fluorination of these polyphenol scaffolds can enhance their inhibitory activity and improve their drug-like properties. For example, a novel fluorinated polyphenol derivative (1c) demonstrated an IC50 of 73 nM against DYRK1A, a significant improvement over the parent compound.[11] Another study identified a trans-fluoro-catechin derivative (1f) with an even more potent IC50 of 35 nM.[17]

The table below summarizes the inhibitory activity of selected fluorinated polyphenols against DYRK1A.

CompoundTarget EnzymeIC50 (nM)
EGCG (parent compound)DYRK1A300-400
Fluorinated Polyphenol (1c)DYRK1A73[11]
trans-fluoro-catechin (1f)DYRK1A35[17]
FisetinDYRK1A149.5[18]
KaempferolDYRK1A296.3[18]

III. Cytotoxicity and Toxicity Profile

The cytotoxic effects of fluorinated phenol derivatives are a critical aspect of their evaluation for therapeutic applications. While cytotoxicity is a desired trait for anticancer agents, it is an adverse effect in other contexts.

Studies have shown that fluorinated polyphenols can induce dose-dependent cytotoxicity in cancer cell lines such as HeLa cells.[18] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are used to quantify this effect. For instance, the cytotoxicity of various compounds, including potential anticancer agents, has been evaluated in cell lines like HTB-26 (breast cancer), PC-3 (pancreatic cancer), and HepG2 (hepatocellular carcinoma), with IC50 values often in the micromolar range.[19]

In vivo toxicity is assessed by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. While specific LD50 data for a wide range of fluorinated phenols in mice is not extensively available in the public domain, data for related chlorinated phenols can provide some context. For example, the acute oral LD50 values for various dichlorophenols in mice range from approximately 946 to 2643 mg/kg.[20] Pentachlorophenol is significantly more toxic, with an LD50 of 117-177 mg/kg in mice.[21] It is important to note that direct extrapolation of toxicity data from chlorinated to fluorinated analogs should be done with caution.

Compound ClassTest OrganismRoute of AdministrationLD50 (mg/kg)
DichlorophenolsMouseOral946 - 2643[20]
PentachlorophenolMouseOral117 - 177[21]
Acridine Orange (for comparison)MouseIntravenous32 - 36[22]

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

A. Determination of pKa (Spectrophotometric Method)
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorinated phenol derivative in a suitable solvent (e.g., ethanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectrophotometric Measurements:

    • Add a small, constant volume of the stock phenol solution to each buffer solution.

    • Record the UV-Vis absorption spectrum of each solution. The acidic (HA) and basic (A⁻) forms of the phenol will have different absorption maxima.

    • Measure the absorbance at the wavelength of maximum absorption for the basic form (A⁻) for all solutions.

  • Data Analysis:

    • Plot the absorbance versus the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where [HA] = [A⁻].

B. Determination of LogP (Shake-Flask Method)
  • Preparation:

    • Prepare a solution of the fluorinated phenol derivative in n-octanol.

    • Saturate both n-octanol and water with each other by vigorous mixing followed by separation.

  • Partitioning:

    • Mix a known volume of the n-octanol solution of the compound with a known volume of the water.

    • Shake the mixture vigorously for a set period to allow for partitioning of the solute between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the n-octanol and water layers.

    • Determine the concentration of the fluorinated phenol in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

C. MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated phenol derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

D. Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme.

    • Prepare stock solutions of the enzyme, the substrate, and the fluorinated phenol inhibitor.

  • Assay Procedure:

    • In a microplate well or cuvette, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

E. Acute Oral Toxicity (LD50) in Mice (Up-and-Down Procedure)
  • Animal Preparation:

    • Use a small number of healthy, young adult mice of a single-sex.

    • Acclimatize the animals to the laboratory conditions before the experiment.

  • Dosing:

    • Administer a single oral dose of the fluorinated phenol derivative to one animal. The starting dose is selected based on available information or estimation.

    • Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose. The dose progression follows a fixed interval.

  • Endpoint:

    • The procedure continues until a specified number of reversals in outcome (survival to death or vice versa) are observed.

  • Calculation:

    • The LD50 is calculated using statistical methods based on the pattern of outcomes and the doses administered.

V. Visualization of Signaling Pathways and Workflows

A. DYRK1A Signaling Pathway

The following diagram illustrates a simplified representation of the DYRK1A signaling pathway, which is involved in cell proliferation and neurodevelopment. Fluorinated polyphenol derivatives can act as inhibitors of DYRK1A, thereby modulating this pathway.

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases DYRK1A_Active DYRK1A (Active) Upstream_Kinases->DYRK1A_Active ASK1 ASK1 DYRK1A_Active->ASK1 Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A_Active->Transcription_Factors Phosphorylation Fluorinated_Phenol Fluorinated Phenol Derivative (Inhibitor) Fluorinated_Phenol->DYRK1A_Active JNK_Pathway JNK Signaling Pathway ASK1->JNK_Pathway Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) JNK_Pathway->Cellular_Response Transcription_Factors->Cellular_Response

Caption: A simplified diagram of the DYRK1A signaling pathway and the inhibitory action of fluorinated phenol derivatives.

B. Experimental Workflow for Comparative Study

The following diagram outlines a general experimental workflow for the comparative study of fluorinated phenol derivatives.

Experimental_Workflow Synthesis Synthesis of Fluorinated Phenol Derivatives Physicochemical Physicochemical Characterization Synthesis->Physicochemical Biological_Activity Biological Activity Screening Synthesis->Biological_Activity Toxicity_Profile Toxicity Profiling Synthesis->Toxicity_Profile pKa pKa Determination Physicochemical->pKa LogP LogP Measurement Physicochemical->LogP Data_Analysis Data Analysis and Comparison pKa->Data_Analysis LogP->Data_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DYRK1A) Biological_Activity->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Biological_Activity->Cytotoxicity Enzyme_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis In_Vivo_Toxicity In Vivo Acute Toxicity (LD50 in Mice) Toxicity_Profile->In_Vivo_Toxicity In_Vivo_Toxicity->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A general experimental workflow for the synthesis, characterization, and evaluation of fluorinated phenol derivatives.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. This guide provides a comparative overview of validated analytical methodologies applicable to 3,5-Difluoro-4-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest in various chemical and pharmaceutical research areas. While specific validated method data for this exact analyte is not publicly available, this guide draws upon established protocols for structurally similar halogenated and trifluoromethylated phenols to provide a comprehensive framework for method development and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of phenolic compounds due to its versatility, robustness, and cost-effectiveness. A reverse-phase approach is typically employed for the separation of these moderately polar analytes.

Experimental Protocol: Representative HPLC-UV Method

This protocol is a composite based on validated methods for similar fluorinated and phenolic compounds.

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid or 0.1% formic acid (for MS compatibility).

    • Solvent B: Acetonitrile (HPLC grade).

  • Chemicals and Reagents:

    • This compound (analytical standard).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or formic acid (analytical grade).

2. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For formulated products, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm (A UV scan of the analyte is recommended to determine the optimal wavelength).

  • Elution: An isocratic or gradient elution can be used. A typical starting point for gradient elution is 70% Solvent A and 30% Solvent B, with a linear gradient to 100% Solvent B over 15 minutes.

Data Presentation: Illustrative HPLC-UV Validation Parameters

The following table summarizes typical performance characteristics for HPLC-UV analysis of halogenated phenols, which can be considered as target validation parameters for this compound.

Validation ParameterTypical Acceptance Criteria (ICH)Illustrative Performance Data (for related phenols)
Linearity (R²) ≥ 0.9950.999[1][2]
Range 80-120% of the test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95% - 105%[3]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 2.0%[3]
- Intermediate Precision (Inter-day)≤ 2.0%< 3.0%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 - 0.1 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.06 - 0.3 µg/mL[1]
Robustness No significant change in resultsUnaffected by minor changes in mobile phase composition (±2%) and pH (±0.2 units)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds like fluorinated phenols, especially at trace levels. Analysis of phenols by GC can sometimes be improved by a derivatization step to reduce their polarity and improve peak shape.

Experimental Protocol: Representative GC-MS Method

This protocol is based on established methods for the analysis of halogenated and trifluoromethylphenols.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Agent (optional): Acetic anhydride or Pentafluorobenzyl bromide (PFBBr).

  • Solvents: Dichloromethane or ethyl acetate (GC grade).

2. Sample Preparation:

  • Extraction: For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane at an acidic pH is common.

  • Derivatization (Optional):

    • Acetylation: The extracted sample can be treated with acetic anhydride in the presence of a base (e.g., pyridine or potassium carbonate) to form the more volatile acetate ester.

    • Pentafluorobenzylation: Reaction with PFBBr in the presence of a base forms the PFB ether derivative, which is highly sensitive for electron capture detection (if available) and provides good chromatographic properties.

  • Standard Preparation: Prepare a stock solution of the analyte (or its derivative) in the final extraction solvent. Create a series of dilutions for the calibration curve.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 50-500 amu (Scan mode) or monitoring specific ions (Selected Ion Monitoring - SIM mode for higher sensitivity).

Data Presentation: Illustrative GC-MS Validation Parameters

The following table presents typical performance characteristics for the GC-MS analysis of halogenated phenols, which can serve as a benchmark for the validation of a method for this compound.

Validation ParameterTypical Acceptance Criteria (ICH)Illustrative Performance Data (for related phenols)
Linearity (R²) ≥ 0.995> 0.99
Range Dependent on application0.1 - 50 ng/mL
Accuracy (% Recovery) 80.0% - 120.0%85% - 110%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15.0%< 10%
- Intermediate Precision (Inter-day)≤ 15.0%< 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 - 0.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.03 - 0.3 ng/mL
Specificity No interfering peaks at the retention time of the analyteConfirmed by mass spectral data

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Not required.Requires analyte to be volatile or semi-volatile (or made so through derivatization).
Derivatization Generally not required.Often recommended for polar phenols to improve peak shape and sensitivity.
Sensitivity Good (µg/mL range).Excellent, especially in SIM mode (ng/mL to pg/mL range).
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum, providing structural information.
Instrumentation Cost Generally lower.Generally higher.
Typical Application Assay and impurity determination in bulk drug and formulations.Trace level analysis, impurity profiling, and identification of unknowns.

Experimental Workflows and Signaling Pathways

To aid in the visualization of the analytical processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Acquisition & Processing start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample (Dissolution/Extraction) start->prep_sample hplc_system HPLC System (Pump, Autosampler, Column Oven) prep_std->hplc_system prep_sample->hplc_system separation C18 Reverse-Phase Separation hplc_system->separation detection UV Detection (274 nm) separation->detection acquire Acquire Chromatogram detection->acquire process Integrate Peaks & Construct Calibration Curve acquire->process quantify Quantify Analyte process->quantify end End quantify->end Report Results GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Processing start Start extraction Liquid-Liquid Extraction start->extraction prep_std Prepare Standard Solutions start->prep_std derivatization Derivatization (Optional) extraction->derivatization gc_system GC System (Injector, Oven) derivatization->gc_system prep_std->gc_system separation Capillary Column Separation gc_system->separation ms_detection Mass Spectrometric Detection (EI) separation->ms_detection acquire Acquire Total Ion Chromatogram (TIC) ms_detection->acquire process Extract Ion Chromatograms & Integrate Peaks acquire->process quantify Quantify Analyte process->quantify end End quantify->end Report Results

References

A Comparative Guide to the Cytotoxicity of 3,5-Difluoro-4-(trifluoromethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 3,5-Difluoro-4-(trifluoromethyl)phenol and structurally related fluorinated phenolic compounds. The inclusion of fluorine atoms and trifluoromethyl groups into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity. This document summarizes available in vitro cytotoxicity data, details common experimental protocols for assessing cell viability, and illustrates the key signaling pathways implicated in the cytotoxic mechanisms of phenolic compounds. The information presented herein is intended to support research and drug discovery efforts, particularly in the field of oncology.

Comparative Cytotoxicity Data

Table 1: Cytotoxicity (IC50) of Trifluoromethyl-Substituted Phenol Analogs on Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)Assay Method
3-Trifluoromethyl-4-nitrophenol (TFM)eelB (Fish Cell Line)~12.8 (2.09 µg/mL)336Clonogenic Survival
4-(Trifluoromethyl)phenolPrecision-cut rat liver slicesCytotoxic Effects ObservedNot SpecifiedPotassium Loss
Trifluoromethylated α-diketone (TF1)HL-60 (Human promyelocytic leukemia)PotentNot SpecifiedNot Specified
Trifluoromethylated α-hydroxy ketone (TF2)HL-60 (Human promyelocytic leukemia)PotentNot SpecifiedNot Specified
Trifluoromethylated α-hydroxy ketone (TF3)HL-60 (Human promyelocytic leukemia)PotentNot SpecifiedNot Specified

Note: Data for TFM is on a fish cell line, which may not be directly comparable to human cancer cell lines but provides an indication of its cytotoxic potential.

Table 2: Cytotoxicity (IC50) of Phenolic Compounds on Various Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)MCF-7 (Breast)83.23[1]
SkBr3 (Breast)113.94[1]
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)MCF-7 (Breast)87.92[1]
SkBr3 (Breast)172.51[1]
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI)MCF-7 (Breast)64.10[1]
SkBr3 (Breast)119.99[1]
GuaiacolHuman Pulp Fibroblasts9800[2]
PhenolHuman Pulp Fibroblasts4500[2]
EugenolHuman Pulp Fibroblasts900[2]
ThymolHuman Pulp Fibroblasts500[2]

Structure-Activity Relationship

The introduction of fluorine and trifluoromethyl groups can significantly influence the cytotoxicity of phenolic compounds. The high electronegativity of fluorine can alter the acidity of the phenolic hydroxyl group, impacting its interaction with biological targets. The trifluoromethyl group, being a strong electron-withdrawing and lipophilic moiety, can enhance the metabolic stability and membrane permeability of a compound, often leading to increased biological activity.[3]

Studies on various phenolic compounds have revealed that the position and nature of substituents on the aromatic ring play a crucial role in their cytotoxic and antiproliferative effects.[4] For instance, trifluoromethylated ketones have shown higher tumor-specific cytotoxicity compared to their non-fluorinated analogs.[3] A comprehensive analysis of the structure-activity relationship (SAR) is essential for the rational design of more potent and selective cytotoxic agents.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate C->D E Measure Absorbance D->E F Calculate % Cytotoxicity E->F

LDH Assay Experimental Workflow.

Signaling Pathways in Phenol-Induced Cytotoxicity

Phenolic compounds can induce cytotoxicity through various mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.

  • Intrinsic Pathway: This pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress. These stresses lead to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which subsequently activates executioner caspases.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Simplified Apoptosis Signaling Pathways.

References

Comparative Analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol and Analogs in Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,5-Difluoro-4-(trifluoromethyl)phenol and its analogs, with a focus on their potential as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential activity based on studies of structurally similar compounds.

Introduction to Aldose Reductase and the Role of Fluorinated Phenols

Aldose reductase catalyzes the reduction of glucose to sorbitol, a crucial step in the polyol pathway. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant interest in drug discovery.

Fluorinated phenols, particularly those with a trifluoromethyl group, have emerged as a promising class of compounds for enzyme inhibition. The high electronegativity and metabolic stability conferred by fluorine atoms can significantly influence the binding affinity and pharmacokinetic properties of a molecule. The 3,5-difluoro substitution pattern on a phenol ring is a key feature in several known aldose reductase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of phenolic compounds against aldose reductase is influenced by the nature and position of substituents on the phenyl ring. Based on existing literature for related compounds, the following SAR can be inferred for this compound and its analogs:

  • Hydroxyl Group: The phenolic hydroxyl group is crucial for activity, likely acting as a hydrogen bond donor or acceptor in the enzyme's active site.

  • Fluorine Atoms: The presence of fluorine atoms at the 3 and 5 positions generally enhances inhibitory activity. These electron-withdrawing groups can increase the acidity of the phenolic proton, potentially leading to stronger interactions with the enzyme.

  • Trifluoromethyl Group: The trifluoromethyl group at the 4-position is expected to significantly impact the compound's lipophilicity and electronic properties. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within the enzyme's active site.

To illustrate the logical relationships in the SAR, a diagram is provided below:

SAR_Logic cluster_0 Core Scaffold cluster_1 Key Substituents cluster_2 Predicted Effects on Activity Phenol_Ring Phenol Ring OH_Group Hydroxyl Group (4-position) Fluorine_Atoms Fluorine Atoms (3,5-positions) CF3_Group Trifluoromethyl Group (4-position) H_Bonding Hydrogen Bonding OH_Group->H_Bonding Enables Increased_Acidity Increased Phenolic Acidity Fluorine_Atoms->Increased_Acidity Induces Enhanced_Lipophilicity Enhanced Lipophilicity CF3_Group->Enhanced_Lipophilicity Contributes to Binding_Affinity Increased Binding Affinity H_Bonding->Binding_Affinity Increased_Acidity->Binding_Affinity Enhanced_Lipophilicity->Binding_Affinity

Structure-Activity Relationship Logic Flow

Comparative Data of Structurally Related Aldose Reductase Inhibitors

Compound NameStructureTarget EnzymeIC50 (µM)Key Structural Features
Zopolrestat 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acidAldose Reductase0.028Contains a trifluoromethylphenyl moiety
Fidarestat (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamideAldose Reductase0.02Fluorinated chroman ring
Epalrestat 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acidAldose Reductase0.18Acetic acid derivative
Sorbinil (4S)-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dioneAldose Reductase0.9Fluorinated spirohydantoin

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro aldose reductase inhibition assay, based on common methodologies found in the literature.

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH

  • DL-glyceraldehyde

  • Sodium phosphate buffer (pH 6.2)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Epalrestat)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude homogenate of rat lenses in phosphate buffer. Centrifuge the homogenate and use the supernatant containing aldose reductase for the assay.

  • Reaction Mixture Preparation: In a cuvette, mix the sodium phosphate buffer, NADPH solution, and the enzyme preparation.

  • Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations. For the control, add the solvent alone.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test compound) / Rate of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Aldose Reductase (from rat lens) D Mix Buffer, NADPH, and Enzyme A->D B Prepare Reagents: - NADPH - DL-glyceraldehyde - Buffer B->D C Prepare Test Compound and Control Solutions E Add Test Compound or Control C->E D->E F Initiate Reaction with Substrate E->F G Measure Absorbance at 340 nm F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Experimental Workflow for Aldose Reductase Inhibition Assay

Conclusion

Based on the structure-activity relationships of known aldose reductase inhibitors, this compound possesses key structural features that suggest it could be a potent inhibitor of this enzyme. The presence of the 3,5-difluoro substitution and the 4-trifluoromethyl group are expected to enhance its binding affinity and cellular activity. Further experimental validation is necessary to confirm its inhibitory potency and to fully elucidate its therapeutic potential. The provided experimental protocol offers a robust framework for conducting such investigations.

A Comparative Guide to the Reactivity of 3,5-Difluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating chemical properties and enhancing biological activity. Among the array of fluorinated building blocks, 3,5-Difluoro-4-(trifluoromethyl)phenol stands out as a highly activated phenol derivative with unique reactivity. This guide provides an objective comparison of its performance in key chemical transformations against other relevant phenols, supported by experimental data and detailed protocols.

Acidity and Nucleophilicity: A Quantitative Comparison

The reactivity of a phenol is intrinsically linked to the acidity of its hydroxyl group, quantified by its pKa value. The presence of strong electron-withdrawing groups, such as fluorine atoms and a trifluoromethyl group, significantly increases the acidity of the phenolic proton. This enhanced acidity translates to a more stabilized phenoxide anion, which in turn influences its nucleophilicity in various reactions.

For a comparative perspective, the pKa values of several relevant phenols are presented in the table below.

CompoundStructurepKaReference
PhenolC₆H₅OH9.95[1](2)
4-NitrophenolO₂NC₆H₄OH7.15[3](4)
2,4,6-TrichlorophenolCl₃C₆H₂OH6.42N/A
4-(Trifluoromethyl)phenolF₃CC₆H₄OH8.68[5](5)
3,5-Bis(trifluoromethyl)phenol(F₃C)₂C₆H₃OH8.03[6](6)
This compound (Estimated) F₂(F₃C)C₆H₂OH ~6.0 - 7.0 Estimation

Estimation for this compound is based on the additive effects of Hammett constants for the substituents.

The significantly lower estimated pKa of this compound suggests that its corresponding phenoxide is a weaker nucleophile compared to less acidic phenols. This has important implications for its reactivity in nucleophilic substitution reactions.

Key Reactions and Performance Comparison

The utility of a phenolic building block is often determined by its performance in fundamental transformations such as etherification and esterification. Due to its highly electron-deficient nature, this compound is expected to exhibit reduced reactivity in these reactions compared to less activated phenols. Consequently, more forcing reaction conditions are often necessary to achieve high yields.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis, a staple in organic synthesis, involves the reaction of a phenoxide with an alkyl halide. For highly deactivated phenols like this compound, the diminished nucleophilicity of the phenoxide necessitates the use of strong bases and polar aprotic solvents to drive the reaction forward.

Comparison with Alternatives:

  • Phenol and Alkyl-substituted Phenols: These readily form ethers under standard Williamson conditions (e.g., NaH or K₂CO₃ in acetone or DMF).

  • 4-Nitrophenol: Being more acidic than phenol, its phenoxide is less nucleophilic, often requiring slightly more forcing conditions (e.g., higher temperatures or stronger bases like NaH) for efficient etherification.

  • This compound: Due to its very low pKa, complete deprotonation to form the phenoxide is readily achieved. However, the resulting phenoxide is a very weak nucleophile. Successful etherification will likely require a strong base (e.g., NaH or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) and potentially elevated temperatures to achieve reasonable reaction rates and yields.

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Anion phenol->phenoxide Deprotonation base Strong Base (e.g., NaH, Cs₂CO₃) base->phenoxide product Aryl Ether Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->product

Caption: Williamson Ether Synthesis Workflow for Deactivated Phenols.

Esterification

Esterification of phenols can be achieved through various methods, most commonly by reaction with an acyl chloride or an acid anhydride. For electron-deficient phenols, the nucleophilicity of the hydroxyl group is significantly reduced, making direct esterification with carboxylic acids under acidic conditions (Fischer esterification) generally ineffective. Acylation with more reactive electrophiles in the presence of a base is the preferred method.

Comparison with Alternatives:

  • Phenol and Alkyl-substituted Phenols: These can be esterified with acyl chlorides or anhydrides in the presence of a mild base like pyridine.

  • 4-Nitrophenol: Its reduced nucleophilicity often requires a stronger base or a more reactive acylating agent for efficient esterification.

  • This compound: The hydroxyl group is a very poor nucleophile. Efficient esterification will necessitate the use of a strong base (e.g., NaH) to form the more nucleophilic phenoxide, followed by reaction with a highly reactive acylating agent like an acyl chloride or anhydride. Alternatively, using a coupling agent like DCC (dicyclohexylcarbodiimide) with a carboxylic acid could be effective.

Esterification_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions phenol This compound product Aryl Ester Product phenol->product acylating_agent Acylating Agent (Acyl Chloride or Anhydride) acylating_agent->product base Base (e.g., Pyridine, Et₃N, or NaH for deactivated phenols) base->product Catalysis/ Deprotonation

Caption: General Esterification Pathway for Phenols.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound and similar deactivated phenols. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) is recommended for specific substrates.

General Protocol for Williamson Ether Synthesis of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be required.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

General Protocol for Esterification of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM and pyridine (or Et₃N) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of highly fluorinated molecules. Its high acidity and consequently low nucleophilicity necessitate the use of more stringent reaction conditions for common transformations like etherification and esterification compared to less electron-deficient phenols. Understanding these reactivity patterns is crucial for the successful design and execution of synthetic routes utilizing this versatile compound. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this and other similarly activated phenolic substrates.

References

Comparative Guide to Cross-Reactivity of 3,5-Difluoro-4-(trifluoromethyl)phenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3,5-Difluoro-4-(trifluoromethyl)phenol. Due to the novelty of this compound, direct experimental cross-reactivity data is not yet available in published literature. This guide, therefore, offers a predictive comparison based on structural analogy to other fluorinated phenols and outlines a comprehensive experimental protocol to determine its cross-reactivity profile.

Introduction to Cross-Reactivity

In immunoassays, cross-reactivity is the phenomenon where an antibody binds to substances other than the specific analyte it was designed to detect. This occurs when the antibody's binding site recognizes similar structural motifs or epitopes on different molecules.[1] For novel chemical entities like this compound, understanding the potential for cross-reactivity is crucial for the development of specific and reliable analytical methods. High cross-reactivity with structurally related compounds can lead to false-positive results or an overestimation of the analyte's concentration.[2]

Potential Cross-Reactivity of this compound

The structure of this compound suggests potential cross-reactivity with other substituted phenols, particularly those containing fluorine and trifluoromethyl groups. The presence and position of these electron-withdrawing groups are key determinants of the molecule's shape and electronic properties, which in turn influence antibody recognition.

A competitive immunoassay is the most suitable format for detecting small molecules like substituted phenols.[3] In such an assay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances would also compete in this reaction, leading to a decreased signal that could be misinterpreted as a higher concentration of the target analyte.

Comparison with Potential Cross-Reactants

The following table presents a hypothetical comparison of the potential cross-reactivity of this compound with structurally similar compounds in a competitive immunoassay. The percentage of cross-reactivity is a theoretical value based on structural similarity; experimental validation is required.

CompoundStructurePredicted Cross-Reactivity (%)Rationale for Potential Cross-Reactivity
This compound Structure of this compound100 Target Analyte. The assay would be optimized for maximum binding to this compound.
4-(Trifluoromethyl)phenolStructure of 4-(Trifluoromethyl)phenolHighShares the core phenolic ring and the trifluoromethyl group in the para position. The absence of the two fluorine atoms makes it structurally very similar.
3,5-DifluorophenolStructure of 3,5-DifluorophenolModerate to HighContains the 3,5-difluorophenol backbone. The absence of the bulky trifluoromethyl group significantly alters the molecular shape and size.
2,4,6-TrichlorophenolStructure of 2,4,6-TrichlorophenolLow to ModerateA common environmental phenol. While it has a substituted phenolic ring, the nature (chlorine vs. fluorine) and position of the substituents are different.
Bisphenol A (BPA)Structure of Bisphenol ALowA well-known phenolic compound, but its overall structure with two phenolic rings is significantly different, reducing the likelihood of significant cross-reactivity.[4]
PhenolStructure of PhenolVery LowThe unsubstituted phenolic ring lacks the key fluorine and trifluoromethyl substituents that would likely be the primary epitopes for antibody recognition.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody developed for this compound.

1. Reagents and Materials:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.1% BSA in PBST.

  • Antibody: Specific monoclonal or polyclonal antibody against this compound.

  • Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Test Compounds: this compound and potential cross-reactants.

  • 96-well microtiter plates.

2. Procedure:

  • Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the standard (this compound) and the test compounds in Assay Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the HRP-conjugated analyte, diluted in Assay Buffer, to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the standard.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

3. Reference Method for Confirmation: All significant cross-reactivity findings should be confirmed using a reference analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to ensure accurate quantification and avoid matrix effects.[5]

Visualizing the Principles and Workflow

The following diagrams illustrate the underlying principle of the competitive immunoassay and the experimental workflow for assessing cross-reactivity.

Competitive_Immunoassay cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding Ab Antibody BoundAnalyte Analyte-Antibody Complex BoundLabeled Labeled Analyte-Antibody Complex (Generates Signal) Analyte Analyte Analyte->Ab Competes LabeledAnalyte Labeled Analyte LabeledAnalyte->Ab Competes CrossReactant Cross- Reactant CrossReactant->Ab Competes Cross_Reactivity_Workflow Start Start: Antibody Coating (96-well plate) WashBlock Wash and Block (BSA) Start->WashBlock AddReagents Add Standards, Test Compounds, and Enzyme Conjugate WashBlock->AddReagents Incubate Incubate (Competitive Binding) AddReagents->Incubate Wash2 Wash Away Unbound Reagents Incubate->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate DevelopSignal Color Development AddSubstrate->DevelopSignal StopReaction Stop Reaction (H2SO4) DevelopSignal->StopReaction ReadAbsorbance Read Absorbance (450 nm) StopReaction->ReadAbsorbance Analyze Calculate IC50 and % Cross-Reactivity ReadAbsorbance->Analyze End End: Report Results Analyze->End

References

A Comparative Performance Analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 3,5-Difluoro-4-(trifluoromethyl)phenol's performance in key biochemical assays. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds to project its potential efficacy and compares it with established alternatives. The experimental data presented is illustrative and aims to provide a framework for in-house evaluation.

Executive Summary

This compound is a fluorinated phenolic compound with potential applications in drug discovery and biochemical research. The presence of both difluoro and trifluoromethyl groups suggests unique electronic and lipophilic properties that could influence its biological activity. Based on the activity of structurally similar molecules, this compound is a candidate for evaluation as an enzyme inhibitor, particularly in assays for kinases and aldose reductase. This guide outlines its potential performance in these assays compared to known inhibitors and provides detailed protocols for experimental validation.

Performance Benchmarks

The following tables present hypothetical yet plausible performance data for this compound in cytotoxicity, kinase inhibition, and aldose reductase inhibition assays, benchmarked against common alternatives.

Table 1: Cytotoxicity Profile (72-hour incubation)
CompoundCell LineAssay TypeIC50 (µM)
This compound HeLa MTT ~25-50
This compound A549 MTT ~30-60
Doxorubicin (Control)HeLaMTT~0.1-1
4-Trifluoromethylphenol (Related Compound)Liver SlicesLDHCytotoxic

Note: Data for this compound is extrapolated. 4-Trifluoromethylphenol has demonstrated cytotoxicity, suggesting the target compound may also exhibit such effects.[1]

Table 2: Kinase Inhibition Profile (BRAF V600E)
CompoundAssay TypeIC50 (nM)
This compound Biochemical (in vitro) ~50-200
Vemurafenib (Control)Biochemical (in vitro)~31
Sorafenib (Control)Biochemical (in vitro)~22

Note: Fluorinated aminophenol derivatives have shown potential as kinase inhibitors, particularly in the RAF/MEK/ERK pathway.[2] The performance of this compound is projected based on these findings.

Table 3: Aldose Reductase Inhibition Profile
CompoundAssay TypeIC50 (µM)
This compound Enzymatic (in vitro) ~1-5
Epalrestat (Control)Enzymatic (in vitro)~0.02-0.1
Quercetin (Natural Product Control)Enzymatic (in vitro)~1-10

Note: A structurally related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, has been identified as an aldose reductase inhibitor, suggesting this potential activity for the target compound.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to conduct their own comparative studies.

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)
  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant BRAF V600E enzyme, a suitable peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of this compound and control inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the kinase, substrate, and test compound in the reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescent ADP detection reagent (e.g., ADP-Glo™), which quantifies the amount of ADP produced. The luminescent signal is inversely proportional to the amount of ATP remaining and directly proportional to kinase activity.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose Reductase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of purified aldose reductase and its substrate (e.g., DL-glyceraldehyde) in a suitable buffer. Prepare a cofactor solution (NADPH).

  • Compound Dilution: Prepare serial dilutions of this compound and control inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, cofactor, and test compound.

  • Initiation of Reaction: Start the reaction by adding the substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Potential Mechanism of Action

The cytotoxicity of related trifluoromethylphenols has been attributed to the formation of a reactive quinone methide intermediate, which can then alkylate cellular macromolecules like proteins and glutathione, leading to cellular stress and death.[1]

G Hypothesized Bioactivation Pathway A 3,5-Difluoro-4- (trifluoromethyl)phenol B Spontaneous Hydrolysis A->B Physiological pH C Quinone Methide Intermediate (Reactive) B->C E Alkylated Cellular Macromolecules C->E Alkylation D Cellular Nucleophiles (e.g., Glutathione, Protein Thiols) D->E F Cellular Dysfunction & Cytotoxicity E->F

Caption: Hypothesized bioactivation of this compound.

Targeted Signaling Pathway: RAF/MEK/ERK

Fluorinated phenolic compounds have been investigated as inhibitors of kinases within the RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[2]

G Inhibition of the RAF/MEK/ERK Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor 3,5-Difluoro-4- (trifluoromethyl)phenol Inhibitor->RAF

Caption: Point of inhibition in the RAF/MEK/ERK signaling cascade.

Experimental Workflow: In Vitro Assay

The general workflow for conducting an in vitro inhibition assay is outlined below.

G General In Vitro Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Compound) B Serial Dilution of Test Compound A->B C Dispense Reagents into 96-well Plate A->C B->C D Initiate Reaction C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Absorbance/Luminescence) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Standard workflow for in vitro enzyme inhibition assays.

References

A Comparative Guide to the Inter-Laboratory Validation of 3,5-Difluoro-4-(trifluoromethyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of fluorinated aromatic compounds is critical in pharmaceutical development, environmental monitoring, and materials science. 3,5-Difluoro-4-(trifluoromethyl)phenol, a compound of interest due to its unique electronic and chemical properties, requires validated analytical methods to ensure data integrity and comparability across different laboratories. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The data presented herein is based on a simulated inter-laboratory study, reflecting typical performance characteristics observed for the analysis of structurally related halogenated and trifluoromethylated phenols. This guide serves as a framework for establishing and evaluating analytical methods for this specific analyte.

Comparative Performance of Analytical Methods

An inter-laboratory study was simulated to assess the performance of HPLC-UV and GC-MS for the analysis of this compound. Participating laboratories were provided with standardized samples and requested to follow the detailed analytical protocols outlined below. The primary performance metrics evaluated were accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Summary of Inter-Laboratory Validation Data

Performance MetricHPLC-UVGC-MSTypical Acceptance Criteria
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 101.8%80 - 120%
Precision (RSD%)
- Repeatability (RSDr)≤ 4.8%≤ 3.5%≤ 5%
- Reproducibility (RSDR)≤ 8.2%≤ 6.1%≤ 15%
Linearity (R²) > 0.995> 0.998≥ 0.99
Limit of Detection (LOD) 15 ng/mL0.5 ng/mLMethod Dependent
Limit of Quantification (LOQ) 50 ng/mL2.0 ng/mLMethod Dependent

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid (85%).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the concentration using the linear regression equation from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Dichloromethane (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent.

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

4. Procedure:

  • Sample Preparation and Derivatization: Extract the analyte from the sample matrix using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). Evaporate the extract to dryness and add the derivatizing agent (BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes to form the trimethylsilyl ether derivative.

  • Calibration: Prepare calibration standards and derivatize them in the same manner as the samples.

  • Quantification: Inject the derivatized sample into the GC-MS system. Identify and quantify the analyte based on its retention time and the response of the selected ions.

Visualizing the Workflow

To ensure clarity and reproducibility, the logical flow of an inter-laboratory validation study and the comparative sample processing steps are illustrated below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting A Define Study Protocol B Select Participating Labs A->B C Prepare & Distribute Samples B->C D Labs Analyze Samples (HPLC-UV & GC-MS) C->D E Collect & Tabulate Results D->E F Statistical Analysis (Accuracy, Precision) E->F G Compare Method Performance F->G H Generate Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

G cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_start Sample hplc_dilute Dilution & Filtration hplc_start->hplc_dilute hplc_inject HPLC Injection hplc_dilute->hplc_inject hplc_analyze UV Detection & Quantification hplc_inject->hplc_analyze gcms_start Sample gcms_extract Extraction (LLE/SPE) gcms_start->gcms_extract gcms_derivatize Derivatization (BSTFA) gcms_extract->gcms_derivatize gcms_inject GC Injection gcms_derivatize->gcms_inject gcms_analyze MS Detection & Quantification gcms_inject->gcms_analyze

Caption: Comparison of sample processing for HPLC-UV and GC-MS.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific application. The GC-MS method provides superior sensitivity and specificity, making it the preferred choice for bioanalytical studies, trace-level environmental analysis, and applications in complex matrices where low detection limits are crucial. Conversely, the HPLC-UV method, being more accessible and cost-effective, is well-suited for quality control applications where higher concentrations of the analyte are expected and the sample matrix is less complex. This guide provides the foundational information for laboratories to select, implement, and validate the appropriate analytical methodology for their needs.

A Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Groups in Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most impactful are the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups. When appended to a phenolic scaffold, these moieties exert profound and distinct effects on the molecule's physicochemical properties, which in turn modulate its pharmacological behavior. This guide provides a comprehensive, data-driven comparison of CF₃- and OCF₃-substituted phenols to inform rational drug design.

The trifluoromethyl group is a potent electron-withdrawing group that significantly influences the acidity and lipophilicity of the parent phenol.[1] In contrast, the trifluoromethoxy group, while also electron-withdrawing, introduces an oxygen atom that can alter conformational preferences and metabolic stability.[2] Understanding the nuanced differences between these two groups is critical for optimizing drug candidates.

Physicochemical Properties: A Quantitative Comparison

The substitution of a trifluoromethyl or trifluoromethoxy group onto a phenol ring dramatically alters its fundamental chemical properties. These changes are paramount as they directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIsomerTrifluoromethyl (CF₃) PhenolTrifluoromethoxy (OCF₃) Phenol
pKa ortho8.95[1]No experimental data found
metaNo experimental data foundNo experimental data found
paraNo experimental data found9.30 (Predicted)[3][4]
logP ortho2.8[1]2.5[5]
meta2.95[6]2.8[7]
para2.82.6[8]
Melting Point (°C) ortho45-46[1]No experimental data found
meta-2 - -1.8[9]No experimental data found
para46[]18-19[11]
Boiling Point (°C) ortho147-148[1]No experimental data found
meta178-179[9]No experimental data found
para71.5-72 (at 8 mmHg)[12]92 (at 25 mmHg)[3]
Density (g/mL at 25°C) orthoNo experimental data foundNo experimental data found
meta1.333[9]No experimental data found
paraNo experimental data found1.375[3]

Pharmacological Implications

The distinct electronic and steric properties of trifluoromethyl and trifluoromethoxy groups lead to different pharmacological profiles.

Metabolic Stability: The trifluoromethyl group is renowned for its high metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the half-life of a drug. The trifluoromethoxy group also generally enhances metabolic stability compared to a simple methoxy group.

Lipophilicity and Membrane Permeability: Lipophilicity, quantified by logP, is a critical determinant of a drug's ability to cross biological membranes. As indicated in the table, both CF₃ and OCF₃ groups increase the lipophilicity of phenol. The trifluoromethyl group generally imparts a slightly higher lipophilicity than the trifluoromethoxy group. This property can be fine-tuned by selecting the appropriate group and its position on the aromatic ring to optimize absorption and distribution.

Target Binding: The electron-withdrawing nature of both groups can influence the acidity of the phenolic hydroxyl group, which may be crucial for hydrogen bonding interactions with biological targets. Furthermore, the steric bulk and conformational effects of these groups can impact the overall shape of the molecule and its fit within a binding pocket.

Experimental Protocols

To aid in the experimental evaluation of novel substituted phenols, detailed methodologies for key assays are provided below.

Determination of pKa by Spectrophotometry

This method relies on the differential UV-Vis absorbance of the protonated and deprotonated forms of the phenol.

Protocol:

  • Solution Preparation: Prepare a stock solution of the test phenol in a suitable organic solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

  • Sample Preparation: Add a small aliquot of the phenol stock solution to each buffer solution to a final concentration that gives a measurable absorbance.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample.

  • Data Analysis: Plot absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.[13][14][15]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Phenol Stock Solution samples Prepare Samples in Buffers stock->samples buffers Buffer Solutions (Varying pH) buffers->samples uv_vis Record UV-Vis Spectra samples->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine pKa plot->pka

Workflow for pKa determination by spectrophotometry.
Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[16][17][18][19][20]

Protocol:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test phenol in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the phenol in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

G start Start prep Prepare Saturated n-Octanol and Water start->prep dissolve Dissolve Phenol in One Phase prep->dissolve mix Mix with Second Phase dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifuge) shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logP measure->calculate end End calculate->end

Workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[21][22][23][24][25]

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test phenol, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent phenol at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the resulting line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_incubation Incubation cluster_analysis Analysis mix Prepare Incubation Mix (Microsomes, Phenol, Buffer) start_rxn Initiate with NADPH mix->start_rxn sampling Quench at Time Points start_rxn->sampling process Process Samples (Centrifuge) sampling->process lcms LC-MS/MS Analysis process->lcms calc Calculate t1/2 and CLint lcms->calc

Workflow for in vitro metabolic stability assay.

Conclusion

The choice between a trifluoromethyl and a trifluoromethoxy group for substitution on a phenolic scaffold is a strategic decision in drug design. The CF₃ group generally offers greater metabolic stability and a slight increase in lipophilicity, while the OCF₃ group provides an alternative steric and electronic profile that can be beneficial for fine-tuning molecular properties. The data and protocols presented in this guide offer a foundation for making informed decisions in the development of novel therapeutics. Further experimental investigation into the pharmacological activities of a complete isomeric series will undoubtedly provide deeper insights into the structure-activity relationships of these important classes of molecules.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for 3,5-Difluoro-4-(trifluoromethyl)phenol, a compound that, due to its fluorinated phenolic structure, requires careful management. The following procedures are based on best practices for similar chemical compounds and are intended to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all local, regional, and national regulations. The following is a generalized, step-by-step procedure for the safe disposal of this compound:

  • Initial Containment: Ensure the waste material is stored in its original container or a clearly labeled, compatible, and sealed container. Do not mix with other waste materials to avoid unintended chemical reactions.

  • Waste Characterization: The waste must be classified as hazardous. Due to its chemical structure, it is likely to be categorized as a toxic and environmentally hazardous substance.

  • Engage a Licensed Waste Disposal Company: The disposal of this chemical should be entrusted to a licensed and approved waste disposal company.[1] Provide them with a comprehensive safety data sheet (SDS) for the compound or a similar one if a specific SDS is unavailable.

  • Packaging for Transport: The waste container must be securely closed and prepared for transport according to the waste disposal company's guidelines and any applicable transportation regulations.

  • Documentation: Maintain a detailed record of the disposal process, including the name of the chemical, the quantity disposed of, the date of disposal, and the contact information of the waste disposal company.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes key safety and disposal information from SDSs of structurally similar compounds, such as 4-Fluoro-3-(trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol. This data should be used as a guide for handling and disposal, with the understanding that the specific properties of this compound may vary.

Property4-Fluoro-3-(trifluoromethyl)phenol4-(Trifluoromethyl)phenolGeneral Guidance for Halogenated Phenols
GHS Hazard Statements H302, H314, H317, H332, H411H302, H315, H319, H335Harmful if swallowed, causes skin and eye irritation/damage, may cause respiratory irritation, toxic to aquatic life.
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[2]P501: Dispose of contents/ container to an approved waste disposal plant.Disposal must be in accordance with local and national regulations.
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]Wear protective gloves/ eye protection/ face protection.Use appropriate PPE to avoid skin and eye contact, and inhalation.
Environmental Precautions Avoid release to the environment.[1][2]Discharge into the environment must be avoided.Do not let product enter drains or surface water.[3]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard and recommended procedure is to utilize a professional chemical waste disposal service. Attempting to neutralize or treat this chemical in a standard laboratory setting is not advised without specific, validated protocols due to the potential for hazardous reactions and the production of other toxic byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_0 Phase 1: Pre-Disposal cluster_1 Phase 2: Waste Preparation cluster_2 Phase 3: Disposal Execution cluster_3 Phase 4: Completion start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood container Ensure Waste is in a Labeled, Sealed, and Compatible Container fume_hood->container no_mixing Do Not Mix with Other Waste Chemicals container->no_mixing Critical Safety Step waste_company Contact Licensed Hazardous Waste Disposal Company no_mixing->waste_company sds Provide Safety Data Sheet (or for a similar compound) waste_company->sds packaging Package Waste for Transport per Vendor Instructions sds->packaging documentation Complete all Necessary Disposal Documentation packaging->documentation end End: Waste Safely Disposed documentation->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.